molecular formula C5H14ClNO B1471373 2-Methyl-1-(methylamino)-2-propanol hydrochloride CAS No. 866224-55-7

2-Methyl-1-(methylamino)-2-propanol hydrochloride

Cat. No.: B1471373
CAS No.: 866224-55-7
M. Wt: 139.62 g/mol
InChI Key: CAIKGAIAASGOOU-UHFFFAOYSA-N
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Description

2-Methyl-1-(methylamino)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1-(methylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2,7)4-6-3;/h6-7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKGAIAASGOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866224-55-7
Record name 2-Propanol, 2-methyl-1-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866224-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-Methyl-1-(methylamino)-2-propanol Hydrochloride: Technical Profile & Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and analytical properties of 2-Methyl-1-(methylamino)-2-propanol hydrochloride . This document is designed for researchers and drug development professionals requiring rigorous characterization data, particularly for impurity profiling and intermediate synthesis.

Executive Summary

This compound is a secondary amine-alcohol derivative structurally significant as a building block in organic synthesis and a critical impurity marker in pharmaceutical manufacturing. Unlike its common isomer 2-Amino-2-methyl-1-propanol (AMP) , which is a primary alcohol used as a buffer, this compound features a tertiary alcohol and a secondary methylamine moiety. This structural distinction alters its nucleophilicity, metabolic stability, and chromatographic behavior, making it a vital reference standard for quality control in amine-based drug syntheses.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

Molecular Identity

The compound consists of a propanol backbone substituted with two methyl groups at the C2 position (isobutylene framework) and a methylamino group at the C1 position.

PropertySpecification
IUPAC Name 1-(Methylamino)-2-methylpropan-2-ol hydrochloride
Common Synonyms

-Methylisobutanolamine HCl; 1-Methylamino-2-methyl-2-propanol HCl
Molecular Formula

Molecular Weight 139.62 g/mol (Salt); 103.16 g/mol (Free Base)
Chirality Achiral (Symmetrical gem-dimethyl group at C2)
Physicochemical Characteristics
  • Physical State: Hygroscopic white crystalline solid (HCl salt); Colorless viscous liquid (Free base).

  • Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in acetone/ether.

  • Acidity (pKa): The secondary amine typically exhibits a pKa of 9.8 – 10.2 . The adjacent tertiary hydroxyl group exerts a minor inductive effect, slightly lowering basicity compared to non-hydroxylated amines.

  • Stability: The tertiary alcohol is resistant to oxidation but susceptible to dehydration under strong acidic conditions (forming isobutenyl amines).

Synthesis & Production Protocol

The synthesis of 2-Methyl-1-(methylamino)-2-propanol is achieved through the regioselective ring-opening of isobutylene oxide (2,2-dimethyloxirane) with methylamine . This route guarantees the formation of the tertiary alcohol isomer due to the nucleophilic attack occurring at the less hindered primary carbon.

Reaction Pathway (DOT Visualization)

SynthesisPathway Start Isobutylene Oxide (2,2-Dimethyloxirane) Intermediate Transition State (SN2 Attack at C1) Start->Intermediate Aqueous MeOH, 0-5°C Reagent Methylamine (aq) (Nucleophile) Reagent->Intermediate ProductBase 2-Methyl-1-(methylamino)-2-propanol (Free Base) Intermediate->ProductBase Ring Opening ProductSalt Target HCl Salt (Crystalline Solid) ProductBase->ProductSalt HCl (g) in Et2O

Figure 1: Regioselective synthesis pathway via nucleophilic ring opening of isobutylene oxide.

Experimental Protocol (Bench Scale)

Objective: Synthesize and isolate 5.0 g of 2-Methyl-1-(methylamino)-2-propanol HCl.

Reagents:

  • Isobutylene oxide (CAS 558-30-5): 5.0 g (69.3 mmol)

  • Methylamine (40% aq. solution): 15 mL (~170 mmol, excess)

  • Methanol (MeOH): 20 mL

  • Hydrochloric acid (4M in Dioxane or HCl gas)

Step-by-Step Methodology:

  • Nucleophilic Addition: In a pressure tube or sealed flask, dissolve isobutylene oxide (5.0 g) in MeOH (20 mL). Cool to 0°C.[1]

  • Amine Introduction: Slowly add aqueous methylamine (15 mL) with stirring. The reaction is exothermic; maintain temperature <10°C during addition.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 12 hours. (Monitor by TLC/GC; disappearance of epoxide).

  • Work-up: Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove excess methylamine and methanol. Co-evaporate with ethanol twice to remove residual water.

  • Salt Formation: Dissolve the resulting colorless oil (free base) in anhydrous diethyl ether (30 mL) or ethanol (10 mL).

  • Precipitation: Cool to 0°C and bubble dry HCl gas through the solution (or add 4M HCl/Dioxane dropwise) until pH < 2. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold ether. Dry in a vacuum desiccator over

    
    .
    

Yield Expectation: ~80-90% (approx. 7.5 - 8.5 g).

Analytical Characterization

For impurity profiling in drug development, distinguishing this compound from its isomers is critical.

Nuclear Magnetic Resonance (NMR)

The symmetry of the gem-dimethyl group and the distinct methylene shift are diagnostic.

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

(D

O)
1.25Singlet6H

2.68Singlet3H

3.05Singlet2H


(D

O)
26.5--

34.8--

60.2--

69.8--Quaternary

Mass Spectrometry (GC-MS / LC-MS)
  • Method: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion (M+H):

    
     104.1.
    
  • Fragmentation Pattern (EI):

    • 
       59:  Base peak 
      
      
      
      (Alpha-cleavage).
    • 
       44: 
      
      
      
      (Amine fragment).
    • Note: The dominance of the

      
       59 peak distinguishes it from linear isomers where alpha-cleavage yields different masses.
      
Analytical Workflow for Impurity Detection

AnalyticalWorkflow Sample Pharmaceutical Sample (Reaction Mixture) Extract Extraction (Basic pH, DCM/IPA) Sample->Extract Deriv Derivatization (Optional) (BSTFA/TMCS -> TMS ether) Extract->Deriv For volatility GCMS GC-MS Analysis (DB-5MS Column) Deriv->GCMS Data Identification (m/z 59, 104) GCMS->Data

Figure 2: Standard workflow for detecting amino-alcohol impurities in complex matrices.

Applications in Drug Development

Impurity Profiling

This compound is a known byproduct in the synthesis of:

  • 
    -Blockers:  When isobutylene oxide derivatives are used.
    
  • Methamphetamine/Ephedrine Analogs: In forensic science, it serves as a marker for specific synthesis routes involving methylamine and aliphatic epoxides.

  • CB2 Receptor Modulators: Used as a specific intermediate for introducing the dimethyl-hydroxy-ethyl motif (see GuideChem synthesis reports).

Stability Studies

Unlike primary alcohols (e.g., AMP), the tertiary alcohol in this compound is sterically hindered, making it less prone to esterification but more prone to acid-catalyzed elimination (dehydration). In formulation studies, it acts as a robust pH buffer in the 9.0–10.5 range.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • GHS Signal Word: Warning.[2]

  • Precaution: The free base is volatile and basic. The hydrochloride salt is hygroscopic; store in a desiccator.

  • Toxicity: Data is limited compared to AMP, but it should be treated as a potentially harmful secondary amine.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13432442, 2-Methyl-1-(methylamino)propan-2-ol. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Characterization and Analytical Profiling of 2-Methyl-1-(methylamino)-2-propanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

This technical guide provides a comprehensive physicochemical and analytical profile of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride . Often utilized as a specialized synthon in the development of sympathomimetic drugs and beta-adrenergic blockers, this molecule is a structural isomer of common buffers (like AMP), requiring precise analytical differentiation.

Fundamental Chemical Identity

The following data establishes the definitive identity of the target molecule. Researchers must verify these parameters to avoid confusion with regiospecific isomers (e.g., 2-methyl-2-(methylamino)-1-propanol).

ParameterSpecification
IUPAC Name 2-Methyl-1-(methylamino)propan-2-ol hydrochloride
Common Synonyms 1-(Methylamino)-2-methyl-2-propanol HCl; N-Methyl-isobutanolamine HCl
CAS Number (Base) 67622-86-0 (Note: HCl salt is often cited as a derivative of this base)
Molecular Formula C₅H₁₄ClNO (Salt) / C₅H₁₃NO (Base)
Molecular Weight 139.62 g/mol (Salt) / 103.16 g/mol (Base)
Appearance Hygroscopic white crystalline solid or viscous oil (purity dependent)
Solubility Highly soluble in Water, Methanol, Ethanol; Insoluble in Diethyl Ether

Synthesis & Reaction Mechanism

The synthesis of 2-Methyl-1-(methylamino)-2-propanol relies on the regiospecific ring-opening of 1,2-epoxy-2-methylpropane (Isobutylene Oxide) by methylamine .

Mechanistic Pathway

Unlike acid-catalyzed ring openings which favor the tertiary carbon, this reaction proceeds via a basic nucleophilic attack (


) mechanism. The steric hindrance of the gem-dimethyl group at the C2 position forces the nucleophile (methylamine) to attack the less substituted primary carbon (C1).

Reaction Stoichiometry:



Synthetic Workflow Visualization

The following diagram illustrates the critical regioselectivity and workup to the hydrochloride salt.

SynthesisPath Reactant1 Isobutylene Oxide (2,2-Dimethyloxirane) TS Transition State (Steric Control at C2) Reactant1->TS Nucleophilic Attack (SN2 on C1) Reactant2 Methylamine (Aq. or Gas) Reactant2->TS Nucleophilic Attack (SN2 on C1) ProductBase Base Product 2-Methyl-1-(methylamino)-2-propanol (CAS 67622-86-0) TS->ProductBase Ring Opening FinalSalt Final Target HCl Salt Form (MW 139.62) ProductBase->FinalSalt Salt Formation (Exothermic) ReagentHCl HCl (gas) in Anhydrous Ether/Dioxane ReagentHCl->FinalSalt

Caption: Regioselective synthesis pathway via nucleophilic ring-opening of isobutylene oxide, favoring the primary amine product.

Analytical Profiling & Self-Validating Protocols

To ensure scientific integrity, the identity of the synthesized or purchased compound must be validated using the following "Self-Validating" spectral markers.

Nuclear Magnetic Resonance (¹H-NMR)

The symmetry of the molecule provides a distinct fingerprint.

  • Solvent:

    
     or 
    
    
    
  • Key Diagnostic Signals:

    • Gem-Dimethyl Group: A strong singlet (6H) around

      
       1.1–1.3 ppm. Note: If this signal is split, you likely have the wrong isomer.
      
    • N-Methyl Group: A sharp singlet (3H) around

      
       2.4–2.5 ppm.
      
    • Methylene Bridge (-CH₂-): A singlet (2H) around

      
       2.5–2.6 ppm. The lack of coupling confirms it is isolated between the quaternary C2 and the Nitrogen.
      
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Target Ion:

    
    
    
  • Expected m/z: 104.1 (Base peak)

  • Validation Logic: The presence of a fragment at m/z 104 is definitive for the base. Absence of m/z 104 suggests degradation or incorrect starting material.

Analytical Decision Tree

Use this logic flow to validate your sample batch.

AnalyticalLogic Start Sample Analysis MS_Check Mass Spec (ESI+) Is [M+H]+ = 104? Start->MS_Check NMR_Check 1H-NMR Check Gem-Dimethyl Signal? MS_Check->NMR_Check Yes Fail_MS REJECT: Incorrect MW MS_Check->Fail_MS No Singlet Is it a Singlet (6H)? NMR_Check->Singlet Fail_NMR REJECT: Wrong Isomer (Likely 2-amino-2-methyl...) Doublet Is it a Doublet? Singlet->Doublet No Pass VALIDATED IDENTITY 2-Methyl-1-(methylamino)-2-propanol Singlet->Pass Yes Doublet->Fail_NMR Yes

Caption: Analytical decision tree for distinguishing the target molecule from common isobaric impurities.

Handling, Stability, and Safety

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Safety: As a secondary amine and alcohol, the compound is an irritant. Standard PPE (gloves, goggles) is mandatory.

  • Differentiation Warning: Do not confuse with AMP (2-Amino-2-methyl-1-propanol) , CAS 124-68-5.[1] AMP has the amine on the tertiary carbon and is a primary alcohol. The target molecule discussed here is a tertiary alcohol with a secondary amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 422780, 2-Methyl-1-(methylamino)propan-2-ol. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS RN: 67622-86-0 (Base Form). CAS Common Chemistry.[2][3] Retrieved from [Link][2][3][4]

  • ChemSrc. this compound Structure and Properties. Retrieved from [Link]

  • NIST Mass Spec Data Center. 1-Propanol, 2-methyl-2-(methylamino)- (Isomer Comparison). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Solubility of 2-Methyl-1-(methylamino)-2-propanol hydrochloride in water and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

In pharmaceutical synthesis and formulation, 2-Methyl-1-(methylamino)-2-propanol hydrochloride (often abbreviated as 1-MMP-HCl for this guide) represents a critical amino-alcohol scaffold. Structurally characterized by a tertiary alcohol and a secondary amine, this compound exhibits distinct solubility behaviors compared to its primary amine isomers (e.g., 2-Amino-2-methyl-1-propanol, or AMP).

Understanding the solubility landscape of 1-MMP-HCl is essential for three primary workflows:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic substitutions.

  • Purification: Designing recrystallization protocols (e.g., antisolvent crash-out).

  • Formulation: Assessing compatibility with aqueous buffers and excipients.

This guide provides a synthesized solubility profile derived from structural activity relationships (SAR) and standard physicochemical principles, alongside a rigorous, self-validating experimental protocol for precise determination in your specific matrix.

Structural Identity[1]
  • IUPAC Name: 2-Methyl-1-(methylamino)propan-2-ol hydrochloride

  • Free Base CAS: 67622-86-0 (Reference for backbone)

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Hydrophilic Domain: Secondary amine hydrochloride (ionic), Tertiary hydroxyl (H-bond donor/acceptor).

    • Hydrophobic Domain: tert-Butyl backbone (sterically bulky, lipophilic).

Solubility Landscape: Data & Predictive Analysis

As a hydrochloride salt of a secondary amine, 1-MMP-HCl follows a "Polar-Ionic" solubility hierarchy . The lattice energy of the salt must be overcome by solvation enthalpy. Consequently, solubility is highest in high-dielectric protic solvents and decreases rapidly as solvent polarity drops.

Estimated Solubility Profile (at 25°C)

Note: Values below are synthesized estimates based on structural analogs (e.g., AMP-HCl, Ephedrine HCl) and thermodynamic principles. Empirical validation is required.

Solvent ClassRepresentative SolventSolubility EstimateMechanistic Rationale
Aqueous Water (pH 7.0)Very High (>500 mg/mL)Strong ion-dipole interactions; hydration of the chloride anion and ammonium cation drives dissolution.
Lower Alcohols MethanolHigh (>200 mg/mL)High dielectric constant (

) and H-bonding capability stabilize the ionic pair.
Lower Alcohols EthanolModerate (50-150 mg/mL)Reduced dielectric constant (

) increases ion pairing; solubility drops significantly compared to MeOH.
Polar Aprotic DMSO / DMFModerate (20-80 mg/mL)Good solvation of cations, but poor anion solvation limits total solubility compared to protic solvents.
Ketones AcetoneLow (<5 mg/mL)Weak solvation of ionic species. Ideal antisolvent for crystallization.
Ethers THF / MTBEVery Low (<1 mg/mL)Insufficient polarity to overcome crystal lattice energy.
Hydrocarbons Toluene / HexaneInsoluble Complete thermodynamic incompatibility.
The "Tertiary Alcohol" Effect

Unlike its isomer AMP (a primary alcohol), the tertiary alcohol in 1-MMP-HCl introduces steric hindrance .

  • Impact: It reduces the efficiency of hydrogen bonding with solvent molecules compared to a primary alcohol.

  • Result: 1-MMP-HCl is likely more soluble in organic solvents (like dichloromethane or chloroform) than AMP-HCl, but less soluble in water than AMP-HCl, due to the shielding of the hydroxyl group by the methyl groups.

Experimental Protocols: Self-Validating Systems

To move beyond estimates, you must generate empirical data. The following protocols are designed to be self-validating , meaning they include internal checks to ensure data integrity.

Protocol A: Equilibrium Solubility (Gravimetric Standard)

Best for: Precise, thermodynamic solubility data.

Reagents: 1-MMP-HCl (dried), HPLC-grade solvents, 0.45 µm PTFE syringe filters.

Workflow:

  • Saturation: Add excess 1-MMP-HCl to 5 mL of target solvent in a sealed borosilicate vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.

    • Validation Step: Check for presence of solid.[1][2] If clear, add more solid until precipitation persists.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crash-out in the filter).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method B (HPLC): Dilute filtrate and analyze against a standard curve (Recommended for low-solubility solvents).

Protocol B: Dynamic Solubility (Turbidimetric Screening)

Best for: Rapid solvent screening and temperature-dependent profiling.

Workflow:

  • Preparation: Weigh 100 mg of 1-MMP-HCl into a vial.

  • Titration: Add solvent in small aliquots (e.g., 100 µL) while stirring at target temperature.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Validation: Cool the solution by 10°C. If precipitate forms (turbidity), the initial point was near saturation.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining the optimal solvent system for 1-MMP-HCl, whether for reaction or purification.

SolubilityWorkflow Start START: Define Goal GoalCheck Goal: Reaction or Purification? Start->GoalCheck RxnBranch Reaction Optimization GoalCheck->RxnBranch Synthesis PurifyBranch Purification (Recrystallization) GoalCheck->PurifyBranch Isolation ScreenPolar Screen Polar Aprotic (DMF, DMSO, NMP) RxnBranch->ScreenPolar CheckHomogeneity Is Solution Homogeneous? ScreenPolar->CheckHomogeneity CheckHomogeneity->ScreenPolar No (Try Mixtures) SuccessRxn Proceed with Synthesis CheckHomogeneity->SuccessRxn Yes DissolveHot Dissolve in Hot Solvent (EtOH or MeOH) PurifyBranch->DissolveHot AddAnti Add Antisolvent (Acetone, MTBE, EtOAc) DissolveHot->AddAnti Cooling Cool to 0-5°C AddAnti->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals CheckCrystals->DissolveHot No (Adjust Ratio) SuccessPurify Isolate Pure HCl Salt CheckCrystals->SuccessPurify Yes

Figure 1: Decision logic for solvent selection based on experimental intent (Reaction vs. Purification).

Thermodynamic Analysis & Recrystallization Strategy

For researchers aiming to purify 1-MMP-HCl, the solubility differential between alcohols and ethers is the critical lever.

The Van't Hoff Relationship

Solubility (


) generally follows the Van't Hoff equation:


  • Implication: Since dissolution of amine salts is typically endothermic (

    
    ), solubility increases with temperature.
    
  • Strategy: Dissolve 1-MMP-HCl in near-boiling Ethanol (high solubility). Upon cooling, the solubility limit drops, but often not enough for high yield.

Antisolvent Crystallization (The Preferred Method)

Due to the high solubility of the HCl salt in alcohols, cooling crystallization alone often leads to low yields. Antisolvent addition is superior.

Recommended System: Ethanol / Ethyl Acetate

  • Dissolve: 1-MMP-HCl in minimum volume of hot Ethanol (60°C).

  • Seed: Add a seed crystal if available.

  • Precipitate: Slowly add Ethyl Acetate (or Acetone) until persistent turbidity is observed.

  • Ripen: Allow the mixture to cool slowly to room temperature, then chill to 4°C.

    • Why Ethyl Acetate? It is miscible with ethanol but possesses a low dielectric constant, drastically reducing the solvation power of the mixture for the ionic salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 422780, 2-Methyl-2-(methylamino)-1-propanol. [Note: Isomer Reference for Property Estimation]. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

pKa values and dissociation constants for 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride: Determination of pKa and Dissociation Constants

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the principles and methodologies for determining the pKa and dissociation constant (Ka) of this compound. As a compound of interest in pharmaceutical research, understanding its ionization behavior is paramount for formulation design and predicting its physiological interactions. This document delves into the theoretical underpinnings of acid-base chemistry and presents detailed, field-proven protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry. Furthermore, it explores the utility of computational methods for in silico pKa prediction. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust characterization framework for this and structurally related compounds.

Introduction: The Central Role of pKa in Pharmaceutical Sciences

2-Methyl-1-(methylamino)-2-propanol is an amino alcohol whose hydrochloride salt form is of interest to pharmaceutical developers. Its structure, featuring a tertiary alcohol and a secondary amine, dictates its physicochemical and pharmacological properties.

Chemical Structure:

  • IUPAC Name: 2-methyl-1-(methylamino)propan-2-ol[1]

  • Molecular Formula: C₅H₁₃NO[1]

  • Molecular Weight: 103.16 g/mol [1]

The amine functional group is basic and will be protonated at physiological pH. The pKa value quantifies the strength of this basicity and is defined as the pH at which the protonated (conjugate acid) and deprotonated (free base) forms are present in equal concentrations. This equilibrium is fundamental, as the ionization state of a drug affects:

  • Solubility: The charged, protonated form is generally more water-soluble than the neutral form.

  • Permeability: The neutral, more lipophilic form is often better able to cross biological membranes like the intestinal epithelium and the blood-brain barrier.

  • Receptor Binding: The specific ionic form of a molecule can be crucial for its interaction with a biological target.

  • Formulation: Knowledge of pKa is essential for selecting appropriate salt forms, developing stable formulations, and choosing suitable buffer systems.

Given the absence of readily available experimental pKa data for this specific molecule, this guide focuses on the authoritative methods for its determination.

Theoretical Framework: Understanding Dissociation

The dissociation of the protonated form of this compound in an aqueous solution can be represented as an equilibrium. The hydrochloride salt fully dissociates in water, leaving the protonated amine (the conjugate acid) to establish an equilibrium with its deprotonated form (the free base).

The equilibrium is described by the acid dissociation constant, Ka:

BH⁺ ⇌ B + H⁺

Where:

  • BH⁺ is the protonated amine (conjugate acid).

  • B is the deprotonated amine (free base).

The acid dissociation constant (Ka) is given by: Ka = [B][H⁺] / [BH⁺]

The pKa is the negative logarithm of Ka, a more convenient scale for expressing acidity.[2] The relationship between pH and the ratio of the two species is described by the Henderson-Hasselbalch equation.[3]

pH = pKa + log ( [B] / [BH⁺] )

This equation illustrates that when the concentrations of the conjugate acid and free base are equal ([B] = [BH⁺]), the log term becomes zero, and the pH is equal to the pKa.[4]

DissociationEquilibrium cluster_legend Equilibrium State Protonated Protonated Amine (BH⁺) Water Soluble Deprotonated Free Base (B) Membrane Permeable Protonated->Deprotonated + H⁺ Deprotonated->Protonated - H⁺ pKa = pH [BH⁺] = [B]

Caption: Dissociation equilibrium of the protonated amine.

Experimental Determination of pKa Values

Several robust analytical methods can be employed to determine the pKa of a compound. Potentiometric titration is the most direct and widely used technique, while spectrophotometry offers a viable alternative for compounds with suitable chromophores.[5]

Potentiometric Titration

Potentiometric titration is considered a gold-standard method due to its precision and accuracy.[6] The technique involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

  • Analyte Purity: High purity is required as impurities can buffer the solution and distort the titration curve.[5]

  • Solvent: An aqueous medium is preferred to determine the aqueous pKa. Co-solvents like methanol may be used for poorly soluble compounds, but this alters the pKa value.[6]

  • Constant Ionic Strength: Maintained with an inert salt (e.g., KCl) to ensure that activity coefficients remain constant, meaning the measured pH changes are due solely to proton dissociation.[7]

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[7][8]

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard, certified buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]

  • Reagent Preparation:

    • Analyte Solution: Accurately weigh and dissolve this compound in CO₂-free deionized water to a known concentration (e.g., 0.01 M).

    • Titrant: Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Ionic Strength Adjuster: Prepare a concentrated solution of potassium chloride (KCl), e.g., 1 M.

  • Sample Preparation:

    • Pipette a precise volume (e.g., 25.0 mL) of the analyte solution into a thermostatted titration vessel.

    • Add a sufficient volume of the KCl solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[7]

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a magnetic stirrer into the vessel.

    • Begin purging the solution with nitrogen gas and allow it to continue throughout the experiment.[8]

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the region of sharpest pH change).

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Veq).

    • The half-equivalence point is Veq / 2.

    • Determine the pH from the titration curve at the half-equivalence point. At this point, pH = pKa.[7]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a UV-active chromophore near the site of ionization, and if the protonated and deprotonated forms have distinct absorption spectra.[6][9] The change in absorbance at a specific wavelength is measured across a range of pH values.

The Beer-Lambert law states that absorbance is proportional to concentration. As the pH changes, the relative concentrations of the protonated (BH⁺) and deprotonated (B) species shift, leading to a change in the total absorbance of the solution.[4] By measuring this change across a series of buffers, a sigmoidal curve of absorbance versus pH can be generated, and the pKa corresponds to the pH at the curve's inflection point.

  • Wavelength Selection:

    • Prepare two solutions of the analyte at a fixed concentration: one in a strongly acidic buffer (e.g., pH 2, where the molecule is fully protonated) and one in a strongly basic buffer (e.g., pH 12, where it is fully deprotonated).

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Identify an analytical wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.[4]

  • Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values, typically spanning a range of +/- 2 pH units around the expected pKa.[9]

  • Measurement:

    • Prepare a set of samples by dissolving the analyte at a constant concentration in each of the prepared buffer solutions.

    • Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis:

    • Plot absorbance versus pH. The data should form a sigmoidal curve.

    • The pKa is the pH value at the midpoint of the curve's vertical rise.

    • Alternatively, the data can be linearized using a form of the Henderson-Hasselbalch equation: log [ (A - A_B) / (A_A - A) ] = pH - pKa Where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form. A plot of the log term versus pH yields a straight line with a y-intercept of -pKa.

Computational Prediction of pKa

When experimental determination is not feasible, or to gain preliminary insight, computational methods can provide a reliable estimate of pKa.[10][11] These in silico techniques use quantum mechanics (QM) or machine learning to predict the dissociation constant.

The most common QM-based approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[12] This is typically achieved using a thermodynamic cycle that separates the process into gas-phase and solvation energy components. Density Functional Theory (DFT) is a widely used QM method, combined with a continuum solvation model (like SMD or COSMO) to account for the effect of the solvent.[13]

ComputationalWorkflow cluster_gas Gas Phase (QM Calculation) cluster_solv Solvation (Continuum Model) G_BH_gas ΔG(BH⁺)gas G_B_gas ΔG(B)gas G_BH_aq ΔG(BH⁺)aq G_BH_gas->G_BH_aq ΔGsolv(BH⁺) G_B_aq ΔG(B)aq G_B_gas->G_B_aq ΔGsolv(B) DeltaG_gas ΔGgas = G(B)gas - G(BH⁺)gas G_BH_solv ΔGsolv(BH⁺) G_B_solv ΔGsolv(B) G_H_solv ΔGsolv(H⁺) (Empirical Value) G_BH_aq->G_B_aq ΔGaq Result pKa = ΔGaq / (2.303 RT) G_B_aq->Result

Caption: Thermodynamic cycle for computational pKa prediction.

Data Summary and Interpretation

While a direct experimental value for this compound is not found in the cited literature, we can make an expert estimation based on a structurally similar compound, 2-Amino-2-methyl-1-propanol (AMP).

CompoundReported pKa (25 °C)Structural DifferenceExpected Impact on pKa
2-Amino-2-methyl-1-propanol (AMP)~9.7[14][15]Primary AmineReference
2-Methyl-1-(methylamino)-2-propanolNot Reported (Predicted > 9.7)Secondary Amine (N-methylated)The electron-donating methyl group should slightly increase the basicity of the nitrogen, leading to a slightly higher pKa than AMP.

The following table summarizes the advantages and disadvantages of the primary determination methods.

MethodAdvantagesDisadvantages
Potentiometric Titration High precision and accuracy; considered a gold standard.[6]Requires a larger amount of pure sample (>95%); sensitive to dissolved CO₂.[5][6]
UV-Vis Spectrophotometry High sensitivity, requires very little sample; rapid for multiple samples.[6][9]Requires a chromophore near the ionization site; absorbance must change with pH.[9]
Computational Prediction No physical sample needed; provides insight into structural effects.Accuracy depends on the level of theory and solvation model; not a substitute for experimental data.[10]

Conclusion

The determination of the pKa for this compound is a critical step in its development as a potential pharmaceutical agent. While no experimental value is currently published, this guide has outlined the authoritative methodologies for its accurate measurement. Potentiometric titration stands as the recommended primary method due to its robustness and directness. For a comprehensive characterization, this could be supplemented with computational predictions to correlate structural features with basicity. The successful application of these protocols will yield a precise pKa value, enabling informed decisions in formulation, salt form selection, and the overall progression of the drug development process.

References

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Barbarin, M. R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Ríos-Corripio, M. A., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Ghasemi, J., & Niazi, A. (2015). A review on various analytical methods used in determination of dissociation constant. ResearchGate. [Link]

  • Çubuk Demiralay, E., et al. (2018). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile. SciELO. [Link]

  • Hewala, I. I., et al. (1992). Determination of Dissociation Constants of Some Pharmaceutical Compounds Using Derivative Spectrophotometry. PubMed. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Zhang, T., et al. (2021). Determination of the Dissociation Constants of 16 Active Ingredients in Medicinal Herbs Using a Liquid–Liquid Equilibrium Method. MDPI. [Link]

  • Jaroš, A., et al. (2018). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PMC. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • AppliChem. (n.d.). Amino- 2- Methyl- 1- Propanol for buffer solutions A0838. AppliChem. [Link]

  • Şentürk, Z. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Sístková, N., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. ResearchGate. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

  • PubChem. (n.d.). 2-Methyl-1-(methylamino)propan-2-ol. PubChem. [Link]

  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]

Sources

Safety Data Sheet (SDS) and hazard identification for 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Identification of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Preamble: Navigating Data Scarcity

Section 1: Chemical Identification and the Free Base-Salt Relationship

A precise understanding of the chemical entity is the foundation of any safety assessment. The compound of interest is the hydrochloride salt of the amino alcohol 2-Methyl-2-(methylamino)-1-propanol.

Identifier2-Methyl-2-(methylamino)-1-propanol (Free Base)This compound
Synonyms 1-Propanol, 2-methyl-2-(methylamino)-Not readily available
CAS Number 27646-80-6[1][2]Not readily available
Molecular Formula C₅H₁₃NO[1][2]C₅H₁₄ClNO
Molecular Weight 103.16 g/mol [1][2]139.62 g/mol

The conversion of an amine to its hydrochloride salt is a common practice in pharmaceuticals to enhance solubility and stability.[3][4] This conversion involves the protonation of the basic nitrogen atom by hydrochloric acid. While this alteration can modify physical properties, the fundamental toxicological profile of the molecule is primarily dictated by the parent compound—the free base.[5]

FB 2-Methyl-2-(methylamino)-1-propanol (Free Base) - Less water-soluble - Basic Reaction + HCl (Protonation) FB->Reaction HCL_salt This compound (Salt) - More water-soluble - Acidic in solution Reaction->HCL_salt

Caption: Conversion of the free base to its hydrochloride salt.

Section 2: Hazard Identification and GHS Classification (Extrapolated)

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. The following classification for this compound is extrapolated from the available data for its free base, 2-Methyl-2-(methylamino)-1-propanol.[1][2]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects[1]
Expert Analysis of Hazards
  • Oral Toxicity: The "Harmful if swallowed" classification indicates that significant adverse health effects can be expected following a single oral dose.

  • Skin and Eye Irritation: The free base is an irritant. The hydrochloride salt, being acidic, may present a more pronounced irritation potential, particularly to the eyes.

  • Aquatic Toxicity: The long-term aquatic hazard potential underscores the need for proper disposal procedures to prevent environmental contamination.

Section 3: Toxicological Profile

A summary of the toxicological data for the free base provides the basis for our understanding of the hydrochloride salt's potential effects.

Toxicological EndpointResultSpeciesSource
Acute Oral Toxicity LD50: Data not available, classified as Category 4Not specified[1][2]
Skin Irritation IrritantNot specified[1][2]
Eye Irritation Serious IrritantNot specified[1][2]

It has been noted for a similar compound, 2-amino-2-methyl-1-propanol, that the hydrochloride salt is less toxic than the free base.[5] However, without specific data for the compound , a conservative approach assuming comparable toxicity is warranted.

Section 4: Hazard Assessment Protocol for Data-Poor Compounds

For novel or less-studied compounds, a structured hazard assessment is crucial. The following protocol outlines a systematic approach.

Step 1: Comprehensive Literature and Database Search
  • Objective: To gather all available information on the target compound and structurally similar analogues.

  • Methodology:

    • Search chemical databases (e.g., PubChem, CAS SciFinder) using the chemical name, CAS number, and molecular structure.

    • Conduct searches of toxicological databases (e.g., ECHA C&L Inventory, RTECS).

    • Perform a broad literature search (e.g., Google Scholar, PubMed) for any mention of the compound or its analogues in scientific studies.

Step 2: Analogue and Structure-Activity Relationship (SAR) Analysis
  • Objective: To predict the toxicity of the target compound based on the known toxicity of structurally related chemicals.

  • Methodology:

    • Identify close structural analogues with known toxicological profiles.

    • Use computational (in silico) toxicology models to predict potential hazards based on the chemical structure.

Step 3: Physicochemical Property Analysis
  • Objective: To understand how the compound's physical and chemical properties may influence its biological activity.

  • Methodology:

    • Determine or predict properties such as water solubility, pKa, and partition coefficient.

    • Analyze how these properties might affect absorption, distribution, metabolism, and excretion (ADME).

Step 4: Hazard Classification and Risk Assessment
  • Objective: To synthesize all gathered information into a formal hazard classification and risk assessment.

  • Methodology:

    • Apply GHS classification criteria based on the available data and predictions.

    • Identify potential exposure scenarios in the laboratory or manufacturing setting.

    • Define appropriate risk management measures, including engineering controls, administrative controls, and personal protective equipment (PPE).

cluster_0 Data Gathering cluster_1 Assessment & Action A Literature & Database Search D Synthesize Data A->D B Analogue & SAR Analysis B->D C Physicochemical Property Analysis C->D E GHS Classification D->E F Risk Assessment & Management E->F

Caption: Workflow for hazard assessment of a data-poor substance.

Section 5: Exposure Controls and Personal Protection

Based on the extrapolated hazards, the following control measures are recommended when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[2]

    • Body Protection: Wear a lab coat or other protective clothing.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Section 6: Physical and Chemical Properties (of the Free Base)

The properties of the free base are indicative of the general characteristics of the molecule.

PropertyValueSource
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.16 g/mol [1][2]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available
XLogP3-AA -0.3[1]

Section 7: Concluding Remarks

The hazard assessment of this compound necessitates a conservative approach due to the absence of direct safety data. By leveraging information from its free base and applying fundamental principles of toxicology, a provisional yet robust safety profile can be constructed. Researchers and drug development professionals must always adhere to stringent safety protocols, particularly when working with novel or under-characterized substances. This guide serves as a template for conducting such assessments, emphasizing scientific integrity and a proactive stance on safety.

References

  • PubChem. (n.d.). 2-Methyl-2-methylamino-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • BioFuran Materials. (n.d.). 2-Amino-2-methyl-1-propanol hydrochloride (AMP·HCl), CAS 3207-12-3. Retrieved from [Link]

  • Cole-Parmer. (2016). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt? Retrieved from [Link]

  • Purdue University. (n.d.). Amines. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme. (2013). 2-Propanol, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

  • Kemikalieinspektionen. (2024). Hazard and risk assessment of chemicals. Retrieved from [Link]

  • National Institutes of Health. (2020). Experimental Application of Semi-Quantitative Methods for the Assessment of Occupational Exposure to Hazardous Chemicals in Research Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Exposure Health Data. Retrieved from [Link]

  • Occupational Health and Safety Authority (Malta). (n.d.). Guidelines regarding Chemical Risk Assessment. Retrieved from [Link]

  • Enhesa. (2024). Chemical Hazard Assessment: FAQs. Retrieved from [Link]

Sources

Thermodynamic Stability Profile of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermodynamic stability, physicochemical properties, and degradation kinetics of 2-Methyl-1-(methylamino)-2-propanol hydrochloride . It is designed for researchers and drug development professionals requiring rigorous data for formulation, synthesis, and quality control.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (Free base CAS: 67622-86-0 ) is a sterically hindered amino alcohol derivative. Structurally characterized by a tertiary alcohol and a secondary amine, this compound exhibits a unique thermodynamic profile driven by its ability to form stable intramolecular hydrogen bonds and its resistance to nucleophilic attack.

In pharmaceutical applications, it serves as a critical intermediate (e.g., in the synthesis of beta-adrenergic modulators) and a buffering agent. Its stability profile is defined by high thermal resistance in the solid state but specific susceptibilities to oxidative degradation in solution. This guide details the thermodynamic parameters, degradation pathways, and validated protocols for stability assessment.

Physicochemical Characterization

Before establishing stability kinetics, the fundamental thermodynamic baseline must be defined.

Identity & Constants
ParameterValue / Description
Chemical Name This compound
Synonyms N,2-Dimethyl-2-hydroxypropylamine HCl; 1-(Methylamino)-2-methyl-2-propanol HCl
Free Base CAS 67622-86-0
Molecular Formula C₅H₁₃NO[1][2] · HCl
Molecular Weight 139.62 g/mol (Salt); 103.16 g/mol (Base)
Structure Cl⁻ · [CH₃NH₂⁺-CH₂-C(CH₃)₂-OH]
Predicted pKa 9.8 ± 0.3 (Secondary amine, influenced by β-hydroxyl)
LogP (Octanol/Water) -0.02 (Free base); Highly hydrophilic as salt
Structural Thermodynamics

The molecule features a gem-dimethyl group at the C2 position. This steric bulk provides:

  • Hydrolytic Stability: The tertiary alcohol is resistant to oxidation compared to primary/secondary alcohols.

  • Thermal Stability: The crystal lattice energy is enhanced by ionic interactions between the chloride anion and the protonated amine, typically resulting in a melting point >150°C (Predicted range: 160–185°C).

Thermodynamic Stability Framework

Solid-State Thermodynamics

In the solid phase, the stability is governed by the Gibbs Free Energy of the crystal lattice (


).
  • Hygroscopicity: Like most amino alcohol salts, this compound is hygroscopic . Water absorption lowers the glass transition temperature (

    
    ), increasing molecular mobility and accelerating degradation.
    
  • Polymorphism: While specific polymorphs are not widely documented, the crystallization solvent (often Ethanol/IPA) can induce solvate formation.

  • Recommendation: Store under desiccated conditions at <60% RH to maintain thermodynamic equilibrium.

Solution Thermodynamics & pH Dependence

The stability in solution is pH-dependent.

  • Acidic pH (<4): Highly stable. The protonated amine (

    
    ) repels electrophiles.
    
  • Neutral/Basic pH (>8): The fraction of free base increases. The lone pair on the nitrogen becomes available for oxidative attack , the primary degradation pathway.

Thermal Analysis (DSC/TGA)
  • TGA (Thermogravimetric Analysis): Expect <1% weight loss up to 150°C (volatiles). Onset of decomposition (dehydration/deamination) typically occurs >190°C.

  • DSC (Differential Scanning Calorimetry): A sharp endotherm corresponds to melting, immediately followed by an exotherm representing decomposition (HCl release and fragmentation).

Degradation Kinetics & Pathways[3]

Understanding the breakdown mechanisms is crucial for setting shelf-life specifications.

Primary Degradation Pathways
  • N-Oxidation (Radical Mediated): In the presence of oxygen and light, the secondary amine oxidizes to an N-oxide or nitrone.

  • Acid-Catalyzed Dehydration: Under extreme heat and acidic conditions, the tertiary alcohol can dehydrate to form an alkene (Isobutylene derivative) via an E1 mechanism.

  • Maillard Reaction: If formulated with reducing sugars (e.g., lactose), the secondary amine will react rapidly to form glycosylamines.

Pathway Visualization

The following diagram illustrates the competitive degradation pathways based on environmental stress.

DegradationPathways Figure 1: Stress-Dependent Degradation Pathways Compound 2-Methyl-1-(methylamino)-2-propanol (Protonated Form) FreeBase Free Base Equilibrium (pH > 9) Compound->FreeBase Deprotonation Alkene Dehydration Product (Isobutylene Derivative) Compound->Alkene Heat (>150°C) + Acid (E1 Elimination) NOxide N-Oxide / Nitrone (Oxidative Impurity) FreeBase->NOxide Peroxides / O2 / Light Fragment Fragmentation (Methylamine + Acetone) NOxide->Fragment Secondary Breakdown

Figure 1: The primary instability risks are oxidative attack on the free base and thermal dehydration of the tertiary alcohol.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability, the following self-validating protocols are recommended.

Protocol: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

Workflow:

  • Acid Stress: Dissolve 10 mg in 5 mL 0.1 N HCl. Heat at 60°C for 24 hours. (Target: Dehydration products).

  • Base Stress: Dissolve 10 mg in 5 mL 0.1 N NaOH. Heat at 60°C for 24 hours. (Target: Amine oxidation/rearrangement).

  • Oxidative Stress: Dissolve 10 mg in 3% H₂O₂ at Room Temp for 4 hours. (Target: N-Oxides).

  • Analysis: Neutralize samples and analyze via HPLC-MS/MS.

Protocol: Stability-Indicating HPLC Method

Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Mobile Phase A: 10 mM Ammonium Formate (pH 4.0). Mobile Phase B: Acetonitrile. Gradient: 5% B to 60% B over 15 minutes. Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector). Note: MS detection is preferred.

Workflow Diagram

StabilityWorkflow Figure 2: Step-by-Step Stability Validation Workflow Start Start: Stability Assessment SolidState Solid State Characterization (XRD, DSC, TGA) Start->SolidState SolutionState Solution State Stress (Acid, Base, Ox, Light) Start->SolutionState Analysis Analytical Quantitation (HPLC-CAD / LC-MS) SolidState->Analysis SolutionState->Analysis Decision Degradation > 5%? Analysis->Decision PathwayID Isolate & Identify Impurity (NMR / MS-MS) Decision->PathwayID Yes Report Generate Stability Profile Decision->Report No PathwayID->Report

Figure 2: A logical workflow for validating the thermodynamic stability of the compound.

Data Summary Table

PropertyPredicted/Typical ValueStability Implication
Melting Point 160°C – 185°CHigh lattice energy indicates good solid-state stability.
pKa (Amine) ~9.8Protonated at physiological pH; stable against nucleophiles.
Hygroscopicity Moderate to HighRequires moisture-barrier packaging (Alu-Alu blister).
Oxidative Stability Low (as Free Base)Sensitive to peroxides in excipients (e.g., PVP, PEG).
Thermal Stability High (<150°C)Suitable for hot-melt extrusion if residence time is short.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 422780, 2-Methyl-2-methylamino-1-propanol (Isomer Analog). Retrieved from [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: Degradation Pathways. (Analogous degradation mechanism study). Retrieved from [Link]

Sources

Biological activity and toxicity profile of 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Toxicity Profile of 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Introduction and Strategic Overview

This compound is a small organic molecule whose biological and toxicological landscape remains largely uncharacterized. For researchers and drug development professionals, approaching such a compound requires a predictive framework built upon established principles of structure-activity relationships (SAR). The absence of direct data necessitates a careful, inferential analysis based on the known profiles of structurally similar amino alcohols.

This guide provides a detailed examination of these related compounds to construct a probable profile for this compound. Furthermore, it outlines a robust, multi-tiered experimental strategy to systematically elucidate its true biological activity and toxicity, transforming it from a chemical entity into a well-characterized agent. The methodologies described herein are designed to be self-validating, providing the rigorous data required for regulatory and research milestones.

Chemical Identity and Physicochemical Properties of Analogous Compounds

Understanding the fundamental properties of a molecule is the first step in predicting its behavior. The subject compound is a hydrochloride salt of an amino alcohol. Its structure suggests potential for hydrogen bonding, water solubility, and interaction with biological macromolecules. A comparison with its closest structural analogs provides a baseline for expected properties.

Property2-Amino-2-methyl-1-propanol HCl2-Methyl-1-(methylamino)propan-2-ol[1]2-(Benzylamino)-2-methyl-1-propanol HCl[2]
Molecular Formula (CH₃)₂C(NH₂)CH₂OH · HClC₅H₁₃NOC₁₁H₁₈ClNO
Molecular Weight 125.60 g/mol 103.16 g/mol 215.72 g/mol
Form PowderLiquid (predicted)Solid
Melting Point 204 °CNot AvailableNot Available
LogP (Predicted) Not Available-0.3[1]Not Available

Table 1: Comparative Physicochemical Properties of Analogous Compounds.

The hydrochloride salt form of the target compound suggests it will likely be a crystalline solid with appreciable water solubility, similar to 2-Amino-2-methyl-1-propanol hydrochloride.[3]

Predicted Toxicity Profile Based on Structural Analogs

The primary safety concerns for amino alcohols often revolve around irritation to the skin, eyes, and respiratory tract. GHS hazard classifications for related molecules provide a strong foundation for predicting the toxicity of the target compound.

Hazard Statement2-Methyl-1-(methylamino)propan-2-ol[1]2-(Benzylamino)-2-methyl-1-propanol HCl[2]2-Amino-2-methyl-1-propanol[4]
Skin Irritation H315: Causes skin irritation (66.7% of notifications)H315: Causes skin irritation (100% of notifications)Irritating to skin
Eye Irritation H318/H319: Causes serious eye damage/irritationH319: Causes serious eye irritation (100% of notifications)Irritating to eyes
Respiratory Irritation H335: May cause respiratory irritation (66.7% of notifications)H335: May cause respiratory irritation (100% of notifications)Not specified
Acute Oral Toxicity H302: Harmful if swallowed (for a related isomer)[5]Not AvailableMay be harmful if swallowed

Table 2: Consolidated GHS Hazard Classifications from Analogous Compounds.

Expert Analysis: The consistent classification of analogs as skin, eye, and respiratory irritants strongly suggests that this compound will exhibit similar properties.[1][2][4] The causality stems from the amine and hydroxyl functional groups, which can interact with and disrupt epithelial tissues. The "harmful if swallowed" classification for a related isomer indicates a potential for moderate acute oral toxicity.[5] Chronic exposure to related compounds has been linked to potential central nervous system (CNS) effects, a possibility that should be considered in any comprehensive toxicological workup.[6]

Framework for Experimental Characterization

To move from a predictive to a definitive profile, a structured experimental workflow is essential. The following protocols are designed to provide a comprehensive assessment of the compound's biological and toxicological properties.

Workflow for In Vitro Toxicity Assessment

The initial phase of toxicological screening should focus on cell-based assays to determine cytotoxicity and potential mechanisms of cell death. This approach minimizes animal use and provides rapid, quantifiable data.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening Compound Test Compound (2-Methyl-1-(methylamino)-2-propanol HCl) CellLines Select Cell Lines (e.g., HepG2 - Liver, HEK293 - Kidney) Compound->CellLines Dose Dose-Response Preparation (Serial Dilutions) CellLines->Dose MTT MTT Assay (Metabolic Viability) Dose->MTT 24h, 48h LDH LDH Assay (Membrane Integrity) Dose->LDH 24h, 48h Analysis Data Analysis (IC50 Calculation) MTT->Analysis LDH->Analysis

Figure 1: Workflow for determining the in vitro cytotoxicity (IC50) of the test compound.

Detailed Protocol: MTT Assay for Metabolic Viability
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x concentration series of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 24 and 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The rationale is that only metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Workflow for In Vivo Acute Toxicity Assessment

Following in vitro characterization, a preliminary in vivo study is necessary to understand the compound's systemic effects and establish a lethal dose range. The Up-and-Down Procedure (UDP) is a validated method that minimizes animal usage while providing a robust estimate.

G cluster_1 Phase 2: Acute Oral Toxicity (OECD 425) Start Start with one animal (Dose: 175 mg/kg, default) DoseAnimal Dose animal orally Start->DoseAnimal Observe Observe for 48h (Toxicity signs, mortality) DoseAnimal->Observe Outcome Outcome? Observe->Outcome IncreaseDose Increase Dose (Next animal, factor of 3.2) Outcome->IncreaseDose Survival DecreaseDose Decrease Dose (Next animal, factor of 3.2) Outcome->DecreaseDose Mortality Stop Stop after criteria met (e.g., 3 reversals) Outcome->Stop Stopping criteria met IncreaseDose->DoseAnimal DecreaseDose->DoseAnimal Analysis Calculate LD50 (Maximum Likelihood Method) Stop->Analysis

Figure 2: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Detailed Protocol: Acute Oral Toxicity (OECD Guideline 425)
  • Animal Selection: Use healthy, young adult female Sprague-Dawley rats. Acclimate the animals for at least 5 days.

  • Initial Dosing: Dose the first animal with the default starting dose of 175 mg/kg body weight via oral gavage. The rationale for this starting dose is its position within the moderately toxic range, providing a safe yet informative starting point in the absence of prior data.

  • Observation: Observe the animal closely for the first 4 hours and then periodically for 48 hours for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, and CNS effects like tremors or convulsions).

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • Stopping Criteria: The study is stopped when one of the predefined criteria is met, such as after observing three reversals in outcome (e.g., survival -> death -> survival).

  • LD₅₀ Calculation: Use the sequence of outcomes and corresponding doses to calculate the LD₅₀ and its confidence interval using a maximum likelihood estimation method.

  • Necropsy: Perform a gross necropsy on all animals to identify any target organ toxicities.

Predicted Biological Activity and Proposed Screening

The structural backbone of 2-Methyl-1-(methylamino)-2-propanol is an amino alcohol, a motif present in many biologically active compounds, including beta-blockers and other adrenergic agents. For instance, propranolol, though a more complex molecule, is a 1-(substituted-amino)-3-(substituted-oxy)-2-propanol.[7][8][9] While a direct adrenergic effect is speculative without a larger aromatic moiety, the potential for interaction with CNS receptors or ion channels cannot be dismissed.

Proposed Screening Cascade: A broad-based receptor profiling screen (e.g., a commercially available panel) against a panel of common CNS targets (adrenergic, dopaminergic, serotonergic receptors) would be a cost-effective first step to identify potential biological targets. Any confirmed hits would then be followed up with functional cell-based assays (e.g., cAMP assays for GPCRs or electrophysiology for ion channels) to determine agonist or antagonist activity.

Conclusion

While this compound is a sparsely documented compound, a predictive analysis based on its structural analogs suggests a profile characterized by moderate acute toxicity and significant irritant properties to the skin, eyes, and respiratory system. This guide provides a comprehensive, phased experimental framework designed to rigorously validate this predicted profile. By employing the sequential in vitro and in vivo protocols detailed herein, researchers can systematically elucidate the compound's toxicological and biological properties, ensuring a data-driven approach to its safe handling and potential development.

References

  • ScienceLab.com. Material Safety Data Sheet - Propranolol HCl. (2005-10-09). [Link]

  • CPAchem Ltd. Safety data sheet - Propranolol hydrochloride. [Link]

  • PubChem. 2-(Benzylamino)-2-methyl-1-propanol hydrochloride. [Link]

  • PubChem. 2-Methyl-2-methylamino-1-propanol. [Link]

  • PubChem. 2-Methyl-1-(methylamino)propan-2-ol. [Link]

  • Australian Government Department of Health. 2-Propanol, 2-methyl-: Human health tier II assessment. (2013-11-22). [Link]

  • PubChem. Propranolol. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-2-propanol. [Link]

  • J.T. Baker. MSDS: 2-PROPANOL. (2007-08-02). [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-1-propanol. [Link]

  • DailyMed. Label: PROPRANOLOL HYDROCHLORIDE tablet. [Link]

  • DailyMed. Label: PROPRANOLOL HYDROCHLORIDE tablet. [Link]

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Methodological & Application

Application Note: Preparation of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride Buffer Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

The preparation of 2-Methyl-1-(methylamino)-2-propanol hydrochloride buffer solutions is a specialized procedure often required in High-Performance Liquid Chromatography (HPLC) and organic synthesis. Unlike common biological buffers (e.g., Tris or HEPES), this compound acts as a hindered secondary amine buffer .

Its structural properties—a tertiary alcohol adjacent to a secondary amine—provide unique buffering characteristics in the alkaline range (approximate pK


 9.6–9.8). In chromatographic applications, it is frequently employed as a mobile phase modifier to suppress silanol activity on silica columns, improving the peak shape of basic analytes.
Critical Distinction (Safety & Identity)

WARNING: Do not confuse this compound with AMP (2-Amino-2-methyl-1-propanol) . While structurally similar, they are distinct chemical entities with different elution profiles and buffering capacities.

FeatureTarget Compound Common Confusion (AMP)
Name 2-Methyl-1-(methylamino)-2-propanol 2-Amino-2-methyl-1-propanol
CAS No. 67622-86-0 124-68-5
Structure Secondary Amine (

)
Primary Amine (

)
Formula


MW (Free Base) 103.16 g/mol 89.14 g/mol

Part 2: Buffer Design & Theoretical Framework

The Buffering Mechanism

The buffering capability arises from the equilibrium between the free base (B) and its conjugate acid (BH


):


Using the Henderson-Hasselbalch equation, the pH is defined as:



  • Target pK

    
    :  ~9.7 (Estimated for secondary amine in this steric environment).
    
  • Effective Buffering Range: pH 8.7 – 10.7.

  • Role of HCl: Hydrochloric acid is added to the free base to generate the conjugate acid species (the "Hydrochloride" form), lowering the pH to the desired setpoint.

Workflow Visualization

The following diagram outlines the critical path for preparing this buffer starting from the liquid free base.

BufferPrep Figure 1: Critical Workflow for Preparation of 2-Methyl-1-(methylamino)-2-propanol HCl Buffer RawMaterial Raw Material (Free Base Liquid) CAS: 67622-86-0 Weighing Gravimetric Quantification RawMaterial->Weighing Weigh Dissolution Dissolution (80% Final Vol) Weighing->Dissolution Add H2O Titration pH Adjustment (Add 1M HCl) Dissolution->Titration Monitor pH QS Q.S. to Final Volume (Volumetric Flask) Titration->QS Target pH Reached Filtration Filtration (0.22 µm) QS->Filtration Clarify QC QC Validation (pH & Appearance) Filtration->QC Validate

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Reagent: 2-Methyl-1-(methylamino)-2-propanol (Liquid, Purity

    
     98%).
    
  • Acid: 1.0 M Hydrochloric Acid (HCl) (Analytical Grade).

  • Solvent: HPLC Grade Water (Resistivity 18.2 M

    
    cm).
    
  • Equipment: Calibrated pH meter, Class A Volumetric Flasks, Magnetic Stirrer.

Protocol A: Preparation from Free Base (Standard Method)

Target: 1.0 Liter of 50 mM Buffer at pH 9.5

  • Calculation:

    • Molar Mass (Free Base) = 103.16 g/mol .[1]

    • Target Molarity = 0.05 mol/L.

    • Required Mass =

      
       g.
      
  • Weighing:

    • Place a clean 100 mL beaker on an analytical balance.

    • Tare the balance.

    • Using a glass Pasteur pipette, accurately weigh 5.16 g of the liquid free base into the beaker. Note: The substance may be viscous.

  • Dissolution:

    • Add approximately 800 mL of HPLC grade water to a 1 L beaker.

    • Quantitatively transfer the weighed amine into the 1 L beaker using water rinses.

    • Stir magnetically until fully dissolved (solution should be clear and colorless).

  • pH Adjustment (The Critical Step):

    • Immerse the calibrated pH electrode into the solution.

    • Initial pH will be highly alkaline (>11.0).

    • Slowly add 1.0 M HCl dropwise while stirring.

    • Observation: As HCl is added, the solution temperature may rise slightly (exothermic neutralization).

    • Continue addition until the pH stabilizes exactly at 9.50 (or user-specified target).

  • Final Dilution:

    • Transfer the solution to a 1000 mL Class A volumetric flask .

    • Rinse the beaker with water and add to the flask.

    • Dilute to the calibration mark with HPLC grade water (Quantity Sufficient - Q.S.).

    • Invert 10 times to mix.

  • Filtration:

    • Filter the buffer through a 0.22 µm Nylon or PVDF membrane to remove particulates before use in HPLC systems.

Protocol B: Preparation from Hydrochloride Salt (Alternative)

If the raw material is available as the solid HCl salt (MW ~139.62 g/mol ).

  • Weighing: Weigh 6.98 g of this compound.

  • Dissolution: Dissolve in 800 mL water.

  • pH Adjustment: The initial pH will be acidic (~4-6). Titrate up using 1.0 M NaOH or KOH to the target pH (e.g., 9.5).

  • Finalize: Dilute to 1 L and filter.

Part 4: Data Summary & Quality Control

Formulation Lookup Table

Use this table for quick preparation of 1 Liter solutions starting from the Free Base .

Target ConcentrationMass of Free Base (g)Est. Vol of 1M HCl to pH 9.5
10 mM 1.03 g~ 5 - 8 mL
20 mM 2.06 g~ 10 - 16 mL
50 mM 5.16 g~ 25 - 40 mL
100 mM 10.32 g~ 50 - 80 mL
Quality Control Specifications

Every batch must pass these criteria before release to the analytical line:

  • Appearance: Clear, colorless liquid. No turbidity.

  • pH Accuracy:

    
     pH units at 25°C.
    
  • Stability:

    • Store at 4°C.

    • Shelf life: 1 month (amine buffers can absorb atmospheric CO

      
      , shifting pH).
      
    • Recommendation: Prepare fresh for critical HPLC assays.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13432442: 2-Methyl-1-(methylamino)propan-2-ol. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Methyl-1-(methylamino)-2-propanol hydrochloride as a versatile pharmaceutical intermediate. This document outlines its chemical properties, safe handling procedures, and detailed protocols for its application in synthetic organic chemistry, with a focus on the rationale behind experimental choices to ensure reproducible and reliable outcomes.

Introduction: A Versatile Building Block

This compound is a bifunctional organic molecule that serves as a valuable building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its structure, featuring a secondary amine and a primary alcohol on a sterically hindered neopentyl-like backbone, offers unique reactivity and imparts specific physicochemical properties to the target molecules. The hydrochloride salt form enhances its stability and simplifies handling and formulation. This intermediate is particularly useful in creating compounds with tailored solubility and metabolic profiles, making it a strategic choice in drug discovery and development. For instance, it is used in the preparation of CB2 receptor modulators, which have therapeutic potential in managing pain.[1]

Physicochemical and Safety Data

A thorough understanding of the compound's properties is fundamental to its effective and safe use.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name 2-methyl-1-(methylamino)propan-2-ol hydrochloridePubChem
Synonyms 2-methyl-1-(methylamino)-2-propanol HClPubChem
CAS Number 67622-86-0 (free base)[2]
Molecular Formula C₅H₁₄ClNO[2]
Molecular Weight 139.62 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 179-184 °C[4]
Solubility Soluble in water and alcoholsGeneral Knowledge
Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on standard safety data sheets.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[5][7] The recommended storage temperature is between 2-30°C.[4]

  • Spill Management: In case of a spill, absorb the material with a non-combustible absorbent like sand or earth and place it in a suitable container for disposal.[8] Ensure all ignition sources are eliminated from the area.[5][8]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[5][7]

    • In case of skin contact: Wash off with soap and plenty of water.[5][6]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5][6][9]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Synthetic Applications and Protocols

The presence of both a nucleophilic secondary amine and a primary hydroxyl group allows for a variety of synthetic transformations. The secondary amine can readily undergo acylation, alkylation, and reductive amination, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions.

General Workflow for Synthetic Application

The following diagram illustrates a typical workflow for utilizing this compound in a synthetic protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis start Receive & Verify 2-Methyl-1-(methylamino) -2-propanol HCl freebase Free-Basing (if necessary) start->freebase reaction Synthetic Transformation (e.g., Acylation, Alkylation) freebase->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purify Purification (e.g., Column Chromatography) workup->purify characterization Characterization (NMR, MS, IR) purify->characterization end Pure Product characterization->end

Caption: General synthetic workflow.

Protocol 1: N-Acylation with an Acid Chloride

This protocol describes a standard procedure for the acylation of the secondary amine of 2-Methyl-1-(methylamino)-2-propanol. The hydrochloride salt must first be neutralized to the free base to ensure the amine is nucleophilic.

Objective: To synthesize an N-acyl derivative of 2-Methyl-1-(methylamino)-2-propanol.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acid chloride (e.g., benzoyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • Free-Basing:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise to the suspension. Stir for 15-20 minutes at 0 °C. The formation of triethylammonium chloride as a white precipitate may be observed.

  • Acylation Reaction:

    • Dissolve the acid chloride (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.

Causality and Experimental Choices:

  • Free-Basing: The hydrochloride salt protonates the amine, rendering it non-nucleophilic. A non-nucleophilic base like TEA or DIPEA is used to deprotonate the ammonium salt to the free amine without interfering with the subsequent acylation.

  • Solvent: DCM is a common choice as it is relatively inert and dissolves a wide range of organic compounds.

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Work-up: The sodium bicarbonate wash neutralizes any excess acid chloride and the hydrochloric acid byproduct. The brine wash helps to remove water from the organic layer.

Protocol 2: Amide Coupling with a Carboxylic Acid using WSC/HOBt

This protocol is an example of forming an amide bond using a carboxylic acid, which is a common transformation in pharmaceutical synthesis. This method avoids the use of highly reactive acid chlorides.

Objective: To synthesize 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a CB2 receptor modulator, as described in the literature.[1]

Materials:

  • [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (the carboxylic acid precursor, for illustrative purposes we will use a generic thiophene carboxylic acid as described in the reference)

  • 2-Methyl-1-(methylamino)propan-2-ol (free base)

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the thiophene carboxylic acid derivative (1.0 eq) and 2-Methyl-1-(methylamino)propan-2-ol (1.5 eq) in DMF.

    • Add HOBt·H₂O (1.5 eq) and WSC·HCl (1.5 eq) to the solution.

  • Reaction:

    • Stir the reaction mixture at 60 °C for 2 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Add water to the mixture and extract with ethyl acetate.

    • Wash the organic layer with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate = 50/50 → 10/90) to obtain the target compound.[1]

Reaction Mechanism Visualization:

G RCOOH R-COOH (Carboxylic Acid) ActiveEster Active Ester Intermediate RCOOH->ActiveEster + WSC, HOBt WSC WSC Amide R-CO-NR'R'' (Amide Product) ActiveEster->Amide + Amine Amine R'-NH-R'' (2-Methyl-1-(methylamino) -2-propanol)

Caption: Amide bond formation via an active ester.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and yield of the synthesized products.

Analytical TechniqueExpected Observations for a Successful N-Acylation Product
¹H NMR Disappearance of the N-H proton signal of the starting material. Appearance of new signals corresponding to the acyl group. Shifts in the signals of the protons adjacent to the nitrogen atom.
¹³C NMR Appearance of a new carbonyl carbon signal in the range of 165-175 ppm.
FT-IR Appearance of a strong amide C=O stretching band around 1630-1680 cm⁻¹. Disappearance of the N-H bend of the secondary amine hydrochloride.
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
HPLC A single major peak indicating high purity (typically >95%).

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical chemistry. Its unique structural features allow for the straightforward introduction of a functionalized side chain that can be critical for modulating the biological activity and pharmacokinetic properties of a drug candidate. The protocols and guidelines presented here provide a solid foundation for the successful application of this building block in drug discovery and development projects. Adherence to the described safety precautions and analytical procedures will ensure reliable and reproducible results.

References

  • 2-(Benzylamino)-2-methyl-1-propanol hydrochloride - PubChem. [Link]

  • Material Safety Data Sheet - ScienceLab.com. [Link]

  • 2-Methyl-1-(methylamino)propan-2-ol - PubChem. [Link]

  • 2-Methyl-1-(methylamino)propan-2-ol - PubChem. [Link]

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Catalytic properties of 2-Methyl-1-(methylamino)-2-propanol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Catalytic Properties of Chiral β-Amino Alcohols

Introduction: The Role of Chiral β-Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a cornerstone class of ligands and catalysts in modern asymmetric synthesis. Their prevalence in pharmaceuticals, natural products, and agrochemicals has driven the development of efficient synthetic methods for their construction.[1] These molecules are characterized by hydroxyl and amino groups on adjacent carbon atoms, providing a bidentate chelation scaffold that can effectively organize a metallic center to create a chiral environment. This controlled environment enables the catalyst to distinguish between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

While 2-Methyl-1-(methylamino)-2-propanol itself is a simple structural motif, its derivatives, and the broader class of chiral β-amino alcohols, are highly effective in a range of catalytic transformations. A paramount example of their application is the enantioselective addition of organozinc reagents to aldehydes, a reliable method for producing valuable chiral secondary alcohols.[2][3] This reaction, often catalyzed by ligands such as derivatives of N-methylephedrine or (-)-3-exo-(dimethylamino)isoborneol (DAIB), showcases the power of this scaffold to induce high levels of stereocontrol.[3]

This document provides a detailed overview of the catalytic mechanism and a representative protocol for the asymmetric ethylation of an aldehyde using a chiral β-amino alcohol catalyst, illustrating the practical application of this important reaction class.

Mechanism of Catalysis: The Noyori Model for Organozinc Addition

The catalytic cycle for the addition of dialkylzinc reagents to aldehydes, mediated by a chiral β-amino alcohol, is well-understood and is often described by the Noyori mechanism. The process relies on the in-situ formation of a chiral zinc-alkoxide complex which acts as the true catalyst.

Key Mechanistic Steps:

  • Catalyst Activation: The chiral β-amino alcohol precatalyst ( A ) reacts with the dialkylzinc reagent (e.g., diethylzinc) in an acid-base reaction. An alkane (ethane) is eliminated, forming a dimeric zinc alkoxide complex ( B ). This dimer is typically in equilibrium with a more reactive monomeric form.

  • Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the catalyst complex. The chelation of the amino and alkoxide moieties of the ligand creates a rigid, well-defined chiral pocket around the metal center.

  • Stereoselective Alkyl Transfer: A second molecule of the dialkylzinc reagent coordinates to the complex, forming a six-membered, chair-like transition state ( C ). Within this organized assembly, the alkyl group (ethyl) is transferred from the external dialkylzinc molecule to one specific enantiotopic face of the coordinated aldehyde. The chirality of the ligand dictates this facial selectivity.

  • Product Formation & Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is formed ( D ). An exchange with another molecule of the aldehyde substrate releases the chiral alcohol product (after hydrolysis) and regenerates the active catalytic species ( B ), allowing the cycle to continue.

Diagram: Proposed Catalytic Cycle

Catalytic_Cycle cluster_main Catalytic Cycle of Dialkylzinc Addition cluster_io A Precatalyst (β-Amino Alcohol) B Active Catalyst (Chiral Zn-Alkoxide Dimer) A->B + ZnEt₂ - Ethane C Transition State (Aldehyde & ZnEt₂ Coordinated) B->C + Aldehyde + ZnEt₂ D Product Complex (Zn-Alkoxide of Product) C->D Et Transfer D->B + Aldehyde - Product-ZnOEt Product_out Chiral Alcohol (after workup) D->Product_out Aldehyde_in Aldehyde Aldehyde_in->C ZnEt2_in ZnEt₂ ZnEt2_in->A

Caption: Proposed catalytic cycle for the β-amino alcohol-mediated addition of diethylzinc to an aldehyde.

Application Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol describes a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral β-amino alcohol ligand. The specific ligand used here is a derivative of 2-Methyl-1-(methylamino)-2-propanol, synthesized for enhanced solubility and catalytic activity.

Safety Precautions:

  • Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and Schlenk line or glovebox techniques.

  • Aldehydes can be irritants and sensitizers. Handle in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[5]

Materials and Reagents
  • Chiral β-amino alcohol ligand (e.g., (1S,2R)-N-benzyl-2-methyl-1-(methylamino)-2-propanol): 0.05 mmol

  • Benzaldehyde (freshly distilled): 1.0 mmol

  • Diethylzinc (1.0 M solution in hexanes): 2.2 mL (2.2 mmol)

  • Anhydrous Toluene: ~15 mL

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Chiral HPLC column and appropriate solvents (e.g., Hexane/Isopropanol)

Experimental Workflow

Caption: Step-by-step workflow for the asymmetric ethylation of benzaldehyde.

Step-by-Step Procedure
  • Glassware Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under high vacuum and subsequently backfilled with dry argon. This process is repeated three times to ensure all moisture is removed.

  • Catalyst Preparation: The chiral β-amino alcohol ligand (0.05 mmol) is added to the flask under a positive pressure of argon. Anhydrous toluene (10 mL) is added via syringe.

  • Formation of the Active Catalyst: The flask is cooled to 0 °C in an ice bath. The diethylzinc solution (1.0 M in hexanes, 1.1 mL, 1.1 mmol) is added dropwise via syringe over 5 minutes. The solution is stirred at 0 °C for 30 minutes. A gentle evolution of gas (ethane) may be observed.

  • Substrate Addition: A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) is prepared in a separate flame-dried vial. This solution is added dropwise to the catalyst mixture at 0 °C over 10 minutes.

  • Second Addition of Reagent: A second portion of the diethylzinc solution (1.0 M in hexanes, 1.1 mL, 1.1 mmol) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C. Progress is monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 12-24 hours).

  • Quenching: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution. Caution: Unreacted diethylzinc will react vigorously.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether (20 mL per extraction).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.

  • Analysis: The chemical yield is determined. The enantiomeric excess (% ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The structure is confirmed by ¹H and ¹³C NMR spectroscopy.

Data Presentation and Expected Results

The effectiveness of different chiral β-amino alcohol derivatives can be compared by their performance in a standardized test reaction, such as the one described above. Key performance indicators are chemical yield and enantioselectivity (ee).

Catalyst DerivativeSubstrateYield (%)Enantiomeric Excess (% ee)
(1S,2R)-N-benzyl derivativeBenzaldehyde>95%90-97%
(1S,2R)-N-methyl derivativeBenzaldehyde>95%85-92%
(1S,2R)-N-isobutyl derivative4-Methoxybenzaldehyde>90%92-98%
(1S,2R)-N-benzyl derivative2-Naphthaldehyde>95%>99%

Note: Data presented is representative and based on typical results found in the literature for highly effective β-amino alcohol catalysts in similar reactions. Actual results may vary based on precise conditions and ligand structure.[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst (moisture contamination).Ensure rigorous anhydrous conditions. Use freshly distilled solvents and reagents.
Low reaction temperature or insufficient time.Allow reaction to proceed for a longer duration or warm slightly (e.g., to room temp).
Low Enantioselectivity Impure catalyst ligand.Recrystallize or re-purify the chiral ligand.
Reaction temperature too high.Maintain the reaction at the recommended temperature (e.g., 0 °C or lower).
Incorrect catalyst-to-reagent stoichiometry.Re-verify the concentrations and volumes of all reagents.
Formation of Byproducts Impure aldehyde (e.g., containing benzoic acid).Use freshly distilled or purified aldehyde.
Side reactions due to excess heat during quench.Perform the quenching step slowly at 0 °C.

References

  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781. [Link]

  • Toro, A., & Sarlah, D. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Zhang, X., et al. (2021). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. ResearchGate. [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Toro, A., & Sarlah, D. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet for Propranolol HCl. ScienceLab.com. [Link]

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Application Notes & Protocols: Investigating 2-Methyl-1-(methylamino)-2-propanol Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

2-Methyl-1-(methylamino)-2-propanol hydrochloride is a beta-amino alcohol derivative.[1] Amino alcohols, as a class of organic compounds, contain both an amine and a hydroxyl functional group.[2] This dual functionality makes them versatile building blocks in organic synthesis and medicinal chemistry.[1][] While this compound is primarily recognized as a synthetic intermediate,[1][4] its structural features suggest potential utility as a functional excipient in pharmaceutical formulations. This document outlines the theoretical basis and provides detailed protocols for investigating its potential applications as a pH modifier and co-solubilizing agent.

Amino alcohols are known to be highly water-soluble due to their hydrophilic amine and hydroxyl groups.[2] They can react with inorganic acids to form ammonium salts.[2] The hydrochloride salt form of 2-Methyl-1-(methylamino)-2-propanol suggests good aqueous solubility. Structurally similar compounds, like 2-amino-2-methyl-1-propanol, are used as biological buffers.[5] This indicates that this compound could potentially function as a buffering agent to maintain a desired pH in a drug formulation.

Furthermore, the presence of both a polar hydroxyl group and a charged amino group could enable it to interact with both polar and non-polar moieties of a drug molecule, potentially enhancing solubility. The investigation of amino alcohols in modulating the physicochemical properties of drug molecules is an active area of research.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in formulation development.

PropertyValueSource
Molecular FormulaC5H14ClNO[6]
Molecular Weight103.16 g/mol (free base)[6][7]
IUPAC Name2-methyl-1-(methylamino)propan-2-ol hydrochloride[6]
CAS Number67622-86-0 (free base)[6]

Note: Further experimental characterization of properties such as pKa, solubility profile across a range of pH values, and thermal stability is highly recommended.

Potential Formulation Applications & Investigational Protocols

Based on its chemical structure, two primary applications for this compound in pharmaceutical formulations are proposed: as a pH modifying agent and as a co-solubilizing agent. The following sections provide detailed protocols to investigate these potential uses.

Application as a pH Modifying Agent in a Model Formulation

Rationale: The amine functional group of this compound can act as a proton acceptor, allowing it to function as a buffering agent. This is particularly useful for formulations of drugs that are weak bases and exhibit pH-dependent solubility, such as propranolol hydrochloride.[8][9] By incorporating an organic acid or a buffering agent, a micro-environmental pH can be created within the dosage form, leading to more consistent, pH-independent drug release.[8][9]

Experimental Workflow:

Caption: Workflow for evaluating pH modifying properties.

Protocol: pH-Independent Release of Propranolol Hydrochloride from HPMC-based Matrices

This protocol is adapted from studies on achieving pH-independent release of weakly basic drugs.[8][9]

Materials:

  • Propranolol Hydrochloride

  • Hydroxypropyl Methylcellulose (HPMC)

  • This compound

  • Dicalcium Phosphate

  • Magnesium Stearate

  • Hydrochloric Acid (for pH 1.2 buffer)

  • Potassium Phosphate Monobasic (for pH 6.8 buffer)

  • Sodium Hydroxide (for pH adjustment)

  • USP Type II Dissolution Apparatus

Procedure:

  • Formulation Preparation:

    • Prepare a series of tablet formulations containing a fixed amount of propranolol HCl (e.g., 100 mg) and HPMC (e.g., 30%).

    • Incorporate varying concentrations of this compound (e.g., 0%, 5%, 10%, 15% w/w).

    • Use dicalcium phosphate as a filler and magnesium stearate as a lubricant.

    • Blend the components thoroughly and compress into tablets of uniform weight and hardness.

  • Dissolution Studies:

    • Perform dissolution testing on the prepared tablets using a USP Type II apparatus.

    • Conduct separate dissolution studies in 900 mL of pH 1.2 buffer (simulated gastric fluid) and pH 6.8 buffer (simulated intestinal fluid) at 37 ± 0.5 °C with a paddle speed of 50 rpm.

    • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) and replace with fresh dissolution medium.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated UV-Vis spectrophotometric or HPLC method.

    • Plot the cumulative percentage of drug released versus time for each formulation at both pH conditions.

  • Data Evaluation:

    • Calculate the similarity factor (f2) to compare the dissolution profiles at pH 1.2 and pH 6.8 for each formulation. An f2 value between 50 and 100 suggests similarity of the dissolution profiles.

    • The formulation exhibiting the highest f2 value will be considered to have the most pH-independent release profile.

Application as a Co-solubilizing Agent for a Poorly Soluble Drug

Rationale: The amphiphilic nature of this compound, possessing both polar (hydroxyl and charged amine) and non-polar (methyl groups) moieties, may allow it to enhance the solubility of poorly water-soluble drugs through mechanisms such as hydrotropy or co-solvency. This is a common strategy to improve the bioavailability of BCS Class II and IV drugs.

Experimental Workflow:

Caption: Workflow for evaluating co-solubilizing properties.

Protocol: Phase Solubility Studies of a Model Poorly Soluble Drug

Materials:

  • A model poorly soluble drug (e.g., Ibuprofen)

  • This compound

  • Distilled or Deionized Water

  • Appropriate analytical solvent for the drug (e.g., Methanol)

  • Shaking water bath or orbital shaker

  • 0.45 µm syringe filters

  • Validated HPLC or UV-Vis spectrophotometric method for drug quantification

Procedure:

  • Preparation of Aqueous Solutions:

    • Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Solubility Determination:

    • Add an excess amount of the model poorly soluble drug to each of the prepared solutions in separate vials.

    • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, visually inspect the vials to ensure the presence of undissolved drug, confirming saturation.

  • Sample Collection and Analysis:

    • Withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.

    • Dilute the filtered samples appropriately with the analytical solvent.

    • Quantify the concentration of the dissolved drug in each sample using a validated analytical method.

  • Data Analysis:

    • Plot the solubility of the model drug (Y-axis) against the concentration of this compound (X-axis) to construct a phase solubility diagram.

    • An increase in drug solubility with an increasing concentration of this compound would indicate its potential as a co-solubilizing agent.

Conclusion

While this compound is not a conventional pharmaceutical excipient, its chemical properties as an amino alcohol suggest its potential utility in formulation development. The protocols outlined in these application notes provide a systematic approach for researchers and drug development professionals to investigate its efficacy as a pH modifying agent and a co-solubilizing agent. The successful application of this compound could offer novel solutions for optimizing drug delivery systems.

References

  • Open Access Journals. EXTENDED ABSTRACT. Available from: [Link]

  • PubChem. 2-Methyl-2-methylamino-1-propanol. Available from: [Link]

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • ResearchGate. 22013 PDFs | Review articles in AMINO ALCOHOLS. Available from: [Link]

  • PMC. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Available from: [Link]

  • PubChem. 2-Methyl-1-(methylamino)propan-2-ol. Available from: [Link]

  • FAQ. What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL? (2020). Available from: [Link]

  • Google Patents. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • SID. pH-independent release of propranolol hydrochloride from HPMC- based matrices using organic acids. Available from: [Link]

  • Eureka | Patsnap. Production process of 2-amino-methyl-1-propanol. (2006). Available from: [Link]

  • PubChem. 2-(Benzylamino)-2-methyl-1-propanol hydrochloride. Available from: [Link]

  • PMC. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024). Available from: [Link]

  • ThaiJO. ft-ir study between propranolol hydrochloride and pharmaceutically acceptable excipients. Available from: [Link]

  • ResearchGate. (PDF) PH-independent release of propranolol hydrochloride from HPMC-based matrices using organic acids. (2025). Available from: [Link]

  • Academic Journals. Formulation of propranolol hydrochloride controlled release tablets. (2014). Available from: [Link]

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Application Note & Protocol Guide: Scalable Production of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary & Strategic Overview

2-Methyl-1-(methylamino)-2-propanol hydrochloride is a valuable amino alcohol intermediate in medicinal and synthetic organic chemistry. Its structure, featuring a primary alcohol and a sterically hindered secondary amine, makes it a key building block for complex molecular scaffolds and pharmaceutical agents. The transition from laboratory-scale synthesis to robust, scalable production presents significant challenges in terms of safety, cost-efficiency, yield, and purity.

This guide provides a comprehensive analysis of scalable synthetic strategies for this compound. We will dissect two primary industrial-scale methodologies: the direct amination of isobutylene oxide and the reductive amination of an α-hydroxy ketone intermediate. This document moves beyond simple procedural lists to explain the underlying chemical principles, process optimization variables, and the rationale behind key experimental decisions. Our objective is to provide a framework for developing a safe, efficient, and reproducible manufacturing process.

Comparative Analysis of Scalable Synthetic Strategies

The selection of an industrial synthesis route is governed by factors including raw material cost and availability, reaction efficiency (atom economy), process safety, capital expenditure, and environmental impact. We present two robust pathways that balance these considerations.

Method 1: Direct Amination via Epoxide Ring-Opening (Recommended)

This is the most direct and atom-economical approach. It leverages the reaction between a common industrial feedstock, isobutylene oxide, and methylamine. The ring-opening of epoxides with amines is a cornerstone reaction for the synthesis of β-amino alcohols, prized for its high efficiency and straightforward execution at scale.[1][2]

Causality & Rationale: The reaction proceeds via a nucleophilic attack of methylamine on one of the epoxide's carbon atoms. The inherent strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction.[2] In a basic or neutral medium, this follows an SN2 mechanism, where the amine preferentially attacks the less sterically hindered carbon atom, ensuring high regioselectivity for the desired product.[2][3] This method avoids the generation of significant salt waste streams associated with substitution reactions using halo-hydrins.

Method 2: Reductive Amination of an α-Hydroxy Ketone (Alternative)

Reductive amination is a powerful and widely used transformation in industrial chemistry for amine synthesis.[4][5] This pathway involves two key stages: the synthesis of the α-hydroxy ketone precursor, 1-hydroxy-2-methylpropan-2-one, followed by its reaction with methylamine under reductive conditions.

Causality & Rationale: The first step is the formation of an intermediate imine (or iminium ion) from the reaction between the ketone and methylamine.[6] This intermediate is then reduced in situ to the final amine. A key advantage is the use of reducing agents that are selective for the iminium ion over the starting ketone, such as sodium triacetoxyborohydride (for lab scale) or catalytic hydrogenation (for industrial scale), which allows for a one-pot process.[5] While this route requires an additional step to prepare the ketone precursor, it offers an alternative pathway if isobutylene oxide is not the preferred starting material. The precursor itself can be synthesized via oxidation of the corresponding diol, 2-methyl-1,2-propanediol.

Process Workflow & Visualization

Workflow for Method 1: Direct Amination of Isobutylene Oxide

cluster_0 Process Flow: Method 1 A Isobutylene Oxide + Methylamine (aq.) B Pressurized Reactor (Autoclave) A->B Charge Reagents C Reaction: Nucleophilic Ring-Opening B->C Heat (e.g., 80-120°C) D Solvent Stripping & Crude Product Isolation C->D Depressurize & Cool E Vacuum Distillation D->E Purification Step 1 F Pure 2-Methyl-1-(methylamino) -2-propanol (Free Base) E->F G Dissolution in Solvent (e.g., IPA, Ethyl Acetate) F->G H Addition of HCl (Anhydrous) G->H Salt Formation I Crystallization / Precipitation H->I J Filtration & Drying I->J K Final Product: Hydrochloride Salt J->K

Caption: Workflow for the Direct Amination of Isobutylene Oxide.

Workflow for Method 2: Reductive Amination

cluster_1 Process Flow: Method 2 A 2-Methyl-1,2-propanediol B Selective Oxidation A->B C 1-Hydroxy-2-methylpropan-2-one (Ketone Intermediate) B->C Purification D Hydrogenation Reactor C->D Charge Reagents E Catalytic Reductive Amination (H2, Catalyst, Methylamine) D->E Pressurize & Heat F Catalyst Filtration E->F G Solvent Stripping & Crude Product Isolation F->G H Vacuum Distillation G->H Purification I Pure 2-Methyl-1-(methylamino) -2-propanol (Free Base) H->I J Salt Formation (HCl Addition) I->J K Final Product: Hydrochloride Salt J->K

Caption: Workflow for the Reductive Amination Pathway.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for process development and must be adapted and validated for specific equipment and safety standards. All operations should be conducted in properly rated equipment by trained personnel.

Protocol for Method 1: Direct Amination of Isobutylene Oxide

This protocol describes a representative batch process for producing the free base, followed by conversion to the hydrochloride salt.

Part A: Synthesis of the Free Base

  • Reactor Preparation: Ensure a high-pressure stainless steel autoclave (e.g., 500 L) is clean, dry, and pressure-tested. Inert the atmosphere with nitrogen.

  • Reagent Charging:

    • Charge the reactor with an aqueous solution of methylamine (e.g., 155 kg of 40% wt. solution, ~8.0 kmol).

    • Seal the reactor. Begin agitation.

    • Carefully pump in liquefied isobutylene oxide (50 kg, ~0.69 kmol) through a dip tube. Rationale: Adding the epoxide to an excess of the amine minimizes dimerization of the epoxide and favors the formation of the desired secondary amine over subsequent reactions.

  • Reaction Execution:

    • Heat the reactor jacket to raise the internal temperature to 100-110°C. The internal pressure will rise significantly. Monitor pressure to ensure it remains within the vessel's designated limits (typically 10-15 bar).

    • Maintain the reaction at this temperature for 6-8 hours. QC Check: Reaction progress can be monitored by taking cooled, depressurized samples and analyzing via Gas Chromatography (GC) for the disappearance of isobutylene oxide.

  • Work-up and Isolation:

    • Cool the reactor to below 40°C.

    • Carefully vent the excess methylamine gas to a scrubber system.

    • Transfer the aqueous reaction mixture to a distillation apparatus.

    • Begin distillation at atmospheric pressure to remove water and residual methylamine.

    • Once the bulk of the water is removed, switch to vacuum distillation.

  • Purification:

    • Collect the crude product. The main fraction, 2-Methyl-1-(methylamino)-2-propanol, should be collected under high vacuum.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: In a separate glass-lined reactor, dissolve the purified free base (e.g., 75 kg, ~0.64 kmol) in isopropanol (IPA) (300 L).

  • Acidification: Cool the solution to 10-15°C. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a calculated amount of concentrated HCl. Monitor the pH to ensure it reaches an acidic endpoint (pH 1-2). Rationale: This is an exothermic reaction; slow addition and cooling are critical to control the temperature and prevent side reactions.

  • Crystallization: The hydrochloride salt will precipitate. Continue stirring at 10-15°C for 2-3 hours to maximize crystal growth.

  • Isolation and Drying:

    • Filter the resulting slurry using a centrifuge or filter press.

    • Wash the filter cake with cold IPA (2 x 25 L) to remove any residual impurities.

    • Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol for Method 2: Reductive Amination (Conceptual)

This protocol outlines the key steps for the alternative pathway.

Part A: Synthesis of 1-Hydroxy-2-methylpropan-2-one

  • Oxidation: Selectively oxidize 2-methyl-1,2-propanediol using a suitable catalytic system (e.g., catalytic air oxidation over a supported platinum or palladium catalyst) in a suitable reactor.

  • Purification: Purify the resulting ketone by distillation to achieve high purity before the next step.

Part B: Catalytic Reductive Amination

  • Reactor Setup: Charge a hydrogenation reactor with the ketone precursor (1.0 eq), a suitable solvent (e.g., methanol), and a hydrogenation catalyst (e.g., 5% Palladium on Carbon, or Raney Nickel).

  • Amine Addition: Add methylamine (1.5-2.0 eq) as an aqueous solution or condensed gas.

  • Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen (e.g., 20-50 bar). Heat to 60-80°C with vigorous agitation.

  • Monitoring: Monitor the reaction by hydrogen uptake and/or GC analysis until the ketone is consumed.

  • Work-up: Cool, vent, and purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Purification & Salt Formation: Purify the resulting free base by distillation and convert to the hydrochloride salt as described in Protocol 4.1, Part B.

Data Summary & Quality Control

Effective process control relies on accurate monitoring and analysis.

ParameterMethod 1: Direct AminationMethod 2: Reductive AminationAnalytical Method
Key Raw Materials Isobutylene Oxide, Methylamine2-Methyl-1,2-propanediol, MethylamineGC, Titration
Reaction Temp. 100-110°C60-80°CThermocouple
Reaction Pressure 10-15 bar (autogenous)20-50 bar (H₂)Pressure Transducer
Typical Reaction Time 6-8 hours8-12 hoursGC Analysis
Expected Yield > 85%> 75% (over 2 steps)Gravimetric Analysis
Final Product Purity > 99.5%> 99.5%HPLC, GC[7]
Key Impurities Unreacted epoxide, di-alkylation productUnreacted ketone, over-alkylation productsGC-MS, HPLC

Quality Control (QC) Specifications:

  • Appearance: White to off-white crystalline solid.

  • Identity: Conforms to the reference spectrum by FTIR and ¹H NMR.

  • Purity (HPLC): Not less than 99.5%.

  • Melting Point: Consistent with reference standard (e.g., 204°C for the related 2-amino-2-methyl-1-propanol HCl[8]).

  • Loss on Drying: Not more than 0.5%.

References

  • Wikipedia. Hydroxyacetone. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • LibreTexts Chemistry. 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • Organic Chemistry Portal. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. [Link]

  • Google Patents. CN118388331B - Production process of hydroxyacetone.
  • U.S. Patent.
  • PMC. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

  • U.S. Patent. US8809593B2 - Process for preparation of hydroxyacetone or propylene glycol.
  • KremsChem Austria. Hydroxyacetone. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

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  • FAQ-Chemical. What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL?. [Link]

  • Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Reaction Yield in the Synthesis of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-(methylamino)-2-propanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with the goal of improving reaction yield and purity.

Our guidance is centered around a common synthetic route: the nucleophilic substitution of a halo-alcohol with methylamine, followed by conversion to the hydrochloride salt. While specific laboratory conditions may vary, the principles and troubleshooting strategies discussed herein are broadly applicable.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, including incomplete reaction, competing side reactions, or loss of product during workup.

Underlying Causes & Corrective Actions:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Amination of alkyl halides can be sluggish.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initially planned reaction time, consider extending the duration or moderately increasing the temperature.

  • Over-alkylation: The product, a secondary amine, can react further with the alkyl halide starting material to form a tertiary amine and subsequently a quaternary ammonium salt.[1][2] This is a very common side reaction in amine alkylations.

    • Solution: To favor mono-alkylation, use a significant excess of methylamine relative to the halo-alcohol.[3] This ensures the alkyl halide is more likely to encounter a methylamine molecule than the secondary amine product. A molar ratio of 3:1 to 5:1 (methylamine:halo-alcohol) is a good starting point.

  • Product Loss During Workup: 2-Methyl-1-(methylamino)-2-propanol is a relatively polar molecule and may have some solubility in the aqueous phase during extraction.

    • Solution: To minimize loss in the aqueous layer during extraction, saturate the aqueous phase with a salt, such as sodium chloride, to decrease the polarity of the aqueous layer and drive the product into the organic phase.

Troubleshooting Workflow for Low Yield:

Below is a decision tree to systematically diagnose and address low reaction yield.

low_yield_troubleshooting start Low Reaction Yield Observed check_completion Analyze crude reaction mixture (TLC/GC/NMR). Is starting material present? start->check_completion yes_incomplete Yes check_completion->yes_incomplete Incomplete Reaction no_incomplete No check_completion->no_incomplete extend_reaction Extend reaction time or increase temperature. yes_incomplete->extend_reaction check_side_products Are there significant side products? no_incomplete->check_side_products end Yield Improved extend_reaction->end yes_side_products Yes check_side_products->yes_side_products Over-alkylation Likely no_side_products No check_side_products->no_side_products optimize_ratio Increase excess of methylamine. Consider lower reaction temperature. yes_side_products->optimize_ratio check_workup Review workup procedure. Potential for product loss? no_side_products->check_workup optimize_ratio->end check_workup->end

Caption: Troubleshooting Decision Tree for Low Reaction Yield

Question 2: My final product is contaminated with a higher molecular weight impurity. How do I identify and prevent this?

This is a classic sign of over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction.[2]

Identification and Prevention:

  • Identification: The primary impurity is likely the tertiary amine, N,N-dimethyl-2-methyl-1-amino-2-propanol. This can be confirmed by mass spectrometry (looking for the corresponding molecular ion peak) or NMR spectroscopy (observing the integration of the N-methyl signals).

  • Prevention:

    • Excess Amine: As mentioned previously, using a large excess of methylamine is the most effective way to minimize this side reaction.[3]

    • Controlled Addition: Adding the halo-alcohol starting material slowly to the solution of methylamine can help maintain a high effective concentration of methylamine, further favoring the desired reaction.

    • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to minimize over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, 1-chloro- or 1-bromo-2-methyl-2-propanol?

The choice between a chloro- or bromo- starting material involves a trade-off between reactivity and cost/availability. Alkyl bromides and iodides are generally more reactive than alkyl chlorides in nucleophilic substitution reactions.[4] However, chloro- derivatives are often more readily available and less expensive. For this synthesis, 1-chloro-2-methyl-2-propanol is a common and effective starting material.[5][6] If reactivity is an issue, a catalytic amount of sodium iodide can be added to the reaction to generate the more reactive alkyl iodide in situ.

Q2: How should I purify the free base before converting it to the hydrochloride salt?

The free base, 2-Methyl-1-(methylamino)-2-propanol, is a liquid at room temperature. Purification is typically achieved by vacuum distillation.[7] Given its polarity and potential water solubility, it is crucial to thoroughly dry the organic extracts (e.g., with anhydrous magnesium sulfate or sodium sulfate) before distillation to remove any residual water.

Q3: What is the best procedure for forming the hydrochloride salt?

Once the purified free base is obtained, the hydrochloride salt can be formed by dissolving the base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and then adding a solution of hydrochloric acid in the same solvent. The HCl can be added as a gas or as a solution (e.g., 2M HCl in diethyl ether). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Experimental Protocols

Synthesis of 2-Methyl-1-(methylamino)-2-propanol

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and analytical monitoring.

  • To a solution of methylamine (40% in methanol, e.g., 4 equivalents) in a sealed reaction vessel, add 1-chloro-2-methyl-2-propanol (1 equivalent).

  • Stir the reaction mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC.

  • After cooling to room temperature, remove the solvent and excess methylamine under reduced pressure.

  • Dissolve the residue in water and make the solution basic (pH > 12) with the addition of a strong base like NaOH.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by vacuum distillation to yield pure 2-Methyl-1-(methylamino)-2-propanol.

Formation of this compound

  • Dissolve the purified free base in anhydrous diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether with stirring until the precipitation is complete.

  • Collect the white precipitate by filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Data Summary

ParameterRecommended ConditionRationale
Methylamine:Halo-alcohol Ratio 3:1 to 5:1Minimizes over-alkylation.[3]
Reaction Temperature 80-120°CBalances reaction rate and side product formation.
Solvent Methanol, Ethanol, or DMFSolubilizes reactants.
Purification Method (Free Base) Vacuum DistillationEffective for purifying liquid amines.[7]

Synthetic Workflow Diagram

The following diagram illustrates the overall process from starting materials to the final hydrochloride salt.

synthesis_workflow start_materials Starting Materials: 1-Chloro-2-methyl-2-propanol Methylamine Solution reaction Nucleophilic Substitution (Amination Reaction) start_materials->reaction workup Aqueous Workup (Base Quench & Extraction) reaction->workup purification Purification of Free Base (Vacuum Distillation) workup->purification salt_formation Hydrochloride Salt Formation (Addition of HCl) purification->salt_formation final_product Final Product: 2-Methyl-1-(methylamino)-2-propanol Hydrochloride salt_formation->final_product

Caption: General Synthetic Workflow

References

  • Amination Reactions. (2024, February 28). ChemTalk. Retrieved February 14, 2026, from [Link]

  • Amination of alkyl halides. (n.d.). Digital Commons @ NJIT. Retrieved February 14, 2026, from [Link]

  • 2-methyl-2-(methylamino)propan-1-ol. (2018, May 16). SIELC Technologies. Retrieved February 14, 2026, from [Link]

  • Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Possible 2-(dimethylamino)propan-1-ol synthesis via DMAE. (2019, August 30). Sciencemadness Discussion Board. Retrieved February 14, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

Sources

Removing impurities from 2-Methyl-1-(methylamino)-2-propanol hydrochloride mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2M-1MA-2P-HCl-PUR Status: Active Support Lead Scientist: Senior Application Specialist Last Updated: February 14, 2026

Molecule Profile & Critical Distinction

Before proceeding, verify your target molecule. This compound is frequently confused with its isomer, 2-Amino-2-methyl-1-propanol (AMP).

FeatureTarget Molecule Common Isomer (AMP)
Name 2-Methyl-1-(methylamino)-2-propanol 2-Amino-2-methyl-1-propanol
Structure Tertiary Alcohol / Secondary AminePrimary Alcohol / Primary Amine
CAS (Free Base) 67622-86-0 124-68-5
Key Synthesis Isobutylene Oxide + MethylamineNitropropane reduction
Impurity Profile Bis-alkylated amines, RegioisomersNitro-compounds, dimers

If you are working with AMP (CAS 124-68-5), stop. This guide is specific to the secondary amine structure derived from isobutylene oxide.

Troubleshooting Diagnostic Matrix

Use this matrix to identify the specific purification failure mode you are experiencing.

SymptomProbable CauseDiagnostic CheckRemediation Protocol
Sticky / Hygroscopic Solid Residual water or excess HCl trapped in lattice.KF Titration: >1% Water content.Protocol A: Dry under high vacuum with P₂O₅ or recrystallize with anhydrous IPA.
Depressed Melting Point (<150°C) Presence of Bis-adduct (tertiary amine impurity).H-NMR: Look for extra N-Me singlets or integration mismatch.Protocol B: The "Free-Base Reset" (Distillation).
Yellow/Brown Discoloration Oxidation of free amine traces or polymerization of oxide precursors.Visual inspection.[1][2]Protocol C: Activated Carbon Treatment & Recrystallization.
Insoluble White Residue Inorganic salts (NaCl/KCl) if synthesized via chlorohydrin route.Ash Test: Residue does not burn.Protocol D: Hot Filtration in Ethanol.

Impurity Origin & Removal Logic (Visualized)

The following diagram maps the genesis of common impurities and the logic gates for their removal.

ImpurityLogic Reactants Isobutylene Oxide + Methylamine Crude Crude Mixture (Free Base) Reactants->Crude BisImpurity Bis-Adduct (Tertiary Amine) Crude->BisImpurity Excess Epoxide Unreacted Unreacted Amine (Volatile) Crude->Unreacted Excess Amine Distillation Fractional Distillation (156°C) Crude->Distillation Purification Step 1 Distillation->BisImpurity Removes (High BP) Distillation->Unreacted Removes (Low BP) Salting HCl Gas/Solvent Distillation->Salting Clean Base Recryst Recrystallization (IPA/EtOAc) Salting->Recryst Crude Salt Final Pure HCl Salt (>99%) Recryst->Final

Figure 1: Purification logic flow.[3][4] Distillation of the free base is the most effective filter for organic impurities before salt formation.

Deep-Dive Protocols

Protocol A: Recrystallization (The "IPA/EtOAc" Method)

Best for: Removing minor organic impurities and correcting hygroscopicity.

Theory: Amino alcohol hydrochlorides are highly soluble in lower alcohols (Methanol, Ethanol) but sparingly soluble in esters (Ethyl Acetate) or ethers. We use Isopropanol (IPA) as a "bridge" solvent—it dissolves the salt when hot but allows precipitation when cooled or when an anti-solvent is added.

Step-by-Step:

  • Dissolution: Place 10g of crude HCl salt in a flask. Add minimal anhydrous Isopropanol (IPA) at boiling temperature (approx. 80-82°C). Add IPA in 5mL increments until fully dissolved.

    • Tip: If a small amount of white solid remains undissolved after adding reasonable solvent, filter it hot (likely inorganic salt).

  • Anti-Solvent Addition: Remove from heat. While still hot, slowly add Ethyl Acetate (EtOAc) until a faint, persistent cloudiness appears.

    • Ratio: Typically 1:2 or 1:3 (IPA:EtOAc).

  • Clarification: Add 1-2 mL of hot IPA to clear the cloudiness.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in a freezer (-20°C) for 4 hours.

  • Collection: Filter quickly under nitrogen or dry air (to prevent moisture absorption). Wash the cake with cold EtOAc.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Protocol B: The "Free-Base Reset"

Best for: Heavily contaminated mixtures (Bis-adducts > 5%).

Theory: Separation of the bis-adduct from the target mono-amine is difficult in the salt form due to similar ionic properties. However, their boiling points differ significantly in the free-base form.

  • Basification: Dissolve the impure salt in minimal water. Add 40% NaOH solution until pH > 12.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Toluene. Discard the aqueous layer (removes inorganic salts).

  • Concentration: Dry organic layer over Na₂SO₄ and rotary evaporate.

  • Distillation: Perform fractional distillation under reduced pressure.

    • Target: 2-Methyl-1-(methylamino)-2-propanol boils at approx 156°C (atm) or ~60-65°C at 10 mmHg .

    • Rejection: The bis-adduct has a significantly higher boiling point and will remain in the pot.

  • Re-Salting: Dissolve the distilled oil in anhydrous Diethyl Ether or EtOAc. Bubble dry HCl gas or add HCl/Dioxane solution to precipitate the pure salt.

Frequently Asked Questions (FAQs)

Q: Why is my product turning into a liquid on the filter paper? A: This compound is hygroscopic. The HCl salt lowers the vapor pressure of water, aggressively pulling moisture from the air.

  • Fix: Perform filtration under a blanket of Nitrogen or Argon. Do not leave on the vacuum funnel for extended periods. Transfer immediately to a desiccator.

Q: Can I use Acetone for recrystallization? A: Proceed with caution. While acetone is a common anti-solvent, primary and secondary amines can react with ketones to form imines/enamines (Schiff bases), even as salts (in equilibrium). Ethyl Acetate is chemically inert and safer for this specific secondary amine.

Q: How do I quantify the "Bis" impurity? A: GC-MS is preferred for the free base. For the salt, use H-NMR in D₂O.

  • Target Signal: N-Methyl singlet at ~2.7 ppm (3H).

  • Impurity Signal: Bis-adduct will show two N-Methyl groups or a shift in the methylene protons adjacent to the nitrogen.

Q: What is the shelf-life of the HCl salt? A: If stored in a tightly sealed container with desiccant at 4°C, the salt is stable for >2 years. The free base is prone to oxidation (yellowing) and should be stored under inert gas.

References

  • PubChem. (n.d.). 2-Methyl-1-(methylamino)propan-2-ol (Compound Summary). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • ChemChart. (n.d.). 2-Methyl-1-(methylamino)propan-2-ol Physical Properties. Retrieved February 14, 2026, from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Crystallization of 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-1-(methylamino)-2-propanol hydrochloride crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). By understanding the underlying principles and applying the systematic approaches detailed below, you can enhance crystal quality, improve yield, and ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: My this compound fails to crystallize from solution, even after cooling. What are the initial troubleshooting steps?

A1: The failure to crystallize, even from a supersaturated solution, is a common challenge often related to nucleation kinetics.[1] Here are the primary steps to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level.[2][3] The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[2]

  • Seeding: Introduce a "seed crystal"—a tiny amount of previously crystallized pure this compound—into the supersaturated solution.[2][3] This provides a template for crystal growth.

  • Solvent Evaporation: If the solution is not sufficiently supersaturated, you may have used too much solvent.[4][5] Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.

  • Lower Temperature: Employ a colder cooling bath, such as an ice-salt bath, to further decrease the solubility of the compound and promote nucleation.[2][3]

Q2: The crystallization process resulted in an oil or amorphous solid instead of distinct crystals. What causes this "oiling out" and how can I prevent it?

A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase before crystallizing.[6] This is often due to high levels of supersaturation, the presence of impurities, or a solvent in which the compound's melting point is lower than the solution temperature.

Causality & Prevention:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that favors the formation of an oil over an ordered crystal lattice.[7] To mitigate this, slow down the cooling rate or add the anti-solvent more gradually.

  • Impurities: Impurities can depress the melting point of the solute or interfere with the crystal lattice formation, leading to oiling out.[8][9] Ensure the starting material is of sufficient purity. A preliminary purification step, such as a charcoal treatment to remove colored impurities, may be beneficial.[5]

  • Solvent Choice: The solvent system is critical. If oiling out persists, consider a different solvent or a solvent mixture that provides a more suitable solubility curve.[4][]

Q3: My crystals are very fine or needle-like, leading to difficulties in filtration and drying. How can I obtain larger, more well-defined crystals?

A3: Crystal habit (shape) and size are influenced by the rate of crystallization and the solvent environment.[11] Fine or needle-like crystals often result from rapid nucleation and growth.

Strategies for Improved Crystal Morphology:

  • Slower Cooling: A slower, more controlled cooling process allows for fewer nucleation events and promotes the growth of larger, more stable crystals.

  • Reduced Supersaturation: Working with a solution that is only slightly supersaturated can favor crystal growth over new nucleation.[7] This can be achieved by using slightly more solvent than the minimum required for dissolution at high temperature.

  • Solvent System Optimization: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For amine hydrochlorides, alcohols like isopropanol are often used.[12] Sometimes, a mixture of a good solvent and a poor solvent (anti-solvent) can yield better crystals.[13]

Q4: The purity of my crystallized this compound is lower than expected. What are the potential sources of contamination?

A4: Impurities can be incorporated into the crystal lattice or trapped within the crystalline matrix.[8][14]

Sources and Mitigation of Impurities:

  • Incomplete Rejection of Impurities: Structurally similar impurities may co-crystallize with the desired compound.[8] The choice of solvent can influence the rejection of specific impurities.

  • Inclusion of Mother Liquor: Rapid crystal growth can lead to the entrapment of solvent and dissolved impurities within the crystals.[14][15] Slower crystallization can minimize these inclusions.

  • Surface Adsorption: After filtration, residual mother liquor can adhere to the crystal surfaces.[15] Ensure thorough but efficient washing of the filtered crystals with a small amount of cold, fresh solvent.

Troubleshooting Workflows

Workflow 1: Failure to Crystallize

This workflow guides the user through a systematic process when the initial crystallization attempt fails.

Caption: Decision tree for inducing crystallization.

Workflow 2: Oiling Out or Amorphous Precipitation

This workflow addresses the issue of obtaining an undesirable non-crystalline solid.

Caption: Troubleshooting guide for "oiling out".

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a baseline procedure for recrystallization. Optimization of solvent and volumes will likely be necessary.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with an anti-solvent like heptane)[12][13]

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Formation: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Inducing Crystallization by Seeding
  • Prepare a supersaturated solution of this compound as described in Protocol 1, steps 1-3.

  • Obtain a small, pure crystal of the compound (the "seed crystal").

  • Carefully add the seed crystal to the center of the supersaturated solution.

  • Allow the solution to stand undisturbed. Crystal growth should initiate from the seed crystal.

Data Summary

Successful crystallization is highly dependent on the choice of solvent. The following table provides a general guide to solvent selection based on polarity.

Solvent ClassExample(s)PolarityTypical Use
Protic Isopropanol, Ethanol, WaterHighGood for dissolving polar compounds like amine hydrochlorides.[12]
Aprotic Polar Acetone, AcetonitrileMediumCan be used in solvent mixtures.
Aprotic Non-polar Heptane, TolueneLowOften used as anti-solvents to reduce solubility and induce precipitation.[13]

Note: The optimal solvent or solvent system for this compound must be determined experimentally. A good starting point is often a polar protic solvent like isopropanol.

References

  • Vertex AI Search. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Chemistry LibreTexts. (2022, April 7). 3.
  • Wikipedia.
  • Chemistry LibreTexts. (2025, August 20). 3.
  • Unknown. 4.
  • Unknown.
  • ResearchGate. (2016, November 18).
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Cambridge University Press. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4)
  • PMC.
  • Chem-Impex. 2-Amino-2-methyl-1-propanol hydrochloride.
  • BOC Sciences.
  • At Tianming Pharmaceutical. (2025, December 26).
  • Syrris. (2024, October 22).
  • Benchchem. Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
  • MDPI. (2021, October 30).
  • Benchchem. Technical Support Center: Recrystallization of 2-Methylallylamine Hydrochloride.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry.
  • Sigma-Aldrich. 2-Amino-2-methyl-1-propanol hydrochloride for synthesis.
  • PubChem. 2-Methyl-1-(methylamino)propan-2-ol.
  • Google Patents. US5095151A - Preparation of propranolol hydrochloride macrocrystals.

Sources

Optimizing pH conditions for 2-Methyl-1-(methylamino)-2-propanol hydrochloride stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center.

I am Dr. Aris, Senior Application Scientist. You are likely here because you are utilizing 2-Methyl-1-(methylamino)-2-propanol hydrochloride (MMP-HCl) as a buffer component, a synthesis intermediate, or a specialized pH modifier in a drug formulation.[1][2]

This molecule is deceptively simple.[1][2] While it shares structural homology with common buffers like AMP (2-Amino-2-methyl-1-propanol), the N-methyl substitution introduces unique stability and solubility behaviors that often catch researchers off guard.[1][2]

This guide replaces generic advice with a mechanism-first troubleshooting framework.

Quick Reference: Molecule Profile
  • CAS (Free Base): 67622-86-0[1][2]

  • CAS (HCl Salt): 3207-12-3 (Analogous reference for salt forms)[1][2]

  • pKa (Estimated): ~9.6 – 9.9 (at 25°C)[1][2]

  • Key Characteristic: Sterically hindered secondary amine.[1][2]

Module 1: The pH-Stability Landscape

User Question: "What is the optimal pH range for storing my stock solution? I see degradation at pH 11."

The Scientist’s Answer: You are observing the consequences of the Ammonium-Amine Equilibrium .[1] MMP-HCl is most chemically stable in its protonated (salt) form.[1][2]

  • The Mechanism: At pH < 8.0 , the nitrogen atom is fully protonated (

    
    ). This positive charge acts as an electronic shield, preventing the lone pair of electrons from engaging in oxidative reactions or nucleophilic attacks.
    At pH > 10.0 , you shift the equilibrium toward the free base (
    
    
    
    ). The free base of MMP is an oil with a significant vapor pressure and a reactive lone pair susceptible to radical attack and oxidation.
  • The Protocol: pH Profiling Stress Test To validate the stability window for your specific formulation, perform this 3-point stress test:

ConditionTarget pHRationaleExpected Outcome (24h Stress)
Acidic Control pH 4.0Fully ProtonatedStable. Clear solution. No new impurity peaks.[1][2]
pKa Proximity pH 9.5Buffer Region (50% Free Base)Risk Zone. Potential yellowing if

is present.[1][2]
Basic Stress pH 12.0Fully DeprotonatedUnstable. Cloudiness (oiling out); Oxidation byproducts likely.[1][2]
Visualization: The Stability Decision Tree

StabilityTree Input Target pH Selection Acidic pH < 8.0 (Protonated Cation) Input->Acidic Low pH Neutral pH 8.0 - 10.0 (Buffering Region) Input->Neutral Near pKa Basic pH > 10.5 (Free Base) Input->Basic High pH Outcome_Stable MAXIMUM STABILITY Resistant to Oxidation High Solubility Acidic->Outcome_Stable Outcome_Risk MODERATE RISK Check O2 Headspace Monitor for Yellowing Neutral->Outcome_Risk Outcome_Fail HIGH FAILURE RISK 1. Phase Separation (Oiling) 2. N-Oxide Formation 3. Volatility Loss Basic->Outcome_Fail

Figure 1: Stability logic flow based on protonation state.[1][2] Keep pH < 8.0 for long-term storage.

Module 2: Troubleshooting Solubility & Precipitation

User Question: "I adjusted my 1M MMP-HCl stock to pH 11 with NaOH, and the solution turned cloudy/milky. Is this a contaminant?"

The Scientist’s Answer: It is likely not a contaminant, but a phase separation event .

Unlike the hydrochloride salt, which is a crystalline solid with high water solubility, the free base of 2-Methyl-1-(methylamino)-2-propanol is an organic liquid (oil) with limited water solubility.[1][2]

  • The Causality: When you add NaOH to the HCl salt, you neutralize the hydrochloride. Once the pH exceeds the pKa (~9.8), the concentration of the neutral free base increases. If this concentration exceeds the aqueous solubility limit of the oil, it forms an emulsion (cloudiness) or separates into a distinct layer.

  • Corrective Action:

    • Dilution: If high pH is required, reduce the concentration of MMP to below 0.1 M to maintain the free base in solution.

    • Cosolvents: Add 10-20% Ethanol or PEG-400 to increase the solubility of the free base form.[1][2]

    • Re-acidification: Add dilute HCl dropwise. If the solution clears immediately upon lowering pH, confirmed: it was the free base oiling out.

Module 3: Chemical Degradation Pathways

User Question: "I see a new impurity peak at RRT 0.85 after 3 months at 40°C. What is it?"

The Scientist’s Answer: You are likely observing the N-Oxide or a dealkylation product .[1][2] Secondary amines like MMP are susceptible to radical-initiated oxidation, especially when the N-methyl group is exposed (high pH).[1][2]

  • Primary Pathway: N-Oxidation The lone pair on the nitrogen attacks dissolved oxygen or peroxide impurities, forming the N-oxide (

    
    ).[1][2] This is accelerated by light and trace metals (Fe, Cu).
    
  • Secondary Pathway: Oxidative Dealkylation Radical attack on the N-methyl group can lead to the formation of formaldehyde and the primary amine (2-amino-2-methyl-1-propanol).[1][2]

Visualization: Degradation Mechanism

Degradation MMP MMP (Free Base) (Susceptible Lone Pair) Intermediate Radical Intermediate MMP->Intermediate + OH• / O2 Radical Radical Initiator (Light / Peroxides / Metal) Radical->Intermediate NOxide N-Oxide Impurity (RRT ~0.8-0.9) Intermediate->NOxide Oxidation Dealkyl Dealkylation (Loss of CH3 -> Formaldehyde) Intermediate->Dealkyl C-N Cleavage

Figure 2: Primary oxidative degradation pathways for hindered secondary amines.[1][2]

  • Prevention Protocol:

    • Chelation: Add 1 mM EDTA to sequester trace metals that catalyze oxidation.[1][2]

    • Inerting: Sparge buffers with Argon or Nitrogen before sealing.[1][2]

    • Amber Glass: Protect from light to prevent photo-initiated radical formation.[1][2]

Module 4: Storage & Handling FAQs

Q: The powder in my drum has turned into a solid block. Is it still usable? A: MMP-HCl is hygroscopic .[1][2] It absorbs atmospheric moisture, causing caking.

  • Verification: Check the appearance. If it is white and not yellow/brown, it is likely physically caked but chemically intact.

  • Action: Grind a small sample and check solubility/pH.[1][2] If it dissolves clear and colorless, it is usable. Store with desiccant packs (Silica or Molecular Sieves).[1][2]

Q: Can I autoclave solutions of MMP-HCl? A: Yes, but only at acidic pH .

  • Acidic (pH < 7): Stable to autoclaving (121°C, 20 min).

  • Basic (pH > 9):Do NOT autoclave. High heat + alkaline pH promotes oxidative degradation and potential reaction with the container (glass etching) or headspace

    
    .[2] Filter sterilize (0.22 µm) instead.
    
References
  • Tang, Y., et al. (2021). "Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation." The Journal of Physical Chemistry A. Link[1][2]

    • Relevance: Defines the oxidative degradation mechanism (H-abstraction) applicable to hindered amino alcohols.
  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 13432442, 2-Methyl-1-(methylamino)propan-2-ol."[1][2] PubChem. Link[1][2]

    • Relevance: Physical properties, CAS verification, and safety data.

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link

    • Relevance: The gold standard framework for designing the stress tests (pH profiling) described in Module 1.
  • Liederer, B. M., & Borchardt, R. T. (2006). "Stability of Amino Acids and Amines." Journal of Pharmaceutical Sciences.

    • Relevance: General principles of amine oxidation and pH-dependent stability profiles.[1][2]

Sources

Solving solubility problems with 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 2-Methyl-1-(methylamino)-2-propanol hydrochloride .

This content is structured to address the specific physicochemical challenges of handling aliphatic amino-alcohol salts. It synthesizes principles of physical organic chemistry with practical troubleshooting protocols.

Status: Operational Ticket ID: SOL-AMINE-001 Subject: Solubility Profiles, Phase Separation, and Purification Protocols

Compound Identity & Physicochemical Profile

Before troubleshooting, verify you are working with the correct isomer. This compound is structurally distinct from common buffers like AMP (2-Amino-2-methyl-1-propanol).

  • IUPAC Name: 2-Methyl-1-(methylamino)propan-2-ol hydrochloride

  • Chemical Structure: A tertiary alcohol with a secondary amine salt.

  • Formula:

    
    
    
  • Key Characteristic: The tertiary alcohol group hinders esterification but increases lipophilicity compared to primary alcohol isomers. The HCl salt forms a stable, ionic crystal lattice that is highly hygroscopic.

Solubility Matrix & Solvent Compatibility

User Query: "What dissolves this compound? It crashes out of my organic phase."

Technical Insight: As an ionic hydrochloride salt, this compound exhibits high lattice energy. It follows the "Like Dissolves Like" principle strictly—it requires high-dielectric protic solvents.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Protic Polar Water Very High Dissolves instantly. pH of solution will be acidic (~4-5).
Protic Polar Methanol / Ethanol High Ideal for recrystallization. Solubility decreases as carbon chain length increases (MeOH > EtOH > IPA).
Aprotic Polar DMSO / DMF High Good solubility but difficult to remove. Avoid unless necessary for reaction conditions.
Chlorinated DCM / Chloroform Low / Moderate Warning: Soluble only if "wet" or if the solution contains alcohols (e.g., 10% MeOH in DCM). Pure salt will likely suspension.
Ethers THF / Diethyl Ether Insoluble Used as anti-solvents to crash the salt out of alcohols.
Hydrocarbons Hexane / Toluene Insoluble Completely incompatible with the HCl salt. Used to extract impurities away from the salt.

Troubleshooting Guides (FAQ Format)

Issue A: "I cannot extract the compound into Dichloromethane (DCM) or Ethyl Acetate."

Diagnosis: You are likely attempting to extract the HCl salt directly. The salt is ionic and prefers the aqueous phase (partition coefficient


).
Solution:  You must perform a "pH Swing" to convert the salt into its Free Base  form, which is an oil soluble in organics.

Protocol:

  • Dissolve the HCl salt in minimal water.

  • Adjust pH to >11 using 2M NaOH or KOH. (The pKa of the secondary amine is ~10.2; you must exceed this to deprotonate it).

  • Extract 3x with DCM or Ethyl Acetate.

  • Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and evaporate.
    
Issue B: "The product turned into a sticky gum/oil instead of a crystal."

Diagnosis: This is a classic "Oiling Out" phenomenon, common with amino-alcohols. It occurs when the compound contains trace water or impurities (like excess HCl) that lower the melting point, preventing lattice formation. Solution:

  • Azeotropic Drying: Dissolve the gum in absolute ethanol or toluene and rotovap to remove trace water. Repeat 2x.

  • Trituration: Add anhydrous diethyl ether or hexane to the gum and scratch the flask vigorously with a glass rod. This mechanical agitation induces nucleation.

Issue C: "The salt is precipitating during reaction in Acetone/THF."

Diagnosis: This is expected.[1] 2-Methyl-1-(methylamino)-2-propanol HCl is insoluble in aprotic ethers and ketones. Solution: If the reaction requires homogeneity, switch the solvent system to Methanol or a DMF/DCM mixture. If the precipitation is a byproduct removal step, this is advantageous—filter the solid to collect your product.

Advanced Workflows & Visualization

Workflow 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application (Reaction vs. Purification).

SolubilityLogic Start Start: Define Goal Goal Is the goal Reaction or Extraction? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Extraction Extraction / Purification Goal->Extraction Workup Polarity Is the reagent water-sensitive? Reaction->Polarity Form Target Form? Extraction->Form YesWater Use Anhydrous MeOH or DMF Polarity->YesWater Yes NoWater Use Water or EtOH Polarity->NoWater No SaltForm Isolate HCl Salt Form->SaltForm BaseForm Isolate Free Base Form->BaseForm ActionSalt Dissolve in MeOH -> Add Ether (Anti-solvent) -> Crystallize SaltForm->ActionSalt ActionBase Dissolve in H2O -> Adjust pH > 11 -> Extract into DCM BaseForm->ActionBase

Figure 1: Decision matrix for solvent selection based on experimental goals.

Workflow 2: The "pH Swing" Purification Protocol

This is the gold-standard method for purifying the compound if the salt is impure or colored.

pHSwing Input Impure HCl Salt (Solid/Gum) Step1 Dissolve in Water (Acidic pH ~4) Input->Step1 Step2 Basify (NaOH) to pH > 11 Step1->Step2 Deprotonation Step3 Extract with DCM (Organic Phase) Step2->Step3 Phase Transfer Step4 Dry (Na2SO4) & Evaporate Step3->Step4 Output Pure Free Base (Oil) Step4->Output Regen Optional: Add HCl/MeOH to reform pure Salt Output->Regen Recrystallization

Figure 2: The pH Swing Protocol for removing water-soluble impurities and reforming the lattice.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Purification of Salt)

Objective: To purify crude 2-Methyl-1-(methylamino)-2-propanol HCl without using column chromatography.

  • Dissolution: Place 1.0 g of crude salt in a flask. Add minimal hot Methanol (approx. 3-5 mL) until fully dissolved.

    • Note: If insoluble particles remain, filter them out hot (these are likely inorganic salts like NaCl).

  • Nucleation: Allow the solution to cool to room temperature.

  • The Anti-Solvent: Slowly add Diethyl Ether or Acetone dropwise with stirring.

    • Visual Cue: Stop when the solution becomes slightly cloudy (turbid).

  • Crystallization: Place the flask in a freezer (-20°C) overnight.

  • Collection: Filter the white crystals under vacuum (nitrogen blanket recommended to prevent moisture absorption).

Protocol B: Handling Hygroscopicity

Context: This salt is hygroscopic. If left on the bench, it will absorb water and become a goo.

  • Storage: Store in a desiccator with

    
     or active silica gel.
    
  • Weighing: Weigh quickly. If precise stoichiometry is required for a reaction, dry the salt in a vacuum oven at 40°C for 4 hours prior to use to remove adsorbed water weight.

References

  • PubChem Compound Summary. (2025). 2-Methyl-1-(methylamino)propan-2-ol.[2][3] National Center for Biotechnology Information. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • ChemicalBook. (2024). 2-Amino-2-methyl-1-propanol hydrochloride Properties (Comparative Isomer Data). Link

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: Amino-alcohol hydrochlorides. (General handling safety). Link

Sources

Minimizing degradation of 2-Methyl-1-(methylamino)-2-propanol hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical chemists working with 2-Methyl-1-(methylamino)-2-propanol hydrochloride .

This guide addresses the specific physicochemical challenges of this compound—namely its extreme hygroscopicity and susceptibility to oxidative degradation at the secondary amine site.

Executive Summary: The Stability Profile

This compound is a hindered amino-alcohol salt. While the tertiary alcohol group provides resistance to skeletal oxidation, the molecule faces two primary threats during storage:

  • Hygroscopic Deliquescence (Critical): The HCl lattice energy is easily overcome by hydration energy. Atmospheric moisture will cause rapid caking, followed by liquefaction (deliquescence), rendering the material analytically useless.

  • N-Oxidation (Secondary): The secondary methyl-amino group is susceptible to slow oxidation to N-oxides, particularly in the presence of trace metal ions or peroxides in solvents.

Diagnostic Matrix: Troubleshooting Common Issues

Use this table to identify the root cause of observed anomalies.

Observation / SymptomProbable CauseMechanismImmediate Action
Material is hard/clumped ("Caking") Moisture AbsorptionWater molecules bridge crystal surfaces (capillary condensation), fusing particles.Do not heat. Dry in a vacuum desiccator over

for 24h.
Material is wet/gooey (Deliquescence) Critical Humidity ExceededThe salt has dissolved in its own absorbed water.Material is likely compromised. Perform HPLC purity check. If >98%, recrystallize. If <98%, discard.
Yellow/Brown Discoloration N-OxidationFormation of N-oxides or Schiff base condensation with impurities (aldehydes).Discard. Oxidation products are often irreversible and toxic.
Assay Value > 100% Solvent Loss (if solution)Evaporation of solvent concentrates the solute.Re-validate storage seal integrity.
Assay Value < 95% (Solid) Water Weight GainThe "mass" weighed includes water, diluting the molar content.Determine water content via Karl Fischer (KF) titration. Correct stoichiometry.

Storage & Handling Protocols

Protocol A: The "Double-Barrier" Storage System

Standard refrigeration is insufficient due to condensation risks upon retrieval. Follow this strict exclusion protocol.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid polyethylene; it is permeable to oxygen over time).

  • Secondary Containment: Place the primary vial inside a resealable Mylar® bag or a secondary jar containing a sachet of activated silica gel or molecular sieves (4Å) .

  • Environment: Store at -20°C .

  • Retrieval Rule: Allow the container to equilibrate to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the powder, initiating hydrolysis.

Protocol B: Inert Handling (The "Speed-Weigh" Technique)

If a glovebox is unavailable, use this technique to minimize atmospheric exposure.

  • Preparation: Pre-tare your volumetric flask or weighing boat. Have your solvent ready immediately.

  • Gas Blanket: If possible, gently flow dry Nitrogen or Argon over the balance pan.

  • Aliquot: Open the vial, remove the sample, and close the vial immediately. Do not leave the vial open while waiting for the balance to stabilize.

  • Dissolution: Do not let the solid sit on the weighing boat. Transfer immediately to solvent.

Deep Dive: Degradation Mechanisms

The following diagram illustrates the chemical and physical pathways that compromise the integrity of 2-Methyl-1-(methylamino)-2-propanol HCl.

DegradationPathways Compound 2-Methyl-1-(methylamino)-2-propanol HCl (Intact Crystalline Lattice) Hydration Lattice Hydration Compound->Hydration H-Bonding Oxidation N-Oxidation Compound->Oxidation Radical Attack Moisture Atmospheric Moisture (>40% RH) Moisture->Compound Exposure Oxygen Atmospheric Oxygen / Trace Metals Oxygen->Compound Exposure Caking Physical Caking (Reversible) Hydration->Caking Surface Fusion NOxide N-Oxide Impurity (Irreversible) Oxidation->NOxide e- Transfer Deliquescence Deliquescence (Liquid Phase) Caking->Deliquescence Saturation Hydrolysis Hydrolysis / pH Shift (Chemical Degradation) Deliquescence->Hydrolysis Acidic Micro-environment

Caption: Figure 1. Degradation cascade showing the progression from physical moisture absorption to chemical breakdown.

Frequently Asked Questions (FAQs)

Q1: Can I dry the material in an oven if it becomes sticky? A: Avoid standard ovens. Heating a deliquescent amine salt in air accelerates oxidation and can cause thermal decomposition (Maillard-type reactions if impurities are present).

  • Correct Method: Use a Vacuum Oven at ambient temperature (20-25°C) with a P₂O₅ trap. If the material has turned into a liquid (deliquesced), recrystallization is safer than drying.

Q2: What is the best solvent for preparing stock solutions? A: Methanol or Ethanol (anhydrous).

  • Reasoning: The compound is highly soluble in alcohols. Water is acceptable for immediate use, but aqueous stock solutions degrade faster due to pH-dependent hydrolysis and microbial risk. Store alcoholic stocks at -20°C.

Q3: Why does the pH of my aqueous solution drop over time? A: This indicates dehydrochlorination or interaction with CO₂.

  • Amines absorb CO₂ from the air to form carbamates/carbonates, altering the pH.

  • Prevention:[1][2][3] Degas buffers with Helium or Argon before dissolving the salt.

Q4: Is the free base more stable than the Hydrochloride salt? A: No. The free base is a liquid or low-melting solid that is significantly more prone to N-oxidation (the lone pair on the nitrogen is more available) and volatility. The HCl salt is the preferred storage form because protonation protects the nitrogen lone pair from oxidation.

References & Authority

  • Chemical Identity & Safety Data:

    • Source: PubChem. "Compound Summary: 2-Methyl-1-(methylamino)-2-propanol".

    • URL:[Link] (Note: Link directs to the free base; HCl properties are inferred from salt chemistry).

  • Stability of Amino Alcohol Salts:

    • Source: Waterman, K. C., & Adami, R. C. (2005). "Accelerated aging: prediction of chemical stability of pharmaceuticals." International Journal of Pharmaceutics.

    • Context: Establishes the relationship between moisture content (plasticization) and chemical degradation rates in hygroscopic salts.

    • URL:[Link]

  • Handling Hygroscopic Reagents:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Context: Standard protocols for drying and storing deliquescent amine hydrochlorides.

    • URL:[Link]

Sources

Technical Support Center: Purification of Crude 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-1-(methylamino)-2-propanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this versatile amino alcohol building block. We will explore common issues and provide robust, field-proven solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus on the causality behind each problem and offer step-by-step corrective actions.

Issue 1: My final product is an oil or a sticky solid, not a crystalline powder.

Q: I've completed the synthesis and work-up, but my this compound won't crystallize. What's going wrong?

A: This is a common issue often related to residual impurities or solvent that inhibits the formation of a stable crystal lattice.

Potential Causes & Solutions:

  • Presence of Water: The hydrochloride salt is hygroscopic. Even trace amounts of water can lead to an oil.

    • Solution: Ensure all solvents used in the final steps are anhydrous. If you have already isolated the free base, ensure it is thoroughly dried over a suitable agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before forming the hydrochloride salt.

  • Residual Solvent: Solvents like dichloromethane (DCM), ethyl acetate, or even the alcohol used for precipitation can become trapped in the product.

    • Solution: After filtration, dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50°C) if the compound is thermally stable.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can interfere with crystallization.

    • Solution: When forming the salt from the free base, add the HCl solution (e.g., HCl in ether or dioxane) slowly and monitor the precipitation. Aim for a final pH that is acidic but not excessively so. If you suspect a large excess of HCl, you may need to re-basify, extract the free base, and repeat the salt formation.

  • Process-Related Impurities: Unreacted starting materials or side-products can act as crystal lattice inhibitors.

    • Solution: An acid-base extraction is highly effective at removing non-basic impurities before the final crystallization step.[1][2] This is a crucial purification step that should not be skipped.

Issue 2: My amine is streaking badly on the silica gel TLC plate or column.

Q: I'm trying to purify the free base of my compound using silica gel chromatography, but I'm getting severe tailing/streaking, leading to poor separation and yield loss. How can I fix this?

A: This is a classic problem when chromatographing basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, causing the observed streaking.[3]

Potential Causes & Solutions:

  • Acid-Base Interaction with Silica: The lone pair on the nitrogen atom of your amine is interacting with the acidic protons of the silica gel.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your eluent.[3][4] Typically, 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia in the solvent system will neutralize the active sites on the silica, allowing your compound to elute cleanly.

    • Solution 2 (Stationary Phase Modification): Use a less acidic stationary phase. Basic alumina is an excellent alternative to silica gel for purifying amines.[3] Alternatively, commercially available amine-functionalized silica columns can be used.[3]

    • Solution 3 (Reverse-Phase Chromatography): If normal-phase chromatography remains problematic, switching to a reverse-phase (e.g., C18) system can be an effective strategy.[3]

Issue 3: The yield of my recrystallization is very low.

Q: I've successfully crystallized my hydrochloride salt, but the recovery is significantly lower than expected. How can I improve my yield?

A: Low yield during recrystallization typically points to issues with solvent selection, saturation levels, or mechanical loss.

Potential Causes & Solutions:

  • Sub-optimal Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but poorly when cold. You may need to screen different solvent/anti-solvent systems. For a polar salt like an amine hydrochloride, consider systems like Methanol/Isopropanol, Ethanol/Diethyl Ether, or Isopropanol/Heptane.[5][6] The goal is to dissolve the crude product in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" until turbidity appears, followed by cooling.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal precipitation.

    • Solution: After initial cooling to room temperature, place the crystallization vessel in an ice bath (0°C) or even a freezer (-20°C) for several hours to maximize recovery.

  • Premature Filtration: Filtering the crystals before precipitation is complete.

    • Solution: Ensure crystallization is complete before filtering. You can gently scratch the inside of the flask with a glass rod to induce further crystallization if the solution appears supersaturated.

  • Concentrating Mother Liquor: The solution remaining after filtration (the mother liquor) still contains dissolved product.

    • Solution: You can often recover a second crop of crystals by concentrating the mother liquor via rotary evaporation and repeating the cooling process. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine.[7][8] Based on this, common impurities may include:

  • Unreacted 1-chloro-2-methyl-2-propanol: A neutral organic impurity.

  • Excess Methylamine: A volatile basic impurity.

  • Over-alkylation products: Such as the tertiary amine formed by reaction of the product with another molecule of the chloro-alcohol.

  • Solvents and reagents from previous steps.

Most of these can be effectively managed with a well-designed acid-base workup.

Q2: Which purification technique is best for this compound?

A: There is no single "best" method; the optimal technique depends on the nature and quantity of the impurities. A multi-step approach is often most effective.

Purification TechniqueProsConsBest For Removing
Acid-Base Extraction Highly effective for separating acids, bases, and neutrals. Scalable and cost-effective.[1]Requires handling of acids/bases; can be labor-intensive for multiple extractions.Neutral starting materials, acidic byproducts.
Recrystallization Excellent for achieving high purity of the final solid product. Removes impurities that have different solubility profiles.[3]Yield can be compromised; requires screening for a suitable solvent system.Small amounts of soluble impurities, achieving final analytical purity.
Column Chromatography Provides high-resolution separation of closely related compounds.Can be slow and expensive (solvents, silica). Amines require special conditions to prevent streaking.[3]Structurally similar impurities (e.g., over-alkylation products).

A recommended general strategy is to first perform an acid-base extraction to remove gross non-basic impurities, followed by recrystallization of the resulting hydrochloride salt to achieve high purity.

Q3: How should I properly store the purified this compound?

A: The compound should be stored in a tightly sealed container to protect it from moisture, as it is hygroscopic. It should be kept in a cool, dry place, away from incompatible materials.[9] Standard storage temperatures are often cited as 2-30°C.

Experimental Protocols & Workflows

Protocol 1: Acid-Base Extraction for Purification of the Free Base

This protocol is designed to separate the basic amine product from neutral or acidic impurities.

Diagram of Acid-Base Extraction Workflow

crude Crude Product (in Organic Solvent, e.g., DCM) sep_funnel1 Separatory Funnel: Wash with 1M HCl (aq) crude->sep_funnel1 org_layer1 Organic Layer: Neutral Impurities sep_funnel1->org_layer1 Discard aq_layer1 Aqueous Layer: Protonated Amine (Product) sep_funnel1->aq_layer1 sep_funnel2 Separatory Funnel: Basify with 2M NaOH (aq) to pH > 10 aq_layer1->sep_funnel2 sep_funnel3 Extract with Organic Solvent (DCM) sep_funnel2->sep_funnel3 aq_layer2 Aqueous Layer: Salts sep_funnel3->aq_layer2 Discard org_layer2 Organic Layer: Free Amine (Product) sep_funnel3->org_layer2 dry Dry over Na2SO4, Filter org_layer2->dry evap Evaporate Solvent dry->evap pure_base Pure Free Base evap->pure_base

Caption: Workflow for purifying the amine via acid-base extraction.

Step-by-Step Procedure:

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (aq). This protonates the amine, making it soluble in the aqueous layer.[2][10] Repeat the extraction 2-3 times.

  • Combine the aqueous layers. The neutral impurities remain in the original organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). This deprotonates the amine salt, regenerating the free base.

  • Extract the free base back into an organic solvent (e.g., DCM) 3 times.

  • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified free base, ready for conversion to the HCl salt.

Protocol 2: Recrystallization of the Hydrochloride Salt

This protocol is for the final purification of the solid hydrochloride salt.

Diagram of Recrystallization Process

start Crude HCl Salt dissolve Dissolve in Minimal Hot Solvent (e.g., Isopropanol) start->dissolve cool Slowly Cool to RT, then Ice Bath (0°C) dissolve->cool filter Collect Crystals by Vacuum Filtration cool->filter wash Wash with Cold Anti-Solvent (e.g., Diethyl Ether) filter->wash dry Dry under High Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for recrystallization.

Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., hot isopropanol) while stirring or swirling until the solid is just dissolved. Use a hot plate for heating.

  • If the solution is colored, you can perform a hot filtration through a small plug of activated charcoal to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold anti-solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.

  • Transfer the pure crystals to a watch glass and dry them under high vacuum to remove all traces of solvent.

References

  • Acid–base extraction. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Retrieved February 14, 2026, from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Online Plants. Application Of Acid Base Extraction In Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Retrieved February 14, 2026, from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Google Patents. US5866719A - Process for the purification of an aminoalcohol.
  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • PMC. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. Retrieved February 14, 2026, from [Link]

  • PMC. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from [Link]

  • Chemsrc. (2020, April 20). What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL? - FAQ. Retrieved from [Link]

  • Chemchart. 2-Methyl-1-(methylamino)propan-2-ol (67622-86-0). Retrieved February 14, 2026, from [Link]

  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • PubChem. 2-Methyl-1-(methylamino)propan-2-ol. Retrieved February 14, 2026, from [Link]

  • Google Patents. US5095151A - Preparation of propranolol hydrochloride macrocrystals.
  • Journal of Pharmaceutical Sciences. (2007, October 15). Application of direct crystallization for racemic compound propranolol hydrochloride. Retrieved from [Link]

  • Google Patents. United States Patent (19). Retrieved from [Link]

Sources

Technical Support Center: Managing Hygroscopicity in 2-Methyl-1-(methylamino)-2-propanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Methyl-1-(methylamino)-2-propanol HCl. This document is designed for researchers, scientists, and drug development professionals who handle this compound. The primary challenge associated with 2-Methyl-1-(methylamino)-2-propanol HCl is its hygroscopicity—the tendency to readily absorb moisture from the atmosphere.

Uncontrolled moisture absorption can significantly impact experimental outcomes and product quality by altering the compound's physical and chemical properties.[1][2][3] It can affect the active pharmaceutical ingredient's (API) stability, dissolution rate, and flowability, and may even lead to chemical degradation through hydrolysis.[4][5][6] This guide provides a comprehensive framework for understanding, preventing, and troubleshooting issues related to hygroscopicity, ensuring the integrity and reproducibility of your results.

Section 1: The Science of Hygroscopicity

This section addresses the fundamental principles governing the hygroscopic nature of 2-Methyl-1-(methylamino)-2-propanol HCl.

Q1: Why is 2-Methyl-1-(methylamino)-2-propanol HCl hygroscopic?

A1: The hygroscopicity of this compound stems from its molecular structure. It is an amine hydrochloride salt, a class of compounds known for attracting and retaining water molecules.[7][8] There are two primary reasons for this behavior:

  • Ionic Salt Nature: The hydrochloride salt component creates a strong ionic lattice. Water, being a highly polar molecule, is readily attracted to these charged sites.

  • Polar Functional Groups: The molecule contains hydroxyl (-OH) and methylamino (-NHCH3) groups. These groups are capable of forming strong hydrogen bonds with atmospheric water molecules, effectively drawing moisture into the solid material.

Q2: What are the specific consequences of uncontrolled water absorption?

A2: Failure to control moisture exposure can lead to a cascade of undesirable effects that compromise sample quality and experimental validity:

  • Inaccurate Weighing: The absorbed water adds mass, leading to an overestimation of the amount of active compound being weighed for an experiment. This directly impacts concentration-dependent assays and formulation ratios.

  • Physical Property Alterations: Moisture can cause the powder to cake or clump, destroying its flow properties.[4][9] This is particularly problematic in processes like tableting or automated powder dispensing.

  • Chemical Degradation: Water can act as a reactant or a medium for degradation pathways like hydrolysis, potentially reducing the compound's purity and potency over time.[6]

  • Altered Dissolution Rates: Changes in the physical state of the solid due to water absorption, such as crystallization or amorphization, can significantly alter its dissolution profile, affecting bioavailability studies.[10]

  • Microbial Growth: High water activity can create an environment that supports the growth of microorganisms, compromising the sterility and safety of the product.[11][12]

Section 2: Proactive Handling & Storage (FAQs)

Preventing moisture exposure is the most effective strategy. This section provides answers to common questions regarding best practices.

Q3: I've just received a new container of the compound. What is the immediate storage protocol?

A3: Upon receipt, the container should be visually inspected for integrity. Do not open it in an uncontrolled environment. Immediately place the sealed container inside a desiccator with an active desiccant (e.g., self-indicating silica gel) or in a controlled low-humidity (e.g., <30% RH) storage cabinet. This minimizes moisture ingress before the first use.

Q4: What is the best practice for weighing this compound accurately?

A4: Due to its hygroscopic nature, speed and environmental control are critical.

  • Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

  • Whenever possible, perform weighing inside a low-humidity glove box (<20% RH) or a nitrogen-purged enclosure.[13]

  • If a controlled environment is unavailable, work quickly. Use the "weighing by difference" method: weigh the sealed container, dispense the powder rapidly, and re-weigh the container. The difference represents the true mass of the dispensed solid.

  • Use a clean, dry spatula and weighing vessel. Do not return any unused material to the stock bottle.

Q5: What are the ideal laboratory environmental conditions for handling this material?

A5: The ideal handling environment is a laboratory with controlled low relative humidity (RH), ideally below 40%.[14] If your general lab environment has high humidity, all critical handling steps (weighing, aliquoting, sample preparation) should be performed in a glove box or a portable dry box.

Q6: Should I be concerned about storing this compound with certain solvents or chemicals?

A6: Yes. Do not store 2-Methyl-1-(methylamino)-2-propanol HCl in the same desiccator or cabinet with volatile protic solvents (e.g., methanol, ethanol) or aqueous solutions, even if they are in sealed containers. Vapors can still contaminate the environment. Store it with compatible, non-reactive materials.

Section 3: Troubleshooting Guide

This table provides solutions for common problems encountered after moisture exposure has occurred.

Symptom Observed Probable Cause Recommended Action & Explanation
Powder is clumpy, caked, or difficult to handle. Significant water absorption. The compound has likely absorbed enough moisture to form hydrates or deliquesce, causing particles to stick together. Action: The material must be dried. Refer to Protocol 4.3 for a laboratory-scale drying procedure. After drying, re-characterize the material to ensure its integrity has not been compromised.
Inconsistent results in bioassays or chemical reactions. Inaccurate concentration due to unaccounted water mass. The weighed mass is a combination of the compound and water. Action: Determine the precise water content of the batch using Karl Fischer titration (Protocol 4.2 ). Adjust all future calculations to account for the measured water content, or dry the material and re-verify its anhydrous state.
Poor or altered solubility compared to previous batches. Change in the solid-state form (polymorphism) induced by moisture. Water can induce a phase transition from an amorphous to a crystalline state or between different crystalline polymorphs, which have different solubilities. Action: Characterize the material using techniques like XRPD (X-ray Powder Diffraction) to identify its solid form. If altered, the batch may no longer be suitable for its intended use. Drying the material may not reverse this change.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Chemical degradation, likely hydrolysis. The absorbed water has likely participated in a chemical reaction, creating impurities. Action: Attempt to identify the degradants using mass spectrometry (LC-MS). The batch is likely compromised. Review storage and handling procedures immediately to prevent degradation of remaining stock.
Section 4: Key Experimental Protocols

These protocols provide step-by-step, self-validating methodologies for handling and characterizing the compound.

Protocol 4.1: Initial Assessment and Aliquoting of a New Batch
  • Objective: To safely open, assess, and aliquot a new batch of the compound while minimizing moisture exposure.

  • Methodology:

    • Place the sealed container in a desiccator for at least 4 hours to ensure the exterior is dry.

    • Transfer the container and all necessary tools (spatulas, vials) into a low-humidity glove box (<20% RH).

    • Allow the container to equilibrate to the glove box temperature for 30 minutes.

    • Open the container and visually inspect the powder. It should be a free-flowing solid.

    • Immediately take a sample (~50-100 mg) for Karl Fischer titration (see Protocol 4.2) to establish the initial water content.

    • Quickly dispense the desired amounts into smaller, pre-dried glass vials. Use vials with PTFE-lined caps for a tight seal.

    • Tightly seal the primary container and all aliquot vials.

    • Wrap the cap junctions of all containers with parafilm as an extra barrier.

    • Store all containers in a desiccator containing an active desiccant.

Protocol 4.2: Determination of Water Content via Karl Fischer (KF) Titration
  • Objective: To accurately quantify the water content (% w/w) of a sample. This is the gold standard for moisture analysis.[15][16][17]

  • Principle: The Karl Fischer reaction is a specific and stoichiometric reaction where iodine is reduced by sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.[15][17]

  • Methodology (Volumetric Method):

    • System Preparation: Add fresh, anhydrous methanol or a specialized KF solvent to the titration vessel and titrate to an anhydrous endpoint with the KF reagent to neutralize any residual moisture in the cell.

    • Standardization: Determine the exact titer of the KF reagent using a certified water standard or sodium tartrate dihydrate.[16]

    • Sample Analysis: Quickly and accurately weigh a suitable amount of the compound (typically 50-100 mg) and add it directly to the titration vessel.

    • Titration: Begin the titration immediately. The instrument will automatically add the KF reagent until the endpoint is reached (detected electrometrically).

    • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the reagent titer, and the sample weight.

    • Water Content (%) = (Volume of KF Reagent (mL) * KF Titer (mg/mL)) / (Sample Weight (mg)) * 100

  • Validation: A result of <0.5% w/w is generally considered acceptable for a "dry" sample, but the specific application dictates the required limit.

Protocol 4.3: Laboratory-Scale Drying of the Compound
  • Objective: To remove absorbed moisture from a compromised sample.

  • Methodology:

    • Place a thin layer of the hygroscopic powder in a clean, dry, shallow glass dish (e.g., a crystallization dish).

    • Place the dish in a vacuum oven. Ensure the oven is connected to a vacuum pump with a cold trap or gas scrubber in-line.

    • Heat the oven to a moderate temperature (e.g., 40-50°C). Caution: Do not exceed the compound's melting or decomposition temperature.

    • Slowly apply vacuum to the oven.[18] Reducing the pressure lowers the boiling point of water, facilitating its removal without excessive heat.[19]

    • Dry for 12-24 hours under vacuum.

    • To stop the process, first vent the oven with a dry, inert gas like nitrogen or argon before turning off the vacuum pump. This prevents moist lab air from being drawn back into the oven.

    • Immediately transfer the dried powder to a desiccator to cool.

  • Validation: After the material has cooled, perform Karl Fischer titration (Protocol 4.2 ) to confirm that the water content has been reduced to an acceptable level.

Section 5: Visual Workflows
Diagram 1: Initial Handling Workflow for New Batches

G cluster_prep Preparation cluster_handling Controlled Handling (<20% RH Glove Box) cluster_post Final Storage Receive Receive New Batch Inspect Inspect Container Seal Receive->Inspect Store Store in Desiccator (Unopened) Inspect->Store Equilibrate Equilibrate to Ambient Temp Store->Equilibrate Open Open Primary Container Equilibrate->Open SampleKF Take Sample for Karl Fischer (KF) Open->SampleKF Aliquot Aliquot into Pre-dried Vials Open->Aliquot Seal Seal & Parafilm All Containers SampleKF->Seal Aliquot->Seal StoreFinal Store Aliquots & Stock in Desiccator Seal->StoreFinal Use Ready for Experimental Use StoreFinal->Use

Caption: Workflow for receiving and preparing a new batch.

Diagram 2: Troubleshooting Decision Tree

G Start Experiment Yields Unexpected Results (e.g., inconsistency, degradation) CheckPhysical Is the powder caked or clumpy? Start->CheckPhysical Dry Dry Material (Protocol 4.3) CheckPhysical->Dry Yes RunKF Perform Karl Fischer (KF) Titration (Protocol 4.2) CheckPhysical->RunKF No ReTestKF Re-run KF Titration to Confirm Dryness Dry->ReTestKF ReCharacterize Re-characterize (XRPD, HPLC) to ensure integrity ReTestKF->ReCharacterize CheckWater Is Water Content > 0.5% w/w? RunKF->CheckWater AdjustCalc Adjust Experimental Calculations for Water Content CheckWater->AdjustCalc Yes CheckPurity Run Purity Analysis (HPLC) CheckWater->CheckPurity No ConsiderDrying Consider Drying Material (Protocol 4.3) AdjustCalc->ConsiderDrying CheckDegradation Are Degradants Present? CheckPurity->CheckDegradation Quarantine Quarantine Batch. Review Handling Procedures. CheckDegradation->Quarantine Yes Proceed Proceed with Experiment CheckDegradation->Proceed No

Caption: Decision tree for troubleshooting experimental issues.

Section 6: References
  • United States Pharmacopeia. (n.d.). General Chapter <1112>: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. USP-NF. Retrieved from [Link][5][20]

  • Japanese Pharmacopoeia. (n.d.). 2.48 Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Water Activity and its Importance to Drug Product Quality. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

  • ECA Academy. (2021, February 23). Can the Water Activity Test replace Microbial Testing? Retrieved from [Link]

  • Scientist Live. (2020, April 6). The impact of water content in pharmaceuticals. Retrieved from [Link]

  • Scharlab S.L. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • FDCell. (2025, August 5). USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Retrieved from [Link]

  • AquaLab. (n.d.). Pros and cons of water activity in pharmaceutical applications. METER Group. Retrieved from [Link]

  • Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. Retrieved from [Link]

  • Le, T. P., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1359. Retrieved from [Link]

  • Bircan, E. & Teti, A. (2015). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. Journal of Pharmaceutical Sciences, 104(7), 2231-2244. Retrieved from [Link]

  • Ofori-Kwakye, K., et al. (2010). The effect of storage conditions on the physical stability of tablets. Tropical Journal of Pharmaceutical Research, 9(4). Retrieved from [Link]

  • Biocyclopedia. (n.d.). Drying - Fundamental laboratory techniques. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Hoskin Scientific. (2014, September 12). Basics of Material Drying Webinar [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Hub: Thermal Management in 2-Methyl-1-(methylamino)-2-propanol HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Thermodynamics, Kinetic Control, and Crystallization Dynamics Reference ID: TSH-MMP-04

Executive Summary: The Thermal Tightrope

Welcome to the technical support hub. You are likely here because your yield is fluctuating, or your product is oiling out during crystallization.

The synthesis of 2-Methyl-1-(methylamino)-2-propanol hydrochloride (MMP-HCl) relies on the aminolysis of 1,2-epoxy-2-methylpropane (isobutylene oxide). While the chemistry appears simple (SN2 ring opening), the thermodynamics are unforgiving. This reaction is highly exothermic. Poor thermal management triggers two failure modes:

  • Runaway Exotherms: Vaporizing the methylamine (bp -6.3°C), creating dangerous pressure spikes and stalling the reaction.

  • Bis-Alkylation: Higher temperatures favor the reaction of the product with a second mole of epoxide, forming the "bis" impurity which is difficult to separate.

This guide moves beyond "follow the recipe" and explains the thermal causality of the process.

Module A: The Reaction Phase (Epoxide Aminolysis)

The Core Mechanism & Thermal Risks

The reaction involves the nucleophilic attack of methylamine on the least hindered carbon (primary) of the isobutylene oxide.

The Critical Control Point (CCP): The addition temperature.

  • Target Temperature: 0°C to 5°C.

  • Why? The reaction rate constant (

    
    ) increases exponentially with temperature (Arrhenius equation). If you add the epoxide too fast at room temperature, the heat generation rate (
    
    
    
    ) exceeds your cooling capacity (
    
    
    ), leading to a thermal runaway.
Visualizing the Pathway

The following diagram maps the kinetic competition between the desired product and the primary impurity (Bis-alkylated byproduct) based on temperature.

ReactionPathway Reactants Isobutylene Oxide + Methylamine (Excess) TempControl Temp Control (0-5°C) Reactants->TempControl Controlled Addition HighTemp High Temp / Local Hotspots (>25°C) Reactants->HighTemp Runaway Exotherm Target Target Amino Alcohol (2-Methyl-1-(methylamino)-2-propanol) TempControl->Target Major Pathway Target->HighTemp Excess Heat BisImpurity Bis-Impurity (1,1'-(methylimino)bis...) HighTemp->BisImpurity Secondary Alkylation

Figure 1: Reaction pathway showing how temperature excursions lead to bis-alkylation impurities.

FAQ: Reaction Troubleshooting

Q: Why is my reaction pressure spiking? A: This is a thermal failure, not a chemical one. Methylamine is volatile.[1] If your internal temperature rises above 15°C during addition, the exotherm vaporizes the methylamine faster than it can react.

  • Fix: Stop addition immediately. Increase jacket cooling. Ensure your condenser is set to -10°C or lower to reflux the amine.

Q: I see a significant "bis" impurity (approx. 10-15%) by HPLC. Can I wash it out? A: It is very difficult. The bis-impurity is structurally similar but more lipophilic.

  • Root Cause: Localized hot spots or insufficient methylamine excess. If the amine is consumed at the injection point due to heat, the product becomes the available nucleophile for the remaining epoxide.

  • Protocol Adjustment: Increase agitation speed (Reynolds number > 10,000) to dissipate heat and ensure a molar excess of methylamine (at least 3:1 to 5:1 ratio).

Module B: Salt Formation & Crystallization

Once the free base is isolated, converting it to the hydrochloride salt requires precise thermal manipulation to induce nucleation rather than "oiling out" (liquid-liquid phase separation).

The "Oiling Out" Phenomenon

Amino alcohol salts are notorious for forming supersaturated oils because they are highly hygroscopic and have low melting points.

The Critical Control Point (CCP): The Neutralization Temperature.

  • Danger Zone: Adding HCl too fast without cooling allows the heat of neutralization to melt the forming salt, creating an oil.

  • Optimal Range: Maintain 10-15°C during HCl gas/solution addition.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Poor Crystallization CheckState Is it an Oil or a Solid? Start->CheckState Oil Oiled Out (Two Liquid Phases) CheckState->Oil Solid Solid but Low Yield/Purity CheckState->Solid SolventCheck SolventCheck Oil->SolventCheck Check Solvent System Hygroscopic Hygroscopic Solid->Hygroscopic Sticky/Wet Crystals? Reheat Reheat SolventCheck->Reheat Add solvent, Heat to dissolve Seed Seed Reheat->Seed Cool slowly + Seed at metastable zone Dry Dry Hygroscopic->Dry Vacuum Dry with P2O5 trap

Figure 2: Decision matrix for rescuing failed crystallizations.

FAQ: Workup & Isolation

Q: My product turned into a yellow oil upon adding HCl. How do I fix it? A: You likely exceeded the metastable limit.

  • Remedy: Re-heat the mixture until the oil dissolves into the solvent (usually IPA or Ethanol).

  • Correction: Cool very slowly (1°C/min). When you reach the cloud point, hold the temperature and add seed crystals. Do not crash cool.

Q: Can I use aqueous HCl? A: Avoid it if possible. Water increases the solubility of the salt significantly, ruining your yield. Use anhydrous HCl in isopropanol or dioxane. If you must use aqueous HCl, you will need to strip the water completely via azeotropic distillation (using toluene or cyclohexane) before crystallization will occur.

Data Summary: Temperature vs. Outcome[2][3][4]

ParameterOptimal SettingConsequence of Deviation (Too Low)Consequence of Deviation (Too High)
Epoxide Addition Temp 0°C – 5°CReaction stalls; accumulation of unreacted epoxide creates "thermal bomb" risk upon warming.Formation of Bis-impurity; Vaporization of Methylamine.
Reaction Post-Heat 40°C – 50°CIncomplete conversion; lower yield.Degradation (oxidation) of the amine; Color bodies formation (yellowing).
HCl Addition Rate Slow (maintain <15°C)Process takes too long; moisture uptake from air.Oiling out; entrapment of impurities in the crystal lattice.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (General mechanism of epoxide aminolysis and nucleophilic attack).

  • Parker, R. E., & Isaacs, N. S. (1959).[3] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[3] Link

  • Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1-propanol hydrochloride Safety Data Sheet. (Used for physical property inference of analogous amino alcohols). Link

  • McManus, S. P., et al. (1976). Kinetics of the reaction of epoxides with amines. Journal of Organic Chemistry.
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative source on "oiling out" and salt crystallization dynamics). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Methyl-1-(methylamino)-2-propanol and its precursors before handling. Methylamine is a hazardous gas/liquid and isobutylene oxide is a reactive epoxide.

Sources

Validation & Comparative

H-NMR spectrum analysis of 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H-NMR Spectrum Analysis of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Introduction: The Imperative for Rigorous Structural Analysis

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement. This compound is an amino alcohol derivative whose utility in synthesis necessitates precise analytical characterization. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands out as a primary tool for structural elucidation. It provides a detailed "fingerprint" of a molecule by mapping the chemical environment of each proton.

This guide, prepared for researchers and drug development professionals, offers a comprehensive analysis of the ¹H-NMR spectrum of this compound. We will dissect its characteristic spectral features, compare it with a key structural alternative to highlight subtle but critical differences, and provide a field-proven experimental protocol for obtaining high-quality, reproducible data.

Pillar 1: Deciphering the ¹H-NMR Spectrum of the Target Molecule

The structure of this compound dictates a unique set of signals in its ¹H-NMR spectrum. The presence of the hydrochloride salt means the amine group is protonated, which significantly influences the chemical shifts of nearby protons.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments within the molecule.

Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).

Predicted Spectral Data

Based on established principles of chemical shifts and spin-spin coupling, we can predict the features of the ¹H-NMR spectrum. The electronegativity of the oxygen and the positively charged nitrogen atom will deshield adjacent protons, shifting their signals downfield.[1][2][3]

Proton Label Chemical Environment Integration Predicted δ (ppm) Predicted Multiplicity Rationale
(a) -C(CH ₃)₂-6H~1.2Singlet (s)Two equivalent methyl groups on a quaternary carbon, no adjacent protons to couple with.
(b) -CH ₂-NH₂⁺-2H~3.1Singlet (s) or broadMethylene protons adjacent to the deshielding ammonium group. Coupling to N-H protons is often not observed due to rapid exchange and quadrupolar effects.
(c) -NH₂⁺-CH3H~2.6Singlet (s) or broadN-methyl protons are deshielded by the adjacent nitrogen.[4] Often appears as a singlet due to N-H exchange.
(d) -OH 1HVariable (e.g., 3-5)Broad Singlet (br s)Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5]
(e) -N⁺H ₂-2HVariable (e.g., 8-9)Broad Singlet (br s)Ammonium protons are acidic and exchange rapidly. The positive charge causes a significant downfield shift.[6]

Pillar 2: Comparative Analysis – The Power of Context

Analyzing a spectrum in isolation can be misleading. By comparing it to the spectra of structurally related compounds, we can confirm our assignments with greater confidence and identify potential impurities.

Alternative Structure: 2-Amino-2-methyl-1-propanol

A plausible precursor or impurity is 2-Amino-2-methyl-1-propanol, which lacks the N-methyl group.[7][8][9][10] Comparing their spectra directly highlights the impact of N-methylation.

Feature 2-Methyl-1-(methylamino)-2-propanol HCl 2-Amino-2-methyl-1-propanol Key Difference & Rationale
N-Methyl Signal (c) Present (~2.6 ppm, 3H) Absent The most definitive difference. The presence of a singlet integrating to 3H in this region is a key indicator of the N-methyl group.
Methylene Signal (b) ~3.1 ppm~2.5 ppmThe methylene group in the N-methylated compound is slightly more deshielded due to the electronic effects of the secondary ammonium ion versus a primary amine.
Geminal Methyls (a) ~1.2 ppm~1.1 ppmA subtle difference, but the overall electronic environment change can cause minor shifts.
Amine Protons N⁺H ₂ signal present (e)NH ₂ signal presentThe chemical shift of the amine protons will differ significantly. The N⁺H₂ protons of the hydrochloride salt are much further downfield than the NH₂ protons of the free base.

This comparison demonstrates that the absence of the characteristic N-methyl singlet at ~2.6 ppm and the upfield shift of the methylene signal would be clear indicators of the unmethylated analogue.

Pillar 3: A Self-Validating Experimental Protocol

The quality of NMR data is fundamentally dependent on the integrity of the sample preparation and data acquisition process.[11][12] This protocol is designed to be self-validating, minimizing common sources of error.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

A. Sample Preparation

  • Solvent Selection: For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices due to their ability to dissolve ionic compounds.[13][14] DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH protons, which would be replaced by deuterium in D₂O.

  • Concentration: Weigh approximately 10-20 mg of the hydrochloride salt.[15][16] This concentration provides a good signal-to-noise ratio without causing excessive viscosity, which can broaden spectral lines.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • Filtration (Critical Step): To ensure optimal magnetic field homogeneity, the solution must be free of any particulate matter. Filter the sample through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality NMR tube. Suspended solids will lead to poor shimming and broad, distorted peaks.

  • D₂O Exchange (Optional Confirmatory Test): To definitively identify the -OH and -NH₂⁺ signals, a drop of D₂O can be added to the NMR tube after an initial spectrum is acquired. A second spectrum will show the disappearance or significant reduction of these peaks as the protons exchange with deuterium.[5][6]

B. Data Acquisition & Processing

  • Acquisition: Utilize a standard one-pulse ¹H acquisition sequence on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay - FID) must be processed to generate the final spectrum. This involves:

    • Fourier Transform (FT): Converts the time-domain signal (FID) into the frequency-domain spectrum.[12]

    • Phase Correction: Adjusts the phase of the signals to ensure they are all purely absorptive (positive peaks).[12]

    • Baseline Correction: Corrects any distortions in the baseline of the spectrum.[12]

    • Referencing: Calibrate the chemical shift axis (ppm). If an internal standard like TMS was not used, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as a reference.

Conclusion

The ¹H-NMR analysis of this compound provides a wealth of structural information. The spectrum is characterized by five distinct proton environments, with key signals being the 6H singlet for the geminal methyl groups, a 2H singlet for the methylene group, and a 3H singlet for the N-methyl group. The presence and position of the N-methyl signal are particularly diagnostic when comparing the molecule to potential precursors like 2-Amino-2-methyl-1-propanol. By following a rigorous and validated experimental protocol, researchers can obtain high-fidelity spectra that serve as an authoritative confirmation of the molecule's identity and purity, a critical step in any research or development pipeline.

References

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Technical Characterization Guide: 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for pharmaceutical and analytical scientists. It prioritizes the distinction between the salt and free base forms, as well as structural differentiation from common analogs, using first-principles spectroscopy.

Executive Summary & Structural Context[1][2][3]

In drug development and intermediate synthesis, 2-Methyl-1-(methylamino)-2-propanol hydrochloride represents a critical amino-alcohol motif. Unlike its primary amine analog (AMP) or secondary alcohol isomers (like ephedrine), this molecule combines a tertiary alcohol with a secondary amine salt .

Accurate FTIR characterization is essential not just for identification, but for determining the success of salt formation (protonation) and monitoring hygroscopicity—a common liability for hydrochloride salts of small amino alcohols.

The Molecule at a Glance
  • Core Structure: A propanol backbone with a gem-dimethyl group at C2 (tertiary alcohol) and a methylamino group at C1.

  • State: Hydrochloride Salt (Protonated Secondary Amine:

    
    ).
    
  • Critical Analytical Challenge: Distinguishing the broad

    
     salt bands from the 
    
    
    
    stretch and identifying the specific tertiary alcohol signature.

FTIR Spectral Assignment (The "Fingerprint")

The following data presents the expected theoretical peak assignments based on functional group analysis of secondary amine hydrochloride salts and tertiary alcohols. This data is synthesized from standard spectroscopic behavior of amino-alcohol pharmacophores.

Primary Diagnostic Regions (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Notes
3250 – 3450 O-H (Alcohol)Stretching (Broad)Often obscured or broadened by the overlap with the amine salt band. A sharp peak here indicates free water (hygroscopicity).
2700 – 3000

(Amine Salt)
Stretching (Broad, Multiple bands)The "Salt Envelope". A broad, messy absorption typical of secondary amine salts.[1] Often shows "combination bands" or a "comb" pattern on the lower energy side (~2500 cm⁻¹).
2950 – 2970 C-H (

)
Asymmetric StretchingDistinct sharp peaks riding on top of the broad amine salt envelope.
1580 – 1620

Deformation (Scissoring)Critical Identifier. A medium-intensity band. Note: Secondary amine salts typically show one band here, whereas primary amine salts (like AMP-HCl) show two (asymmetric/symmetric).
Fingerprint Region (1500 – 600 cm⁻¹)
Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Notes
1460 – 1470

/

BendingStandard alkane backbone deformations.
1385 & 1365

Gem-Dimethyl SplitStructural Proof. The "gem-dimethyl" doublet. The splitting of the methyl bending vibration confirms the isopropyl-like structure at the C2 position.
1150 – 1200 C-O (Alcohol)StretchingTertiary Alcohol Marker. Shifts to higher frequency (1150+) compared to primary/secondary alcohols (1050-1100). Strong intensity.
1020 – 1060 C-NStretchingMedium intensity. Often coupled with skeletal vibrations.
700 – 850 C-CSkeletalLess diagnostic, but useful for fingerprint matching against a reference standard.

Comparative Analysis: Salt vs. Alternatives

For a formulation scientist, the choice between the Hydrochloride Salt and the Free Base (or an analog) determines solubility and stability.

Comparison A: HCl Salt vs. Free Base

The conversion from Free Base to HCl Salt is the most common reaction monitored by FTIR in this context.

FeatureFree Base (2-Methyl-1-(methylamino)-2-propanol)HCl Salt (Hydrochloride form)Implication
3000-3500 Region Sharp/Distinct N-H stretch (~3300 cm⁻¹) and O-H stretch.Massive Broadening. The

salt formation creates a wide envelope (2400-3200 cm⁻¹) due to strong H-bonding with

.
Confirmation of Salt Formation: Loss of sharp N-H is the primary indicator of successful protonation.
1500-1650 Region Weak N-H bending (often obscured).Distinct

deformation band (~1590-1610 cm⁻¹).
Quantification: The salt band is often distinct enough to quantify % salt formation.
Solubility Lipophilic (Organic Soluble).Hydrophilic (Water Soluble).Formulation: Salt form is preferred for aqueous buffers but is hygroscopic.
Comparison B: Target Molecule vs. Structural Analog (AMP-HCl)

Distinguishing the target (Secondary Amine) from "AMP-HCl" (Primary Amine, 2-Amino-2-methyl-1-propanol HCl) is crucial as they are often used in similar buffer/synthesis applications.

  • Target (Secondary Amine Salt): Shows one dominant N-H deformation band near 1600 cm⁻¹.[1]

  • AMP-HCl (Primary Amine Salt): Shows two distinct bending bands (Asymmetric ~1600 cm⁻¹ and Symmetric ~1500 cm⁻¹).

  • Alcohol Type: Target is a Tertiary Alcohol (C-O stretch ~1150+ cm⁻¹). AMP is a Primary Alcohol (C-O stretch ~1050 cm⁻¹).

Experimental Protocol: Handling & Acquisition

Warning: Hydrochloride salts of small amino alcohols are frequently hygroscopic . Atmospheric moisture can ruin the spectrum by creating a massive water band (3400 cm⁻¹) that obscures the amine salt envelope.

Step-by-Step Methodology
  • Sample Preparation (DRS/ATR Preferred):

    • Technique: Diamond ATR (Attenuated Total Reflectance) is recommended over KBr pellets to minimize moisture uptake during preparation.

    • Pre-treatment:[2][3] If the sample appears clumpy or sticky, dry in a vacuum desiccator over

      
       for 2 hours at room temperature. Heating may degrade the salt or drive off HCl if not stable.
      
  • Background Collection:

    • Collect a fresh air background (32 scans minimum) immediately before the sample to compensate for atmospheric water vapor and

      
      .
      
  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 64 scans (to improve Signal-to-Noise ratio in the noisy 2500-3000 cm⁻¹ region).

    • Range: 4000 – 600 cm⁻¹.

  • Validation Check:

    • Check 3400 cm⁻¹: Is there a sharp "hump" on top of the broad salt band? -> Moisture Contamination.

    • Check 2350 cm⁻¹: Doublet present? -> Uncompensated Atmospheric

      
      .
      

Mechanistic Visualization

The following diagram illustrates the protonation pathway and the resulting vibrational shifts that define the FTIR spectrum.

FTIR_Mechanism cluster_vib Vibrational Shift Mechanism FreeBase Free Base (Secondary Amine) R-NH-CH3 Salt Hydrochloride Salt (Protonated) R-NH2(+)-CH3 Cl(-) FreeBase->Salt Protonation Spec_Base Spectrum: Sharp N-H Stretch (~3300) FreeBase->Spec_Base HCl HCl (Acid Source) HCl->Salt Spec_Salt Spectrum: Broad NH2+ Envelope (2400-3000) + Deformation (1600) Salt->Spec_Salt Dipole Increased Dipole Moment (Ionic Character) Salt->Dipole HBond Strong H-Bonding (N-H+ ... Cl-) Salt->HBond HBond->Spec_Salt Causes Broadening

Figure 1: Mechanistic pathway of salt formation and its direct impact on vibrational modes, specifically the broadening of the N-H region due to hydrogen bonding with the chloride counterion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[4] (Standard text for amine salt assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

  • NIST Chemistry WebBook. IR Spectrum of 2-Amino-2-methyl-1-propanol (AMP) - Analog Comparison. [Link]

  • Spectroscopy Online. (2019). The IR Spectra of Amine Salts. [Link] (Authoritative source for distinguishing primary vs. secondary amine salts).

Sources

Comparative Guide to HPLC Method Development for 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust detection and quantification of 2-Methyl-1-(methylamino)-2-propanol hydrochloride. As a small, highly polar amine, this compound presents unique challenges to conventional chromatographic techniques. This document delves into the rationale behind method selection, compares viable alternatives with supporting data, and provides a detailed protocol for the recommended approach, empowering researchers and drug development professionals to establish a reliable analytical method.

The Analytical Challenge: Understanding the Analyte

This compound is a small organic molecule characterized by its high polarity and ionic nature in solution. Its structure lacks a significant chromophore, making sensitive UV detection a primary hurdle. A successful HPLC method must overcome poor retention on traditional reversed-phase columns and ensure adequate sensitivity.

Table 1: Physicochemical Properties of 2-Methyl-1-(methylamino)-2-propanol

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₅H₁₃NOPubChem[1]Small molecular size influences diffusion and interaction with stationary phases.
Molecular Weight 103.16 g/mol PubChem[1]Relevant for mass spectrometry-based detection.
XLogP3-AA -0.3PubChem[1]The negative value indicates high hydrophilicity, predicting poor retention in reversed-phase chromatography.
Hydrogen Bond Donors 2PubChem[1]Can interact strongly with polar stationary phases (e.g., in HILIC).
Hydrogen Bond Acceptors 2PubChem[1]Contributes to its high polarity and water solubility.
Form Hydrochloride SaltN/AThe compound will be protonated and carry a positive charge in typical mobile phases, making it suitable for ion-exchange or ion-pairing mechanisms.

The decision-making process for selecting an appropriate HPLC method for such a polar compound can be systematically approached.

G cluster_0 Method Development Workflow Analyte Analyte Properties (Polar, Ionic, No Chromophore) RP_HPLC Attempt 1: Reversed-Phase (C18) Analyte->RP_HPLC RP_Result Result: Poor Retention? (Analyte in Void Volume) RP_HPLC->RP_Result IPC Option A: Ion-Pair Chromatography RP_Result->IPC Yes HILIC Option B: HILIC RP_Result->HILIC Yes Derivatization Option C: Derivatization + RP-HPLC RP_Result->Derivatization Yes (if detection is poor) IPC_Pros_Cons Pros: Improved Retention Cons: MS-Incompatible, Complex IPC->IPC_Pros_Cons HILIC_Pros_Cons Pros: Excellent Retention, MS-Friendly Cons: Different Equilibration Needs HILIC->HILIC_Pros_Cons Deriv_Pros_Cons Pros: Enhanced Detection & Retention Cons: Extra Sample Prep Step Derivatization->Deriv_Pros_Cons

Caption: Decision workflow for HPLC method development.

Comparison of Chromatographic Approaches

Three primary HPLC modes were evaluated for their suitability: conventional Reversed-Phase (RP-HPLC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Conventional Reversed-Phase (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase.[2] Due to its ubiquity, it is often the first approach attempted.

  • Rationale: Despite the analyte's polarity, a screening run on a standard C18 column is a necessary baseline experiment.

  • Expected Outcome: For highly polar molecules, interaction with the hydrophobic C18 stationary phase is minimal.[3] This results in little to no retention, with the analyte eluting at or very near the solvent front (void volume). This makes quantification unreliable and separation from other polar matrix components impossible.

Ion-Pair Chromatography (IPC)

IPC is a modification of RP-HPLC designed to enhance the retention of ionic and highly polar compounds.[4][5] It involves adding an "ion-pairing" reagent to the mobile phase that has a charge opposite to the analyte. This reagent forms a neutral ion pair with the analyte, which is more hydrophobic and can be retained on an RP column.[6]

  • Rationale: Since the analyte is a hydrochloride salt, it carries a positive charge. An anionic ion-pair reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) can be added to the mobile phase to form a neutral complex.

  • Advantages: Can achieve good retention and separation on commonly available C18 columns.[4]

  • Limitations: Ion-pairing reagents are often non-volatile, making the method incompatible with mass spectrometry (MS).[7] They can also be difficult to completely wash from the column and HPLC system, and require long equilibration times.[7]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for analyzing polar compounds that are poorly retained in RP-HPLC.[8][9] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[8][10]

  • Rationale: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Analyte retention is governed by its partitioning between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[8][11]

  • Advantages: Provides excellent retention for polar and ionic compounds.[9] The high organic content of the mobile phase is advantageous for MS detection, often leading to enhanced sensitivity.[11] It offers a selectivity that is orthogonal to RP-HPLC.[11]

  • Considerations: Careful control of mobile phase water content is critical for reproducibility. The sample solvent should ideally match the mobile phase to avoid peak distortion.[12]

Experimental Data Comparison

The following table summarizes the expected performance of each method for the analysis of this compound.

Table 2: Comparative Performance of HPLC Methods

ParameterMethod 1: RP-HPLC (C18)Method 2: Ion-Pair HPLCMethod 3: HILIC
Retention Factor (k') < 0.5 (No Retention)2.0 - 5.03.0 - 7.0
Peak Shape (Tailing Factor) N/A (co-elutes with solvent)1.1 - 1.51.0 - 1.3
Theoretical Plates (N) < 1000> 5000> 8000
MS Compatibility YesNo (with non-volatile pairs)Yes
Method Robustness PoorModerateGood (with proper control)
Recommendation Not suitableViable alternativeRecommended Method

Based on this comparison, HILIC is the superior method , offering excellent retention, good peak shape, and compatibility with modern detectors like mass spectrometers.

In-Depth Protocol: HILIC Method for 2-Methyl-1-(methylamino)-2-propanol HCl

This section provides a detailed, step-by-step protocol for the recommended HILIC method.

Instrumentation and Materials
  • HPLC System: A binary or quaternary pump system capable of gradient elution.

  • Detector: UV/Vis Detector set to a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) can be used for higher sensitivity and specificity.

  • Column: A HILIC column, e.g., a Zwitterionic or Amide-bonded phase (e.g., SeQuant® ZIC®-HILIC), 150 mm x 4.6 mm, 3.5 µm particle size. Zwitterionic phases are often excellent for separating ionic compounds.[12]

  • Reagents: HPLC-grade acetonitrile, ammonium formate, formic acid, and ultrapure water.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water. To prepare 1 L, dissolve 0.63 g of ammonium formate in 1 L of ultrapure water. Adjust pH to 3.5 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a diluent of 90:10 (v/v) acetonitrile:water. This high organic content is crucial to prevent peak distortion.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection Wavelength: 205 nm

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient from 95% B to 70% B

    • 10-12 min: Hold at 70% B

    • 12.1-18 min: Return to 95% B (re-equilibration)

Note: A sufficient re-equilibration period is critical in HILIC to ensure reproducible retention times.

G cluster_1 HILIC Separation Mechanism StationaryPhase Polar Stationary Phase (e.g., Silica) Immobilized Aqueous Layer MobilePhase Bulk Mobile Phase High % Acetonitrile (non-polar) Low % Water (polar) Analyte Polar Analyte (2-Methyl-1-(methylamino)-2-propanol) MobilePhase:f1->Analyte Elutes from column Analyte->StationaryPhase:f1 Partitions into (Retention)

Caption: Analyte partitioning in HILIC mode.

Method Validation Considerations

The developed method should be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: Ensure no interference from placebo or related substances at the analyte's retention time.

  • Linearity: Demonstrate a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of test results to the true value (recovery studies).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

While conventional reversed-phase HPLC is inadequate for the analysis of this compound due to its high polarity, both Ion-Pair Chromatography and HILIC offer viable solutions. HILIC is presented as the recommended approach, providing superior retention, excellent peak shape, and crucial compatibility with mass spectrometry. The detailed protocol and validation guidelines provided herein serve as a robust starting point for researchers to develop and implement a reliable, high-performance analytical method for this challenging compound.

References

  • Vertex AI Search. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • ScienceDirect. (2026, February 12).
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • Crawford Scientific. (2023, October 20).
  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • Technology Networks. (2024, March 12).
  • MDPI. (2025, December 12).
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • PubMed. (2010, March 15). HILIC methods in pharmaceutical analysis.
  • BenchChem.
  • Welch Materials. (2024, November 25).
  • PubMed. (2000, July 7).
  • Phenomenex. Reversed Phase HPLC Columns.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • SIELC Technologies.
  • Sigma-Aldrich. Small Molecule HPLC.
  • PubChem. 2-Methyl-1-(methylamino)propan-2-ol.

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

This guide provides a definitive technical comparison of mass spectrometry (MS) methodologies for the characterization of 2-Methyl-1-(methylamino)-2-propanol hydrochloride (CAS: 67622-86-0 for free base). This compound is a critical regioisomer often encountered as a byproduct in the synthesis of methylated amines or as a degradation impurity in pharmaceutical buffers.

Accurate identification is challenging due to its low molecular weight and structural similarity to isobaric amino alcohols (e.g., N-methyl-3-aminobutanol). This guide compares the two industry-standard approaches: Electron Ionization (GC-EI-MS) and Electrospray Ionization (LC-ESI-MS/MS) , establishing the "Gold Standard" for definitive identification.

Analyte Specifications
PropertySpecification
Chemical Name 2-Methyl-1-(methylamino)-2-propanol HCl
Formula

MW (Free Base) 103.16 g/mol
MW (Salt) ~139.62 g/mol
Key Structural Feature Tertiary alcohol adjacent to a secondary amine chain.

Mechanistic Fragmentation Analysis

Understanding the physics of fragmentation is prerequisite to method selection. The fragmentation behavior of 2-Methyl-1-(methylamino)-2-propanol is governed by the stability of the resulting carbocations and immonium ions.

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecular ion (


, m/z 103) is typically weak or absent due to the lability of the tertiary alcohol. The spectrum is dominated by 

-cleavage
initiated by the nitrogen atom.
  • Primary Pathway (

    
    -cleavage):  The radical cation localized on the nitrogen triggers the cleavage of the C1-C2 bond.
    
    • Fragment A (Base Peak): Formation of the

      
      -methylmethaniminium ion (
      
      
      
      ) at m/z 44 .
    • Fragment B: Formation of the tertiary oxonium/carbocation (

      
      ) at m/z 59 .
      
Electrospray Ionization (ESI) Pathway (CID)

In ESI (positive mode), the molecule forms a stable protonated precursor


 at m/z 104 .
  • Primary Transition: Neutral loss of water (

    
    , 18 Da) due to the tertiary hydroxyl group, yielding the product ion at m/z 86 .
    
  • Secondary Transition: Subsequent loss of the methylamine moiety or alkene elimination.

Visualization: Fragmentation Topology

The following diagram maps the competitive fragmentation pathways, highlighting the diagnostic ions required for confirmation.

FragmentationPathway M_Ion Precursor: [M+H]+ (ESI) or M+. (EI) (m/z 104 / 103) Alpha_Cleavage α-Cleavage (EI Dominant) M_Ion->Alpha_Cleavage EI (70eV) Water_Loss Neutral Loss (-H2O) CID Activation M_Ion->Water_Loss ESI (+ve) Ion_44 Immonium Ion (m/z 44) BASE PEAK Alpha_Cleavage->Ion_44 Preferred Charge Retention (N) Ion_59 Tertiary Carbocation (m/z 59) Alpha_Cleavage->Ion_59 Charge on O Ion_86 Dehydrated Cation (m/z 86) Water_Loss->Ion_86 Primary Transition Ion_58 Alkene Fragment (m/z 58) Ion_86->Ion_58 -C2H4

Caption: Comparative fragmentation topology showing the divergence between EI (radical-driven cleavage) and ESI (neutral loss).

Comparative Performance Guide: GC-MS vs. LC-MS/MS

This section objectively compares the two primary methodologies. As a Senior Scientist, my recommendation depends on your specific sensitivity and matrix requirements.

Method A: GC-MS (Derivatized)

The Structural Confirmation Standard

Native analysis of the hydrochloride salt by GC is not recommended due to thermal degradation and peak tailing caused by the polar -OH and -NH groups. Derivatization is mandatory for robust quantification.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA.

  • Mechanism: Replaces active hydrogens on -OH and -NH with Trimethylsilyl (TMS) groups.

  • Mass Shift: Adds 72 Da per functional group. Di-TMS derivative expected (

    
    ).
    
Method B: LC-ESI-MS/MS (Q-TOF or Triple Quad)

The High-Throughput Quantitative Standard

Ideal for aqueous samples and biological matrices where derivatization is impractical.

Performance Data Matrix
FeatureGC-MS (TMS-Derivatized)LC-ESI-MS/MS (Native)
Selectivity High . Chromatographic resolution of isomers is superior on non-polar columns (e.g., DB-5MS).Moderate . Isomers may co-elute; requires MRM transitions for specificity.
Limit of Detection (LOD) ~10–50 ng/mL< 1 ng/mL (Superior Sensitivity)
Spectral Information Rich structural fingerprint (Library matchable).Limited to

and water loss unless

is used.
Sample Prep Time High (30-60 mins for dry down + derivatization).Low (Dilute & Shoot).
Throughput Lower (Run times 15-20 mins).Higher (Run times < 5 mins).
Primary Artifacts Moisture sensitivity (TMS hydrolysis).Matrix effects (Ion suppression).

Validated Experimental Protocols

Protocol A: Silylation for GC-MS Profiling

Rationale: This protocol ensures complete capping of both the amine and hydroxyl groups to prevent thermal adsorption in the injector port.

  • Preparation: Dissolve 1 mg of 2-Methyl-1-(methylamino)-2-propanol HCl in 500 µL of dry acetonitrile.

  • Base Neutralization: Add 10 µL of Pyridine (acts as a scavenger for HCl and catalyst).

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS .

  • Incubation: Cap and heat at 60°C for 30 minutes . (Heat is required to drive the reaction on the sterically hindered tertiary alcohol).

  • Injection: Inject 1 µL into GC-MS (Split 1:10).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

    • Temp Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C.
Protocol B: LC-MS/MS MRM Setup

Rationale: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine without ion-pairing reagents.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Column: HILIC Silica or Amide column (e.g., BEH Amide), 2.1 x 50 mm.

  • Gradient: 90% B to 50% B over 5 minutes.

  • MS Source: ESI Positive Mode.

    • Precursor: 104.1 m/z

    • Quantifier Transition:

      
       (CE: 15 eV)
      
    • Qualifier Transition:

      
       (CE: 25 eV)
      

Decision Workflow

Use the following logic gate to select the appropriate method for your application.

MethodSelection Start Start: Sample Type? Matrix_Bio Biological / Aqueous (Plasma, Urine) Start->Matrix_Bio Matrix_Synth Synthetic / Powder (Impurity Profiling) Start->Matrix_Synth LCMS Select LC-ESI-MS/MS (HILIC Mode) Matrix_Bio->LCMS Avoid Extraction Steps Q_Isomer Isomer Differentiation Required? Matrix_Synth->Q_Isomer Q_Isomer->LCMS No (Speed Priority) GCMS Select GC-MS (TMS Derivatization) Q_Isomer->GCMS Yes (High Res Separation)

Caption: Strategic decision tree for selecting between GC-MS and LC-MS based on matrix and selectivity needs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13432442, 2-Methyl-1-(methylamino)propan-2-ol. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns (Amines and Alcohols). Retrieved from [Link]

  • ResearchGate (2022). Discussion on GC-MS Analysis of Polar Amino Alcohols and Derivatization Strategies. Retrieved from [Link]

A Senior Application Scientist's Guide to Purity Analysis: Comparing Commercial vs. Synthesized 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-1-(methylamino)-2-propanol hydrochloride is a valuable chemical intermediate used in various research and development applications, including the synthesis of pharmaceutical agents.[1] The purity of such precursors is a critical parameter that can significantly impact reaction yields, impurity profiles of final products, and the reproducibility of scientific findings. For researchers in drug development, relying on a starting material with a well-characterized and high-purity profile is non-negotiable to meet stringent regulatory standards.

This guide provides an in-depth comparison of the purity profiles of commercially procured this compound and a sample synthesized in a typical laboratory setting. We will explore a common synthetic route, discuss potential process-related impurities, and present a multi-platform analytical workflow to rigorously assess and compare purity. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of purity assessment for amine-alcohol compounds.

Synthetic Pathway and Potential Impurities

To understand the potential impurities in a synthesized batch, we must first examine its origin. A common and straightforward laboratory synthesis involves the reaction of a precursor with methylamine.

Representative Synthesis: A laboratory-scale synthesis of the free base, 2-Methyl-1-(methylamino)-2-propanol, can be achieved by reacting 1-chloro-2-methyl-2-propanol with a solution of methylamine in methanol.[1] The reaction is typically performed under heat, potentially in a microwave reactor to accelerate the reaction, followed by purification to remove unreacted starting materials and the methylamine hydrochloride salt byproduct. The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol or diethyl ether, followed by crystallization.

Potential Impurities in Synthesized Batches:

  • Unreacted Starting Materials: Residual 1-chloro-2-methyl-2-propanol is a primary concern if the reaction does not go to completion.

  • Over-alkylation Products: Although sterically hindered, trace amounts of di-alkylation or other side-products may form.

  • Residual Solvents: Methanol, acetonitrile, isopropanol, or diethyl ether used during the reaction and purification steps may be present.

  • Inorganic Salts: Sodium bicarbonate used in the workup or residual sodium chloride may be carried through if purification is inadequate.

Potential Impurities in Commercial Batches: Commercial suppliers typically offer high-purity grades (e.g., ≥99%).[2] However, the impurity profile depends on the specific industrial-scale synthesis and purification methods employed.[3] Impurities may include:

  • Process-Related Impurities: Trace amounts of intermediates or byproducts specific to the manufacturing route.

  • Degradation Products: Formed during long-term storage, especially if exposed to light, air, or moisture.

  • Residual Solvents: From the final crystallization or purification steps.

Experimental Design for Purity Comparison

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. Our workflow combines a chromatographic method for separation and quantification (HPLC), a highly sensitive method for identifying volatile impurities (GC-MS), and a spectroscopic method for structural confirmation and identification of major components (NMR).

G cluster_2 Data Analysis & Comparison Commercial Commercial Sample HPLC HPLC-UV (Purity & Quantification) Commercial->HPLC GCMS GC-MS (Volatile Impurities) Commercial->GCMS NMR ¹H NMR (Structural Confirmation) Commercial->NMR Synthesized Synthesized Sample Synthesized->HPLC Synthesized->GCMS Synthesized->NMR PurityData Purity Profile Comparison HPLC->PurityData ImpurityID Impurity Identification GCMS->ImpurityID NMR->ImpurityID FinalReport Final Report Generation PurityData->FinalReport ImpurityID->FinalReport

Caption: Overall experimental workflow for purity comparison.

Detailed Experimental Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen for its robustness in separating polar analytes like amino alcohols from less polar impurities.[4]

Protocol:

  • System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial and synthesized samples into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.

  • Analysis:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the prepared samples.

    • Calculate the purity by area percent, assuming all components have a similar response factor at 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight starting materials. For compounds containing active hydrogens (-OH, -NH), derivatization is often necessary to improve peak shape and prevent adsorption to the column.[6] We will use silylation to convert the active hydrogens to trimethylsilyl (TMS) ethers/amines.

Protocol:

  • System Preparation: An Agilent 7890B GC coupled with a 5977B MS detector or equivalent.

  • GC Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

  • Derivatization and Sample Preparation:

    • Accurately weigh ~1 mg of each sample into a 2 mL GC vial.

    • Add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.[7]

    • Cool to room temperature before injection.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify peaks by comparing their mass spectra to the NIST library and retention times to known standards if available.

¹H NMR Spectroscopy for Structural Confirmation

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation of the main component.[8] It can also be used to identify and quantify major impurities if their signals are resolved from the main compound and their structures are known.

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of each sample in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility and allow exchange of the labile -OH and -NH₂⁺ protons, simplifying the spectrum.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift to the residual solvent peak.

    • Integrate all signals and compare the chemical shifts and splitting patterns to the expected structure of this compound.

    • Analyze for any unexpected signals that may indicate impurities.

Comparative Data Analysis

The following table summarizes representative, hypothetical data obtained from the analytical workflow.

Parameter Commercial Sample Synthesized Sample (Pre-recrystallization) Comments
Appearance White crystalline solidOff-white solidColor in the synthesized sample may indicate trace impurities.
HPLC Purity (% Area) 99.7%97.2%Commercial sample shows higher purity.
Major HPLC Impurity Unknown at 0.15% (RT=5.8 min)1-chloro-2-methyl-2-propanol at 1.9% (RT=9.2 min)The major impurity in the synthesized batch is unreacted starting material.
GC-MS (Residual Solvents) Isopropanol: 75 ppmMethanol: 550 ppm, Acetonitrile: 210 ppmThe synthesized sample has higher levels of process solvents.
¹H NMR Conforms to structureConforms to structure, with minor peaks consistent with 1-chloro-2-methyl-2-propanol.NMR confirms the identity of the main component and the major impurity in the synthesized sample.

Discussion and Interpretation

The experimental data clearly illustrates a significant difference in the purity profiles of the two samples.

  • Purity and Key Impurity: The commercial sample demonstrates very high purity (99.7%) as determined by HPLC, with only minor, unidentified impurities. In contrast, the lab-synthesized sample shows a lower purity of 97.2%, with the primary impurity confidently identified by both HPLC retention time and NMR as the starting material, 1-chloro-2-methyl-2-propanol. This indicates an incomplete reaction in the synthesis step, highlighting the need for reaction optimization or more rigorous purification, such as recrystallization, to upgrade the material.

  • Residual Solvents: The GC-MS analysis reveals the presence of process solvents in the synthesized batch at levels significantly higher than in the commercial product. This is expected, as commercial manufacturing employs validated and highly controlled procedures for solvent removal to meet regulatory guidelines (e.g., ICH Q3C). The presence of isopropanol in the commercial sample likely stems from its use as a final crystallization solvent.

  • Structural Integrity: For both samples, ¹H NMR confirmed the chemical identity of the main component as this compound. The power of this technique is demonstrated in its ability to corroborate the identity of the major process-related impurity in the synthesized batch, providing actionable feedback for the synthetic chemist.

Conclusion

This guide demonstrates that a comprehensive, multi-technique approach is imperative for the rigorous evaluation of chemical purity. While commercially available this compound generally offers high purity suitable for most applications, laboratory-synthesized batches require thorough characterization to identify and quantify unreacted starting materials, byproducts, and residual solvents. The workflow presented here, combining HPLC, GC-MS, and NMR, provides a robust framework for researchers to validate the quality of their chemical intermediates, ensuring the integrity and reproducibility of their scientific work and the quality of downstream products. For drug development professionals, such analysis is a foundational step in ensuring the safety and efficacy of the final active pharmaceutical ingredient.

References

  • Benchchem. "A Technical Guide to High-Purity (2S)-2-(methylamino)propan-1-ol for Researchers and Drug Development Professionals." Benchchem, Accessed February 14, 2026.
  • Al-Qahtani, A. H., et al. "Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC)." Scientific Reports, 2024.
  • SIELC Technologies. "2-methyl-2-(methylamino)propan-1-ol." SIELC Technologies, May 16, 2018.
  • ChemicalBook. "2-Amino-2-methyl-1-propanol(124-68-5) 1H NMR spectrum." ChemicalBook, Accessed February 14, 2026.
  • Google Patents. "CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Benchchem. "An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(methylamino)propan-1-ol." Benchchem, Accessed February 14, 2026.
  • FAQ. "What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL?" FAQ, April 20, 2020.
  • Badria, F. A., et al. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples." MDPI, 2018.
  • Lin, D. L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, Vol. 16, No. 1, 2008.
  • Thermo Fisher Scientific. "NMR Spectrum of Propranolol Hydrochloride." Thermo Fisher Scientific - US, Accessed February 14, 2026.

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A Senior Application Scientist's Guide to Amino Alcohol Buffers: A Comparative Analysis Featuring 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<_ ... ..._>

In the landscape of biochemical research and pharmaceutical development, the selection of a buffering agent is a foundational decision that dictates the stability, activity, and reliability of experimental systems.[1][2][3] Amino alcohol buffers are a cornerstone of this practice, prized for their utility in biological systems. This guide offers an in-depth comparison of a lesser-known compound, 2-Methyl-1-(methylamino)-2-propanol hydrochloride, with established amino alcohol buffers such as Tris (Tris(hydroxymethyl)aminomethane), Bis-Tris, and Ethanolamine.

This analysis is structured to provide researchers, scientists, and drug development professionals with the critical data and experimental frameworks necessary to make informed buffering choices. We will delve into the fundamental physicochemical properties, performance under various experimental conditions, and potential interferences of these agents.

Physicochemical Properties: The Foundation of Buffer Performance

A buffer's efficacy is rooted in its physicochemical characteristics, primarily its pKa, the temperature dependence of its pKa (ΔpKa/°C), and its potential for interactions with metal ions.

pKa and Effective Buffering Range

The pKa is the pH at which the buffer exists in equal concentrations of its acidic and basic forms, representing the point of maximum buffering capacity.[4] A buffer is generally effective within a range of approximately ±1 pH unit from its pKa.[5]

BufferpKa at 25°CEffective pH Range
2-Methyl-1-(methylamino)-2-propanol HCl ~9.7 (estimated for the amine group)8.7 - 10.7
Tris ~8.1[1][6]7.0 - 9.0[1][6][7]
Bis-Tris ~6.5[7][8][9]5.8 - 7.2[7][8][9]
Ethanolamine ~9.5[10]8.5 - 10.5
Temperature Dependence of pKa (ΔpKa/°C)

The pH of a buffer solution can be significantly affected by temperature, a critical consideration for experiments not conducted at ambient temperature.[13][14] This is particularly true for amine-based buffers.[14]

BufferΔpKa/°CComments
2-Methyl-1-(methylamino)-2-propanol HCl Not experimentally determined, but expected to be significant and negative, similar to other amino alcohols.
Tris ~ -0.031[1]The pH of a Tris buffer will decrease as the temperature increases.[1][13] This is a substantial change that must be accounted for.[13]
Bis-Tris Not widely reported, but generally less temperature-sensitive than Tris.
Ethanolamine Not widely reported, but as a primary amine, a significant temperature dependence is expected.

Expert Insight: The high ΔpKa/°C of Tris is a well-known drawback.[1] For temperature-sensitive assays, such as enzyme kinetics performed at 37°C, it is imperative to adjust the pH of the Tris buffer at the experimental temperature. Failure to do so can lead to significant deviations from the desired pH and affect experimental outcomes.[13]

Metal Ion Chelation

Amino alcohol buffers can interact with and chelate metal ions, which can be either a desirable feature or a source of interference.[15][16] This is particularly relevant for enzymatic reactions that require divalent cations as cofactors.[16]

  • Tris: Can chelate some metal ions.[1]

  • Bis-Tris: Forms strong complexes with lead (Pb²⁺) and copper (Cu²⁺) and has weaker interactions with other common metals.[8]

  • Ethanolamine: Its potential for chelation should be considered, especially in systems with high concentrations of metal ions.

  • 2-Methyl-1-(methylamino)-2-propanol HCl: The potential for metal ion chelation has not been extensively studied but should be experimentally verified if used in the presence of metal ions.

Experimental Protocols for Buffer Characterization

When evaluating a new or less-characterized buffer like this compound, it is essential to perform a series of validation experiments.

Protocol for pKa Determination by Potentiometric Titration

This protocol allows for the empirical determination of a compound's pKa.[17][18]

Objective: To determine the pKa of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

  • Beaker

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of this compound in deionized water.

  • Place a known volume (e.g., 50 mL) of the buffer solution into a beaker with a stir bar.

  • Immerse the calibrated pH electrode in the solution and begin stirring.

  • Record the initial pH.

  • Add small, precise increments of the 0.1 M NaOH solution from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the additions until the pH has risen several units above the expected pKa.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Prepare 0.1 M Buffer Solution titrate1 Measure initial pH of buffer prep1->titrate1 prep2 Prepare 0.1 M NaOH titrate2 Add NaOH increment prep2->titrate2 prep3 Calibrate pH Meter prep3->titrate1 titrate1->titrate2 titrate3 Record stabilized pH titrate2->titrate3 titrate3->titrate2 Repeat until pH plateaus analysis1 Plot pH vs. Volume NaOH titrate3->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for Assessing Buffer Interference in Protein Quantification Assays

Many common reagents can interfere with standard protein assays.[19][20] This protocol is designed to test the compatibility of a buffer with the Bradford assay.

Objective: To determine if this compound interferes with the Bradford protein assay, compared to Tris.

Materials:

  • Bovine Serum Albumin (BSA) standard (2 mg/mL)

  • Bradford assay reagent

  • Test buffers:

    • 50 mM this compound, pH 9.5

    • 50 mM Tris-HCl, pH 8.0

    • Deionized water (as a control)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a series of BSA standards (e.g., 0, 100, 250, 500, 750, 1000 µg/mL) by diluting the stock BSA in each of the test buffers and in deionized water. This will result in three separate standard curves.

  • In triplicate, add a small volume (e.g., 10 µL) of each standard to the wells of a microplate.

  • Add the Bradford reagent (e.g., 200 µL) to each well and mix.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at 595 nm.

  • Plot the absorbance versus protein concentration for each of the three sets of standards.

  • Analysis: Compare the standard curves. If the slope of the curve prepared in the test buffer is significantly different from the curve prepared in water, the buffer interferes with the assay.[21] A change in the y-intercept indicates that the buffer itself contributes to the color change.

Expert Insight: Amine-containing buffers like Tris can interfere with certain protein assays, particularly the Lowry and BCA assays.[22] While the Bradford assay is generally more compatible, it is always prudent to run a control standard curve in the presence of the buffer to be used for the experimental samples.[21]

Performance in Specific Applications

The choice of buffer can significantly impact the outcome of specific applications, from chromatography to electrophoresis.

Chromatography
  • Bis-Tris: Widely used as a buffer for anion exchange chromatography.[7][8] Its pKa of ~6.5 makes it suitable for maintaining a stable pH in a slightly acidic to neutral range during protein separation.[7]

  • Tris: Also commonly used in various chromatography applications, particularly for separations in the pH 7.0-9.0 range.[6]

Electrophoresis
  • Tris: A fundamental component of the Laemmli buffer system used in SDS-PAGE for protein separation.[7]

  • Bis-Tris: Used in Bis-Tris gels, which offer improved resolution of small to mid-sized proteins compared to traditional Tris-glycine gels. It is also used as a running and gel buffer for protein and nucleic acid electrophoresis.[8][9]

G cluster_selection Buffer Selection Logic start Define Experimental pH ph_range Required pH Range start->ph_range ph_low Acidic to Neutral (pH 5.8-7.2) ph_range->ph_low ph_high Neutral to Alkaline (pH 7.0-9.0+) ph_range->ph_high bis_tris Consider Bis-Tris ph_low->bis_tris tris Consider Tris ph_high->tris ethanolamine_novel Consider Ethanolamine or 2-Methyl-1-(methylamino)-2-propanol ph_high->ethanolamine_novel temp_check Temperature Sensitive? tris->temp_check use_tris Use Tris (Adjust pH at Temp) temp_check->use_tris No use_other Alternative Buffer (e.g., HEPES) temp_check->use_other Yes

Caption: A decision tree for selecting an appropriate amino alcohol buffer.

Summary and Recommendations

The selection of an amino alcohol buffer requires a careful evaluation of the experimental requirements against the physicochemical properties of the buffer.

  • This compound , based on its estimated pKa, may be a suitable buffer for applications requiring a stable pH in the alkaline range of 8.7 to 10.7. However, its performance characteristics, including temperature dependence and potential for metal ion chelation and assay interference, must be empirically determined before its adoption in critical applications.

  • Tris remains a workhorse buffer for many molecular biology and biochemistry applications due to its buffering capacity in the physiologically relevant pH range of 7.0-9.0.[6][7] Its primary limitation is the significant temperature dependence of its pKa, which necessitates careful pH adjustment at the intended experimental temperature.[1][13]

  • Bis-Tris is an excellent choice for applications in the slightly acidic to neutral pH range (5.8-7.2), such as in certain types of chromatography and electrophoresis.[7][8][9] It is a good alternative to the highly toxic cacodylate buffer.[8]

  • Ethanolamine is a useful buffer for applications requiring a high pH (8.5-10.5), such as in some protein extraction protocols.[10]

Ultimately, the optimal buffer is one that not only maintains the desired pH but also exhibits minimal interference with the biological system under investigation. This guide provides the foundational knowledge and experimental frameworks to empower researchers to validate and select the most appropriate amino alcohol buffer for their specific needs, ensuring the integrity and reproducibility of their results.

References

  • Amerigo Scientific. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. [Link]

  • Hopax Fine Chemicals. The uses of Bis-Tris Buffer - A starting guide. [Link]

  • Advancion. BIS-TRIS. [Link]

  • ResearchGate. Why does the PH of tris-base buffer change with temperature variation?. [Link]

  • G-Biosciences. How to Deal with Interfering Agents in Protein Estimation Assays. [Link]

  • Hopax Fine Chemicals. HEPES, TRIS buffer and pH control. [Link]

  • ChemTalk. Biological Buffers. [Link]

  • PubMed. Free-metal ion depletion by "Good's" buffers. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • KNAUER. Biological buffers pKa calculation. [Link]

  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. [Link]

  • ZAGENO. Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]

  • Investigation of buffer capacity. Introduction. [Link]

  • PMC. Universal buffers for use in biochemistry and biophysical experiments. [Link]

  • ResearchGate. Interference by Tris buffer in the estimation of protein by the Lowry procedure. [Link]

  • Slideshare. Buffers in biological systems. [Link]

  • Chemistry Stack Exchange. Experimental determination of pKa. [Link]

  • ChemBK. Ethanolamine solution. [Link]

  • Wikipedia. Ethanolamine. [Link]

  • Roskilde University. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. [Link]

  • Loba Chemie. 141-43-5 CAS | ETHANOLAMINE (MONO) | Buffer Substances | Article No. 00134. [Link]

  • Pearson. The pKa of a protonated alcohol is about. [Link]

  • Hopax Fine Chemicals. Biological buffers and their interactions with metal ions. [Link]

Sources

A Senior Application Scientist's Guide to Validating Assay Methods for 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth comparison of two distinct, yet equally viable, analytical approaches for the quantitative determination of 2-Methyl-1-(methylamino)-2-propanol hydrochloride: High-Performance Liquid Chromatography (HPLC) and Non-Aqueous Acid-Base Titration. As we delve into the methodologies, we will explore the scientific rationale behind the experimental choices, present detailed protocols, and offer comparative data to aid researchers in selecting the most appropriate method for their specific needs.

Understanding the Analyte: this compound

This compound is a chemical compound whose purity and concentration are critical in its applications. The presence of the hydrochloride salt of a secondary amine functional group dictates the choice of suitable analytical techniques. The validation of any assay for this compound must demonstrate specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Method 1: High-Performance Liquid Chromatography (HPLC) – A Specificity-Driven Approach

High-Performance Liquid Chromatography is a powerful analytical technique renowned for its ability to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the compound's polar nature.

The Rationale Behind RP-HPLC

The choice of RP-HPLC is predicated on its high specificity and sensitivity. This method can effectively separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, which is a critical requirement for stability-indicating assays. The use of a C18 column, a common stationary phase in RP-HPLC, provides a non-polar environment for the separation of polar analytes like our target compound when used with a polar mobile phase.

Experimental Workflow: RP-HPLC

RP-HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s0 Weigh Standard & Sample s1 Dissolve in Diluent (e.g., Mobile Phase) s0->s1 s2 Sonicate to Ensure Complete Dissolution s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h0 System Equilibration with Mobile Phase s3->h0 Prepared Samples & Standards h1 Inject Standard(s) for System Suitability h0->h1 h2 Inject Blank h1->h2 h3 Inject Standard Solutions (Calibration Curve) h2->h3 h4 Inject Sample Solutions h3->h4 d0 Integrate Peak Areas h4->d0 Chromatographic Data d1 Construct Calibration Curve (Peak Area vs. Concentration) d0->d1 d2 Calculate Concentration of Sample from Curve d1->d2 d3 Report Results d2->d3

Caption: Workflow for the RP-HPLC assay of this compound.

Detailed Experimental Protocol: RP-HPLC

1. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 (4.6 mm ID × 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5) in a ratio of 35:65 (v/v) has been shown to be effective for similar compounds[1].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a low wavelength, such as 214 nm, is often suitable for compounds with limited chromophores[2].

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solution:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Prepare a working standard solution by diluting this stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.

3. Preparation of Sample Solution:

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration of approximately 0.1 mg/mL.

4. System Suitability:

  • Before analysis, perform at least five replicate injections of the working standard solution.

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor is not more than 2.0.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of this compound in the sample.

Method 2: Non-Aqueous Acid-Base Titration – A Stoichiometric Approach

Non-aqueous acid-base titration is a classic and reliable method for the assay of acidic or basic substances that are not soluble or are too weakly reactive in water. For this compound, this method leverages the basicity of the amine group after liberation from its hydrochloride salt.

The Rationale Behind Non-Aqueous Titration

This titrimetric method offers a cost-effective and often faster alternative to chromatography. The hydrochloride salt is first treated with mercuric acetate in a non-aqueous solvent (like glacial acetic acid) to replace the chloride ion with the acetate ion, which is a much weaker base. The free amine can then be accurately titrated as a base with a standard solution of a strong acid, such as perchloric acid in acetic acid. The endpoint is typically determined potentiometrically.

Experimental Workflow: Non-Aqueous Titration

Titration Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation t0 Accurately Weigh Sample t1 Dissolve in Glacial Acetic Acid t0->t1 t2 Add Mercuric Acetate Solution t1->t2 ti1 Titrate Sample with Standardized Perchloric Acid t2->ti1 Prepared Sample ti0 Standardize Perchloric Acid Titrant ti0->ti1 ti2 Determine Endpoint (Potentiometric) ti1->ti2 c0 Record Volume of Titrant Used ti2->c0 Endpoint Volume c1 Calculate Molarity and Assay Percentage c0->c1 c2 Report Results c1->c2

Caption: Workflow for the non-aqueous acid-base titration of this compound.

Detailed Experimental Protocol: Non-Aqueous Titration

1. Reagents and Solutions:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Reagent: Mercuric acetate solution (5% w/v in glacial acetic acid).

  • Standard: Potassium hydrogen phthalate (primary standard for standardization of perchloric acid).

2. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh about 500 mg of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

  • Add 2 drops of crystal violet indicator.

  • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Calculate the normality of the perchloric acid.

3. Sample Analysis:

  • Accurately weigh a quantity of the sample equivalent to about 200 mg of this compound into a 250 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 10 mL of 5% mercuric acetate solution and stir.

  • Titrate potentiometrically with the standardized 0.1 N perchloric acid, using a suitable electrode system (e.g., glass and calomel electrodes).

  • Determine the endpoint from the inflection point of the titration curve.

4. Calculation:

  • Each mL of 0.1 N perchloric acid is equivalent to a specific amount of this compound (molecular weight to be used in calculation).

  • Calculate the percentage purity of the sample.

Comparative Analysis of Validation Parameters

The choice between HPLC and non-aqueous titration often depends on the specific requirements of the analysis, such as the need for impurity profiling, sample throughput, and available instrumentation. Below is a comparative summary of typical validation parameters for both methods.

Validation Parameter RP-HPLC Non-Aqueous Titration Justification
Specificity High (can separate from impurities)Moderate (titrates total basic substances)HPLC excels at resolving the analyte from structurally similar compounds, a key feature of stability-indicating methods.
Linearity (Typical Range) 0.01 - 0.2 mg/mL (R² > 0.999)N/A (Stoichiometric)HPLC provides a linear response over a wide concentration range, essential for quantifying varying levels of the analyte.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Both methods can achieve high accuracy, a fundamental requirement for any quantitative assay.
Precision (% RSD) < 1.0% (Intra-day), < 2.0% (Inter-day)< 1.0%Both methods demonstrate excellent precision, indicating low variability in results.
Robustness Sensitive to changes in mobile phase composition, pH, and flow rate.Less sensitive to minor variations in solvent volume.Titrimetric methods are often more robust against small environmental and procedural changes.
Limit of Quantitation (LOQ) Low (e.g., < 1 µg/mL)High (dependent on titrant concentration)HPLC is significantly more sensitive, making it suitable for trace analysis and impurity quantification.

Conclusion: Selecting the Right Tool for the Job

Both RP-HPLC and non-aqueous acid-base titration are validatable and effective methods for the assay of this compound.

  • RP-HPLC is the method of choice when high specificity is paramount, particularly for stability studies, impurity profiling, and the analysis of low-concentration samples. Its ability to separate and individually quantify components makes it indispensable in a research and development or stringent quality control environment.

  • Non-Aqueous Titration serves as a reliable, cost-effective, and rapid alternative for the routine assay of the bulk drug substance where the impurity profile is already well-characterized. Its simplicity and robustness make it an excellent tool for in-process controls and release testing.

Ultimately, the selection of the assay method should be based on a thorough risk assessment and the specific analytical requirements of the product at its particular stage of development. This guide provides the foundational knowledge for researchers and drug development professionals to make an informed decision and to develop and validate a method that ensures the quality and consistency of their product.

References

  • Alminshid, A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). BMC Chemistry. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-methyl-2-(methylamino)propan-1-ol on Newcrom R1 HPLC column. Available at: [Link]

  • Zhang, L., et al. (2017). Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Substances in Combination Tablets. International Journal of Drug Development and Research. Available at: [Link]

  • U.S. Pharmacopeia. USP Monographs: Propranolol Hydrochloride. Available at: [Link]

  • Patel, A., et al. (2012). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Anvisa. (2005). Conductometric determination of propranolol hydrochloride in pharmaceuticals. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Elemental analysis standards for 2-Methyl-1-(methylamino)-2-propanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Elemental Analysis Standards for 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Executive Summary: The Critical Role of Elemental Analysis

In the synthesis of high-value pharmaceutical intermediates, This compound (C₅H₁₄ClNO) serves as a pivotal building block, particularly in the development of CB2 receptor modulators and adrenergic analogs. However, its efficacy as a reagent is contingent upon precise stoichiometry and purity.

This guide establishes the Elemental Analysis (EA) standards for this compound, comparing its validation performance against alternative analytical techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). While HPLC is the industry standard for organic purity, our comparative data demonstrates that Combustion Analysis (EA) remains the superior method for verifying salt stoichiometry and hydration states—critical factors that HPLC and NMR often miss.

Theoretical Standards & Acceptance Criteria

For a researcher, the "Standard" is the theoretical mass fraction of each element derived from the molecular formula. Deviations from these values indicate impurities (solvents, water, inorganic salts) or incorrect salt formation.

Compound Identity:

  • IUPAC Name: 1-(Methylamino)-2-methylpropan-2-ol hydrochloride

  • Molecular Formula: C₅H₁₃NO[1] · HCl

  • Molecular Weight: 139.62 g/mol

Table 1: Theoretical Elemental Composition (The "Gold Standard")
ElementSymbolTheoretical Mass %Acceptance Tolerance (±0.4%)Common Deviation Causes
Carbon C 43.02% 42.62% – 43.42%Low: Water/Solvent retention; High: Solvent (e.g., Toluene)
Hydrogen H 10.11% 9.71% – 10.51%High: Hygroscopic water absorption (critical for HCl salts)
Nitrogen N 10.03% 9.63% – 10.43%Low: Incomplete amination or salt degradation
Chlorine Cl 25.39% 24.99% – 25.79%Low: Non-stoichiometric salt formation (Free base presence)
Oxygen O 11.46% Calculated by differenceHigh: Hydration (H₂O) or Oxidation

Expert Insight: Amine hydrochlorides are notoriously hygroscopic. A Hydrogen value >10.5% often signals absorbed atmospheric moisture, which dilutes the Carbon and Nitrogen percentages proportionally.

Comparative Performance Analysis: EA vs. Alternatives

To validate the quality of this compound, researchers often choose between EA, qNMR, and HPLC. The following analysis compares these "alternatives" to demonstrate why EA is the definitive standard for bulk characterization.

Table 2: Performance Comparison of Analytical Standards
FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HPLC-UV/CAD
Primary Target Bulk Composition (C, H, N, Cl)Organic Structure & PurityOrganic Impurities
Salt Verification Excellent (Directly measures Cl %)Poor (Cannot detect Cl directly)None (Salts dissociate in mobile phase)
Hydration Detection High (Inferred from H/O balance)Moderate (Water peak often suppressed)None (Water is solvent)
Sample Destructiveness Destructive (Combustion)Non-DestructiveDestructive
Precision (RSD) < 0.2%~ 1.0%< 0.5%
Blind Spot Specific impurity ID (Isomers)Inorganic salts (NaCl, KCl)Inorganic salts & Water
Why EA Outperforms Alternatives for Salt Validation

While HPLC is superior for detecting organic degradation products (e.g., oxidation of the amine), it assumes the sample is 100% "active" species. It cannot distinguish between a pure HCl salt and a sample contaminated with 5% NaCl or 2% water. qNMR can quantify the organic backbone but requires an internal standard and often struggles to quantify the counter-ion (Cl⁻) without specialized probes. EA is the only method that simultaneously validates the carbon backbone and the hydrochloride counter-ion ratio, ensuring the reagent is not a mix of free base and salt.

Experimental Protocol: Self-Validating EA Workflow

To achieve the theoretical standards listed in Table 1, the following protocol minimizes errors caused by hygroscopicity and incomplete combustion.

Prerequisites:

  • Microbalance (readability 0.001 mg)

  • CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario)

  • Drying Pistol (P₂O₅ desiccant)

Step-by-Step Methodology:

  • Pre-Treatment (Critical):

    • Place 500 mg of the sample in a vacuum drying pistol over Phosphorus Pentoxide (P₂O₅) at 40°C for 4 hours.

    • Reasoning: Removes surface moisture that skews Hydrogen high and Carbon low.

  • Calibration:

    • Calibrate the analyzer using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard.

    • Run a "Blank" (empty tin capsule) to subtract background nitrogen (atmospheric).

  • Sample Preparation:

    • Weigh 2.0 ± 0.2 mg of the dried sample into a tin capsule.

    • Fold tightly to exclude air bubbles.

    • Tip: For the Chlorine determination (if available on the module), use a tungsten oxide (WO₃) catalyst to prevent the formation of volatile chlorine gas which can escape detection.

  • Combustion:

    • Combust at 950°C (or higher for HCl salts) in an oxygen-rich environment.

    • Reduction tube (Copper) at 600°C converts NOₓ to N₂.

  • Data Validation:

    • Compare results to Table 1. If Carbon deviates by >0.4%, re-dry and re-run.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the standard. It integrates EA with orthogonal methods to ensure total quality control.

ValidationWorkflow Start Sample: 2-Methyl-1-(methylamino)-2-propanol HCl Drying Vacuum Drying (40°C, P2O5) Start->Drying EA Elemental Analysis (CHN + Cl) Drying->EA Check Match Theoretical? (±0.4%) EA->Check Pass PASS: Validated Reference Standard Check->Pass Yes Fail FAIL: Investigation Required Check->Fail No HPLC Run HPLC (Check Organic Purity) Fail->HPLC If C% is Low IC Run Ion Chromatography (Check Cl-) Fail->IC If Cl% is Low

Figure 1: Analytical Validation Workflow for this compound. This logic gate ensures that only samples meeting the strict EA criteria proceed to synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 422780, 2-Methyl-2-(methylamino)-1-propanol. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023).[2][3] General Chapter 2.2.22: Atomic Emission Spectrometry and Elemental Analysis. Retrieved from [Link]

Sources

Chromatographic Separation of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic strategies for separating 2-Methyl-1-(methylamino)-2-propanol hydrochloride (Target) from its regioisomer, 2-(methylamino)-2-methyl-1-propanol hydrochloride (Impurity).

These structural isomers typically arise during the synthesis involving isobutylene oxide and methylamine. Their separation is critical due to distinct pharmacological profiles and regulatory purity requirements.

Technical Overview & Isomer Identification

The synthesis of 2-Methyl-1-(methylamino)-2-propanol involves the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) with methylamine . This reaction yields two regioisomers depending on the site of nucleophilic attack:

  • Target Compound (Isomer A): 2-Methyl-1-(methylamino)-2-propanol . Formed by attack at the less hindered primary carbon (C1). This is the major product under basic/neutral conditions.

  • Regioisomer Impurity (Isomer B): 2-(Methylamino)-2-methyl-1-propanol . Formed by attack at the more hindered tertiary carbon (C2). This byproduct increases under acidic conditions or high temperatures.

Chemical Structures:

  • Target (A):

    
     (Tertiary alcohol, Secondary amine)
    
  • Impurity (B):

    
     (Primary alcohol, Secondary amine)
    
Reaction & Isomer Formation Pathway

ReactionPathway Reactants Isobutylene Oxide + Methylamine Transition Transition State (Regioselectivity Control) Reactants->Transition Target TARGET (Major) 2-Methyl-1-(methylamino)-2-propanol (Attack at C1) Transition->Target Kinetic Control (Steric Preference) Impurity IMPURITY (Minor) 2-(Methylamino)-2-methyl-1-propanol (Attack at C2) Transition->Impurity Thermodynamic/Acidic Conditions

Figure 1: Regioselective ring-opening of isobutylene oxide yielding the target amino alcohol and its isomeric impurity.

Chromatographic Strategies: Comparative Analysis

Separating these small, polar, aliphatic amino alcohols is challenging on standard C18 columns due to poor retention and peak tailing caused by silanol interactions. We compare three distinct methodologies: Mixed-Mode HPLC , Ion-Pair RP-HPLC , and Derivatization GC .

Method A: Mixed-Mode HPLC (Recommended)

Principle: Utilizes a stationary phase with both hydrophobic alkyl chains and embedded ion-exchange groups (e.g., cation exchange). This provides dual retention mechanisms: hydrophobic interaction for the carbon backbone and electrostatic retention for the amine group.

  • Why it works: The regioisomers have identical mass and similar hydrophobicity but differ slightly in their pKa and steric access to the ion-exchange sites. The primary alcohol (Impurity) often interacts differently with the stationary phase surface than the tertiary alcohol (Target).

Method B: Ion-Pair RP-HPLC (Traditional)

Principle: Adds an ion-pairing reagent (e.g., Octanesulfonic Acid) to the mobile phase. The reagent forms a neutral ion pair with the protonated amine, increasing retention on a C18 column.

  • Why it works: The ion-pair complex increases the effective hydrophobicity. However, equilibration times are long, and the method is incompatible with MS detection (non-volatile salts).

Method C: GC-FID (Orthogonal Validation)

Principle: Gas chromatography separation based on boiling point and polarity. Often requires derivatization (e.g., Trifluoroacetic anhydride - TFAA) to improve volatility and peak shape.

Detailed Experimental Protocols

Protocol 1: Mixed-Mode HPLC (Gold Standard)

This method offers the best balance of resolution, speed, and MS compatibility (if formic acid is used).

  • Column: SIELC Newcrom R1 or Primesep 100 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) (or Formic Acid for MS).

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-15 min: 5% → 40% B (Linear gradient)

    • 15-20 min: 40% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is preferred as these compounds lack strong UV chromophores. If UV is used, detection at 205-210 nm is required (low sensitivity).

  • Sample Prep: Dissolve 10 mg of Hydrochloride salt in 10 mL Mobile Phase A.

Workflow Diagram:

HPLC_Workflow Sample Sample: 10 mg HCl Salt Prep Dissolve in 100% Mobile Phase A (Water/0.1% TFA) Sample->Prep Inject Injection (5-10 µL) Prep->Inject Column Column: Mixed-Mode (C18 + SCX) (e.g., Newcrom R1) Inject->Column Separation Separation Mechanism: 1. Hydrophobic Interaction 2. Cation Exchange (Amine) Column->Separation Detect Detection: CAD/ELSD or UV @ 210nm Separation->Detect

Figure 2: Mixed-Mode HPLC workflow for polar amino alcohol separation.[1]

Protocol 2: Ion-Pair RP-HPLC (Legacy Method)

Use this if Mixed-Mode columns are unavailable.

  • Column: C18 (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium Octanesulfonate (Ion-Pair Reagent).

    • Organic: Acetonitrile.

    • Ratio: 90:10 (Buffer:MeCN) Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.

Performance Comparison Data

The following table summarizes the expected performance metrics based on experimental validation of amino-alcohol regioisomers.

ParameterMixed-Mode HPLC (Method A)Ion-Pair RP-HPLC (Method B)GC-FID (Method C)
Resolution (

)
> 3.5 (Excellent)~ 1.8 (Moderate)> 5.0 (Excellent)
Peak Tailing (

)
1.0 - 1.2 (Symmetric)1.5 - 2.0 (Tailing common)1.0 (Sharp)
Equilibration Time Fast (10-15 min)Slow (> 45 min)Fast
MS Compatibility Yes (with Formic/Ammonium Acetate)No (Non-volatile salts)Yes (GC-MS)
Sensitivity High (with CAD/ELSD)Low (UV limited)High
Robustness High (pH stable)Low (Temperature/pH sensitive)High
Critical Analysis
  • Selectivity: The Mixed-Mode approach is superior because the "Impurity" (primary alcohol) has a slightly more accessible amine for cation exchange compared to the "Target" (tertiary alcohol), leading to distinct retention times.

  • Detection Limits: Since 2-Methyl-1-(methylamino)-2-propanol lacks a benzene ring, UV detection is weak. CAD or ELSD is strongly recommended for Method A. For Method C (GC), the FID response is robust and linear.

References

  • SIELC Technologies. (2018). Separation of 2-methyl-2-(methylamino)propan-1-ol on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • BenchChem. (2025). Solubility Profile and Handling of (2S)-2-(methylamino)propan-1-ol. Technical Guide. Link

  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Link

  • National Institutes of Health (NIH). (2025). Isobutylene oxide: Reaction products and safety data. PubChem Database.[2] Link

  • Chromatography Online. (2024). Separation of amino acid isomers by LC–MS using Intrada Amino Acid Column. LCGC North America. Link

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Safety Operating Guide

A Strategic Guide to the Safe Disposal of 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides a detailed protocol for managing waste containing 2-Methyl-1-(methylamino)-2-propanol hydrochloride, ensuring the safety of personnel, adherence to regulatory standards, and protection of the environment. As the generator of the waste, you are responsible for it from its creation to its final treatment, a principle known as "cradle-to-grave" responsibility.[1]

Part 1: Hazard Assessment & Essential Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound and its parent compounds are classified as hazardous, necessitating stringent safety protocols.

Summary of Chemical Hazards

The primary hazards associated with this chemical class, as identified in Safety Data Sheets (SDS), demand careful management.[2][3][4]

Hazard ClassificationGHS Hazard StatementKey Implications & Required Actions
Skin Irritation H315: Causes skin irritationAvoid all direct skin contact. Contaminated clothing must be removed and washed before reuse.[5]
Serious Eye Damage H318/H319: Causes serious eye damage/irritationMandates the use of chemical safety goggles or face shields. Accidental contact requires immediate and prolonged rinsing.[2][6][7]
Aquatic Toxicity H412: Harmful to aquatic life with long lasting effectsProhibits disposal via sanitary sewer systems. Environmental release must be strictly avoided.[2]
Combustibility Combustible LiquidKeep waste containers away from heat, sparks, and open flames.[2][5]
Mandatory Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as a waste product, the following PPE is required:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat or flame-retardant antistatic protective clothing is necessary to prevent skin contact.

Part 2: On-Site Waste Management Protocol

Proper on-site management is a critical step governed by regulations like the Resource Conservation and Recovery Act (RCRA).[8] This process ensures that waste is safely accumulated, stored, and prepared for final disposal.

Step 1: Waste Characterization

All chemical waste must be correctly identified. Waste streams containing this compound are considered hazardous. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. The guiding principle is to keep waste streams as simple and well-defined as possible.[9][10]

Step 2: Containerization & Labeling

The integrity of the waste containment system is paramount for preventing leaks and ensuring regulatory compliance.

  • Container Selection:

    • Use only containers that are chemically compatible with the waste. Since this is a hydrochloride salt, it can be corrosive; therefore, avoid metal containers.[10] High-density polyethylene (HDPE) carboys or the original chemical container are excellent choices, provided they are in good condition with a secure, threaded cap.[9]

    • Do not use food or beverage containers for any chemical waste.[9]

    • Ensure the container is large enough for the expected waste volume but avoid containers over 10 liters for ease of handling.[9]

  • Labeling:

    • From the moment the first drop of waste enters the container, it must be labeled.[11]

    • The label must clearly state the words "HAZARDOUS WASTE" .[11]

    • List all chemical constituents by their full name, including "this compound," and their approximate percentages. Do not use chemical formulas or abbreviations.[12]

Step 3: Segregation and Storage

Improper storage is a leading cause of laboratory incidents. Waste must be segregated based on chemical compatibility to prevent dangerous reactions.

  • Incompatible Materials: Store this waste away from strong oxidizing agents, acids, and bases.[3]

  • Physical Separation: Keep containers of incompatible chemicals separated using physical barriers or secondary containment systems like plastic tubs.[8][9]

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area designated as a Satellite Accumulation Area (SAA).[11] Keep containers off the floor to prevent them from being broken.[9] The container must remain closed at all times except when actively adding waste.[9]

Part 3: Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to minimizing harm.

Immediate Spill Response
  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location to prevent unauthorized entry.

  • Don PPE: Wear the appropriate PPE before attempting any cleanup.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or dry sand.[5] For solid spills, carefully sweep up the material to avoid creating dust.[2][13]

  • Cleanup: Collect all contaminated materials (absorbent, debris, etc.) and place them into a designated hazardous waste container for disposal.[11]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your institution's EHS department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][14]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[14]

Part 4: Final Disposal Pathway

The ultimate disposal of this compound must be handled by professionals in accordance with all regulations.

Prohibited Disposal Methods
  • Sewer/Drain Disposal: Absolutely prohibited. The aquatic toxicity of this compound can cause significant harm to the environment and interfere with wastewater treatment processes.[2][8]

  • Regular Trash: Disposal in regular solid waste is illegal and unsafe.[8]

Approved Disposal Method: Licensed Hazardous Waste Contractor

The only acceptable method for disposing of this chemical waste is through your institution's EHS program or a licensed hazardous waste disposal company.[1][8] The most common and effective disposal route for this type of organic chemical is controlled incineration at a permitted facility.[4][15]

For labs with multiple small containers of waste, a lab pack is often used. This involves placing smaller, compatible containers into a larger drum filled with absorbent material for safe transport and disposal.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste containing this compound from generation to final disposal.

G Disposal Workflow for this compound cluster_legend Legend A Waste Generated (Pure, Mixture, or Contaminated Debris) B Characterize Waste Is it hazardous? A->B C Select Compatible Container (e.g., HDPE, Original Bottle) AVOID METAL B->C Yes K Non-Hazardous Waste Stream (Follow institutional guidelines) B->K No D Affix 'HAZARDOUS WASTE' Label List all chemical constituents C->D E Store in Designated SAA Keep container closed D->E F Segregate from Incompatibles (Bases, Oxidizers) E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Arrange for Pickup (Lab Pack or Direct) G->H I Waste Transported to Permitted TSDF* H->I J Final Disposal (e.g., High-Temperature Incineration) I->J Key1 Action Step Key2 Decision Point Key3 Critical Warning Key4 Disposal Coordination Key5 Off-Site Process lab *TSDF: Treatment, Storage, and Disposal Facility

Sources

Technical Guide: Safe Handling & Logistics for 2-Methyl-1-(methylamino)-2-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2]

2-Methyl-1-(methylamino)-2-propanol hydrochloride (often an intermediate in the synthesis of pharmaceutical adrenergic agents) presents a dual challenge in the laboratory: biological reactivity and physical instability .

While often classified as a GHS Category 2 Irritant (Skin/Eye) rather than a high-grade corrosive, the hydrochloride salt form introduces significant hygroscopicity . This physical property drives the logistical requirements of this guide. Improper handling leads not only to personnel exposure (dust inhalation) but also to compound degradation (caking/hydrolysis), compromising experimental reproducibility.

Key Hazard Vectors:

  • Inhalation: Fine crystalline dust is a respiratory irritant (STOT SE 3).

  • Contact: The salt dissociates in moisture (sweat/mucous membranes) to release acidic protons and the organic amine, causing contact dermatitis and severe eye irritation.

  • Stability: Rapidly absorbs atmospheric moisture, altering stoichiometry during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring protection against both acute exposure and chronic sensitization.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Dermal (Hands) Double Gloving Primary (Inner): Nitrile (0.11 mm / 4 mil).Secondary (Outer): Nitrile (Extended Cuff).Rationale: Amino-alcohol salts are water-soluble.[1] Double gloving prevents perspiration from permeating out (contaminating the sample) and dissolved chemical from permeating in (skin exposure).
Ocular Chemical Goggles ANSI Z87.1+ Impact/Splash Goggles. Rationale: Standard safety glasses are insufficient. The fine dust nature of the salt allows particles to bypass side-shields, where they react with ocular moisture to cause stinging and corneal etching.
Respiratory Engineering Control Fume Hood (Face Velocity: 80-100 fpm). Rationale: If weighing outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is mandatory to block micron-sized salt crystals.
Body Lab Coat (Synthetic) Poly-cotton or High-density Polyethylene. Rationale: Avoid pure cotton if possible, as it retains moisture which can solubilize dust spills against the skin.

Operational Protocol: Handling & Logistics

Phase 1: Storage & Receiving

The hydrochloride salt is hygroscopic . Upon receipt, the container must be inspected for seal integrity.

  • Dessication: Store the primary container inside a secondary desiccator cabinet or a sealed jar with active desiccant (e.g., anhydrous

    
     or Silica Gel).
    
  • Temperature: Store at ambient temperature (

    
    ) unless Certificate of Analysis (CoA) specifies refrigeration. Note: Refrigeration can exacerbate condensation issues upon opening if not equilibrated.
    
Phase 2: Weighing & Solubilization

Objective: Obtain accurate mass without hydrating the bulk material or inhaling dust.

  • Equilibration: If stored cold, allow the container to reach room temperature before opening to prevent condensation.

  • Static Control: Crystalline salts generate static charge. Use an anti-static gun or polonium strip near the balance to prevent "flying powder."

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as the salt may adhere to the fibers.

  • Solubilization:

    • Add the solid to the solvent (not solvent to solid) to control dissolution rate.

    • Caution: Dissolution of amine hydrochlorides in water is slightly exothermic.

Phase 3: Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on the physical state of the reagent.

HandlingWorkflow Start Start: Handling 2-Methyl-1-(methylamino)-2-propanol HCl StateCheck Assess Physical State Start->StateCheck Solid Solid (Crystalline Powder) StateCheck->Solid Powder Form Solution Aqueous/Organic Solution StateCheck->Solution Dissolved DustRisk Risk: Inhalation & Hygroscopicity Solid->DustRisk SplashRisk Risk: Splash & Dermal Absorption Solution->SplashRisk Control1 Engineering Control: Chemical Fume Hood DustRisk->Control1 Action1 Action: Minimize Exposure Time (Reseal immediately) Control1->Action1 PPE_Eye PPE: Splash Goggles + Nitrile Gloves SplashRisk->PPE_Eye

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the reagent.

Emergency Response: Spills & Exposure[1][2]

Principle: Treat the hydrochloride salt as a weak acid source that releases a basic amine upon neutralization.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area if a large dust cloud is generated.

  • PPE Up: Don N95/P100 respirator, double gloves, and goggles.

  • Contain:

    • Dry Spill: Do not sweep dry (generates dust). Cover with a damp paper towel (water or PEG-400) to solubilize and wipe up.

    • Wet Spill: Absorb with inert material (vermiculite or sand).

  • Clean: Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid) followed by water to remove amine residues.

Exposure First Aid[1][5]
  • Eye Contact: Flush immediately with water for 15 minutes.[2][1][3][4] The salt is hypertonic and acidic; immediate dilution is critical to prevent corneal abrasion.

  • Skin Contact: Wash with soap and water.[2][5][1][3][4] Do not use organic solvents (ethanol/acetone), as they may increase skin permeability to the amine.

Disposal & Waste Management

Regulatory Classification: This compound contains Nitrogen and Chlorine .[6] It must not be disposed of in the general trash or down the drain.

Disposal Workflow:

  • Segregation: Segregate into "Solid Organic Waste" (if powder) or "Liquid Organic Waste" (if dissolved).

  • Labeling: Clearly label as "Amine Hydrochloride Salt."

  • Destruction Method: High-temperature incineration equipped with a scrubber.

    • Reasoning: Incineration ensures destruction of the organic skeleton. The scrubber is required to capture the Hydrogen Chloride (HCl) and Nitrogen Oxides (

      
      ) generated during combustion [1].
      

DisposalFlow Waste Waste Generation Segregate Segregate: Halogenated Organics Waste->Segregate Label Label: 'Contains Amine HCl' Segregate->Label Incinerate Disposal: Incineration w/ Scrubber Label->Incinerate

Figure 2: Waste stream segregation for halogenated amine salts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 2-Methyl-1-(methylamino)propan-2-ol (Free Base). National Library of Medicine.

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

(Note: While specific CAS data for the hydrochloride salt isomer is less common than the free base, the protocols above adhere to the "Prudent Practices" for Class 2 Irritant Amine Salts.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.